Thioridazine Hydrochloride
Description
This compound is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. This compound binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962. It was withdrawn in at least one region. This drug has a black box warning from the FDA.
A phenothiazine antipsychotic used in the management of psychoses, including schizophrenia, and in the control of severely disturbed or agitated behavior. It has little antiemetic activity. Thioridazine has a higher incidence of antimuscarinic effects, but a lower incidence of extrapyramidal symptoms, than chlorpromazine. (From Martindale, The Extra Pharmacopoeia, 30th ed, p618)
See also: Thioridazine (has active moiety).
Properties
IUPAC Name |
10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049401 | |
| Record name | Thioridazine hydrochloride | |
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Molecular Weight |
407.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-61-0 | |
| Record name | Thioridazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thioridazine hydrochloride [USP:JAN] | |
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| Record name | Thioridazine hydrochloride | |
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| Record name | Thioridazine hydrochloride | |
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| Record name | Thioridazine hydrochloride | |
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| Record name | THIORIDAZINE HYDROCHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of Thioridazine Hydrochloride for Research Applications
Abstract: This document provides a comprehensive technical overview for the synthesis and purification of thioridazine hydrochloride intended for research and drug development professionals. It outlines a common synthetic pathway, details the experimental protocols, and describes standard methods for purification and analytical assessment. Furthermore, this guide includes visualizations of the synthetic workflow and the primary signaling pathways affected by thioridazine, presented in accordance with the specified formatting requirements.
Introduction to this compound
Thioridazine is a piperidine phenothiazine derivative and was formerly used as a first-generation or "typical" antipsychotic medication for the treatment of schizophrenia.[1][2] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] In addition to its primary indication, thioridazine has been investigated for its antibacterial, anti-angiogenic, and anticancer properties.[5] However, it was withdrawn from many markets worldwide in 2005 due to concerns about cardiac arrhythmias, specifically QT interval prolongation.[4][6] Despite its withdrawal from clinical use, thioridazine remains a valuable tool in preclinical research for studying dopamine receptor pharmacology and as a reference compound in the development of new central nervous system agents.
This guide details a well-established synthetic route to racemic thioridazine and its subsequent conversion to the hydrochloride salt, along with purification methods suitable for obtaining research-grade material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | [7] |
| Molecular Formula | C₂₁H₂₆N₂S₂ · HCl | - |
| Molecular Weight | 407.0 g/mol (hydrochloride salt) | [1] |
| Appearance | White to slightly yellow crystalline powder | - |
| Melting Point | 159-165 °C | - |
Synthesis of this compound
The most common synthesis of thioridazine involves the N-alkylation of 2-(methylthio)-10H-phenothiazine with a suitable piperidine side chain, specifically 2-(2-chloroethyl)-1-methylpiperidine.[7] This reaction is typically carried out in a high-boiling solvent in the presence of a strong base.
Overall Reaction Scheme
The synthesis can be summarized in the following two primary steps:
-
Alkylation: Coupling of the phenothiazine core with the piperidine side chain.
-
Salt Formation: Conversion of the thioridazine free base to its hydrochloride salt.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established literature methods.[7][8]
Materials and Reagents:
-
2-(methylthio)-10H-phenothiazine
-
2-(2-chloroethyl)-1-methylpiperidine
-
Sodium amide (NaNH₂)
-
Xylene (anhydrous)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Ethanol
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension.
-
Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with xylene or toluene.
-
Extraction: Combine the organic layers and wash them with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and remove the solvent under reduced pressure to yield crude thioridazine free base, typically as a viscous oil.
Synthesis Workflow Diagram
Purification of this compound
Obtaining high-purity this compound is critical for research applications to ensure reproducible results. The primary method for purification is recrystallization, followed by analytical verification of purity.
Experimental Protocol: Purification and Salt Formation
Procedure:
-
Dissolution: Dissolve the crude thioridazine free base obtained from the synthesis in a minimal amount of absolute ethanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.
-
Crystallization: Allow the mixture to stand in the cold (e.g., at 4 °C) for several hours to facilitate complete crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Analytical Purity Assessment
The purity of the final compound should be assessed using standard analytical techniques.
| Technique | Typical Parameters & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 263 nm. Expected Result: Purity >98%.[] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The spectrum should be consistent with the structure of this compound, showing characteristic peaks for aromatic, aliphatic, and piperidine protons. |
| Mass Spectrometry (MS) | ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 371.16. |
| Melting Point | The measured melting point range should be sharp and consistent with reported values (approx. 159-165 °C). |
Purification Workflow Diagram
Mechanism of Action & Signaling Pathways
Thioridazine exerts its pharmacological effects by acting as an antagonist at a variety of neurotransmitter receptors.[4] Its antipsychotic properties are primarily linked to the blockade of dopamine D2 receptors.[10] However, its activity at other receptors contributes to its overall therapeutic and side-effect profile.
The primary receptor targets include:
-
Dopamine D1 and D2 Receptors: Blockade in the mesolimbic pathway is believed to mediate the antipsychotic effects.[3][7]
-
Serotonin 5-HT₂A Receptors: Antagonism at these receptors may also contribute to antipsychotic efficacy and mitigate some extrapyramidal side effects.[10]
-
α₁-Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension and dizziness.[4]
-
Muscarinic M₁ Receptors: Anticholinergic activity at these receptors is responsible for side effects like dry mouth, blurred vision, and constipation.[2]
-
Histamine H₁ Receptors: Antagonism contributes to the sedative effects of the drug.[4]
Signaling Pathway Diagram
Conclusion
This guide provides a foundational framework for the laboratory-scale synthesis and purification of this compound. The described protocols are based on established chemical literature and are suitable for producing material of sufficient purity for research and development purposes. Adherence to rigorous purification and analytical validation is essential to ensure the quality and reliability of the compound in subsequent experimental studies. Researchers should always perform reactions with appropriate safety precautions in a controlled laboratory environment.
References
- 1. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Thioridazine - Wikipedia [en.wikipedia.org]
- 7. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. thieme-connect.com [thieme-connect.com]
- 10. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
The Pharmacodynamic Landscape of Thioridazine Hydrochloride Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamics of the primary metabolites of thioridazine hydrochloride, a phenothiazine antipsychotic. The clinical effects of thioridazine are significantly influenced by its biotransformation into several active metabolites. Understanding the pharmacodynamic profile of these metabolites is crucial for a comprehensive grasp of thioridazine's therapeutic actions and adverse effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.
Principal Metabolites of Thioridazine
Thioridazine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. The main metabolic pathways include S-oxidation of the side-chain and the phenothiazine ring, as well as N-demethylation. The principal and pharmacologically significant metabolites are:
-
Mesoridazine (Thioridazine-2-sulfoxide): A potent and active metabolite.
-
Sulforidazine (Thioridazine-2-sulfone): Another active metabolite, generally considered more potent than the parent compound.
-
Thioridazine-5-sulfoxide (Ring Sulfoxide): A major metabolite with debated pharmacological activity, though it is implicated in cardiotoxicity.
-
N-desmethylthioridazine: A metabolite resulting from the removal of a methyl group from the piperidine ring.
Pharmacodynamics and Receptor Binding Profiles
The antipsychotic effects of thioridazine and its active metabolites are primarily attributed to their antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain. However, their broad receptor binding profile, encompassing serotonergic, adrenergic, and muscarinic receptors, contributes to both their therapeutic efficacy and their side-effect profile.
Quantitative Receptor Binding Data
The following tables summarize the available quantitative data on the binding affinities (Ki) of thioridazine and its metabolites for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. Data for some metabolites is limited in the public domain.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Adrenergic α1 (Ki, nM) |
| Thioridazine | ~10 | ~5 | ~15 |
| Mesoridazine | < 3 (for active stereoisomers) | Moderate Affinity | Potent Antagonist |
| Sulforidazine | More potent than Thioridazine | Data not available | More potent than Thioridazine |
| N-desmethylthioridazine | Data not available | Data not available | Retains Affinity |
| Thioridazine-5-sulfoxide | Pharmacologically inactive | Pharmacologically inactive | Pharmacologically inactive |
Note: The data presented is a synthesis of values from multiple sources and should be considered approximate. Experimental conditions can significantly influence Ki values.
Qualitative Pharmacodynamic Summary
-
Mesoridazine and Sulforidazine: Both of these S-oxidized metabolites are considered to be more potent antagonists of dopamine D2 and noradrenergic α1 receptors than the parent drug, thioridazine. Their higher potency may contribute significantly to the overall clinical effect of thioridazine.
-
N-desmethylthioridazine: This metabolite is known to retain a significant affinity for α1-adrenergic receptors, which may play a role in the cardiovascular side effects of thioridazine, such as orthostatic hypotension.
-
Thioridazine-5-sulfoxide: This ring sulfoxide metabolite is generally considered to be pharmacologically inactive at dopaminergic and noradrenergic receptors. However, it is believed to contribute to the cardiotoxic potential of thioridazine, particularly the prolongation of the QTc interval.
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the pharmacodynamics of thioridazine metabolites.
Radioligand Binding Assay (for Receptor Affinity)
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., a thioridazine metabolite) for a specific receptor.
Objective: To quantify the binding affinity of a compound to a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds (thioridazine metabolites).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., Calcium Mobilization for Gq-coupled Receptors)
This protocol describes a method to assess the functional activity (antagonism) of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.
Objective: To determine the functional potency (IC50) of an antagonist.
Materials:
-
A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2A receptors).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the receptor.
-
Test compounds (thioridazine metabolites).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader.
Procedure:
-
Cell Culture and Dye Loading: Culture the cells to an appropriate density in multi-well plates. Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the antagonist (test compound) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration to ensure a robust signal) to all wells except the negative controls.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The binding of the agonist to the receptor will trigger a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the receptors that are significantly modulated by thioridazine and its active metabolites.
Dopamine D2 Receptor Signaling (Gi-coupled)
Antagonism of the D2 receptor by thioridazine metabolites blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling (Gq-coupled)
Antagonism of the 5-HT2A receptor by thioridazine metabolites blocks the serotonin-induced activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Adrenergic α1 Receptor Signaling (Gq-coupled)
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is Gq-coupled. Antagonism by thioridazine metabolites blocks norepinephrine-induced activation of PLC.
Conclusion
The pharmacodynamics of this compound are complex and are largely driven by the activity of its metabolites. Mesoridazine and sulforidazine are potent antagonists at D2 and α1 receptors, likely mediating the primary antipsychotic and some of the adverse effects. N-desmethylthioridazine's affinity for α1 receptors may also contribute to cardiovascular side effects. The ring sulfoxide, thioridazine-5-sulfoxide, appears to be pharmacologically inactive at key neurotransmitter receptors but is implicated in cardiotoxicity. A thorough understanding of the distinct pharmacodynamic profiles of these metabolites is essential for the rational development of safer and more effective antipsychotic agents. Further research to fully quantify the receptor binding affinities and functional activities of all major metabolites is warranted.
Thioridazine Hydrochloride: A Deep Dive into its Antagonism of the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Thioridazine Hydrochloride's mechanism of action as a potent antagonist of the dopamine D2 receptor (D2R). Thioridazine, a phenothiazine antipsychotic, has historically been used in the management of schizophrenia.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to modulate dopaminergic neurotransmission, primarily through the blockade of D2Rs.[1][2] This document will delve into the quantitative aspects of this interaction, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Quantitative Analysis of Thioridazine's Interaction with Dopamine D2 Receptors
The affinity and potency of this compound at the dopamine D2 receptor have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview for researchers.
| Parameter | Value (nM) | Species | Ligand/Assay Condition | Reference |
| Ki | 16 | Human | - | --INVALID-LINK-- |
| Ki | 10 (D1), 7.8 (D3), 31 (D4) | Human | - | --INVALID-LINK-- |
| Ki | Not specified | Rat | Competitive radioreceptor assay with [3H]-spiperone | [3] |
Table 1: Binding Affinity (Ki) of Thioridazine for Dopamine Receptors. Ki represents the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 3.5 µM | CHO cells | Inhibition of Cav1.2 current | [4] |
| IC50 | <10 µM | GBM cells | Cytotoxicity | --INVALID-LINK-- |
Table 2: Potency (IC50) of Thioridazine. IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Note that the available IC50 values are not direct measures of D2 receptor antagonism but reflect downstream cellular effects.
Core Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D2 receptor.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of Thioridazine for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-spiperone).
Materials:
-
Receptor Source: Rat striatal membranes or membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Radioligand: [3H]-spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus .
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-spiperone (typically at or below its Kd value).
-
A range of concentrations of this compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Thioridazine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the functional consequence of D2 receptor antagonism by Thioridazine, specifically its effect on the inhibition of cyclic AMP (cAMP) production.
Objective: To determine the EC50 of Thioridazine in antagonizing the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells with a CRE-luciferase reporter or a FRET-based cAMP sensor).
-
Dopamine: As the D2 receptor agonist.
-
This compound: As the antagonist.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based kits).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically its EC80) and forsklin to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the Thioridazine concentration. Determine the IC50 value, which represents the concentration of Thioridazine that reverses 50% of the dopamine-induced inhibition of cAMP production.
Signaling Pathways and Visualizations
Thioridazine's antagonism of the dopamine D2 receptor disrupts downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5]
Caption: Thioridazine antagonizes the D2 receptor, preventing dopamine-induced inhibition of adenylyl cyclase.
β-Arrestin Signaling Pathway
Beyond G-protein coupling, D2 receptor activation can also initiate signaling through β-arrestin.[6] Thioridazine, as an antagonist, is expected to block this pathway as well.
Caption: Thioridazine blocks dopamine-induced recruitment of β-arrestin to the D2 receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: Workflow for determining the binding affinity of Thioridazine to the D2 receptor.
Experimental Workflow for Functional cAMP Assay
This diagram outlines the process for assessing the functional antagonism of Thioridazine on D2 receptor-mediated cAMP inhibition.
References
- 1. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Repurposing of Thioridazine Hydrochloride for Glioblastoma Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of thioridazine hydrochloride, an antipsychotic drug, as a potential therapeutic agent for glioblastoma (GBM). The repurposing of existing drugs like thioridazine offers a promising and expedited route to new cancer treatments. This document synthesizes key findings from in vitro and in vivo studies, detailing experimental methodologies, summarizing quantitative data, and visualizing the molecular pathways implicated in its anti-glioblastoma activity.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies that include surgery, radiation, and chemotherapy with temozolomide (TMZ).[1] A significant challenge in GBM treatment is the development of therapeutic resistance. Preclinical research has identified this compound as a promising agent that can both inhibit glioblastoma cell growth and sensitize these cells to conventional chemotherapy. The primary mechanisms of action converge on the modulation of autophagy, a cellular self-recycling process that can promote cancer cell survival under stress. Thioridazine has been shown to induce autophagy while also inhibiting its late stages, leading to the accumulation of autophagosomes and ultimately cell death.[2][1][3][4][5] Furthermore, it impacts key oncogenic signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[2][6]
In Vitro Efficacy of Thioridazine in Glioblastoma Cell Lines
Thioridazine has demonstrated significant cytotoxic and chemosensitizing effects across various human glioblastoma cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Cytotoxicity of Thioridazine in Glioblastoma Cell Lines
| Cell Line | Assay | Endpoint | Thioridazine Concentration | Result | Reference |
| GBM8401 | WST-1 | IC50 | <10 µM | Potent cytotoxicity | [7] |
| U87MG | WST-1 | IC50 | <10 µM | Potent cytotoxicity | [7] |
| U87 | MTS | Viability | Incremental doses | Dose-dependent decrease in viability | [3] |
| LN18 | MTS | Viability | Incre | Dose-dependent decrease in viability | [2] |
| T98 | MTS | Viability | Incremental doses | Dose-dependent decrease in viability | [2] |
Table 2: Thioridazine as a Sensitizer to Temozolomide (TMZ)
| Cell Line | Assay | Treatment | Result | Reference |
| U87 | MTS | Thioridazine + TMZ | Significantly reduced cell viability compared to either agent alone | [3] |
| LN18 | Western Blot | Thioridazine + TMZ | Increased LC3-II expression and caspase-3 activity | |
| T98 | MTS | Thioridazine + TMZ | Increased TMZ sensitivity | [2] |
Experimental Protocols
2.2.1. Cell Viability and Cytotoxicity Assays (WST-1 and MTS)
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, GBM8401) are seeded in 96-well plates at a density of approximately 5,000 cells per well.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1 to 10 µM) and/or temozolomide for a specified duration (e.g., 72-96 hours).
-
Assay Principle: WST-1 and MTS are colorimetric assays that measure cell metabolic activity, which correlates with the number of viable cells. A reagent is added to the wells, and metabolically active cells convert the reagent into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The results are then used to calculate cell viability and determine the half-maximal inhibitory concentration (IC50).
2.2.2. Western Blotting for Protein Expression Analysis
-
Cell Lysis: Treated and untreated glioblastoma cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., LC3-I/II, p62, β-catenin, cleaved caspase-3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal, which is proportional to the amount of protein, is detected.
In Vivo Efficacy in Glioblastoma Animal Models
The anti-tumor effects of thioridazine have been validated in preclinical animal models of glioblastoma.
Quantitative Data Summary
Table 3: In Vivo Tumor Growth Inhibition by Thioridazine
| Animal Model | Tumor Model | Treatment | Endpoint | Result | Reference |
| NOD/SCID Mice | U87MG subcutaneous xenograft | Thioridazine (5 mg/kg/day) | Tumor volume | Significantly lower tumor burden compared to control | [8] |
| Tumor-bearing mice | Orthotopic xenograft | Thioridazine + TMZ | Overall survival | Significantly extended overall survival compared to TMZ alone | [3] |
| Tumor-bearing mice | Brain tumor growth | Thioridazine + TMZ | Tumor growth | Significantly inhibited brain tumor growth | [1] |
Experimental Protocols
3.2.1. Subcutaneous and Orthotopic Xenograft Models
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are injected either subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID) or intracranially to establish an orthotopic model that more closely mimics human disease.
-
Treatment Administration: Once tumors are established, mice are treated with thioridazine (e.g., via intraperitoneal injections), TMZ, or a combination of both. A control group typically receives a vehicle solution (e.g., DMSO).
-
Tumor Monitoring: For subcutaneous models, tumor size is measured regularly using calipers. For orthotopic models, tumor progression may be monitored using imaging techniques, and overall survival is a key endpoint.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. Immunohistochemical staining is performed on the tumor sections to analyze the expression of relevant biomarkers, such as LC3, to confirm the induction of autophagy in vivo.
Molecular Mechanisms of Action
Thioridazine's anti-glioblastoma effects are attributed to its modulation of several key signaling pathways.
Signaling Pathways
Thioridazine has been shown to impact the following signaling pathways in glioblastoma cells:
-
Autophagy Pathway: Thioridazine induces autophagy, a cellular process of self-digestion.[6][9][10] However, it also impairs the late stage of autophagy by preventing the fusion of autophagosomes with lysosomes.[2][1][3][4][5] This blockage leads to the accumulation of autophagosomes and the cargo receptor p62, which can trigger apoptosis.
-
Wnt/β-catenin Pathway: Thioridazine can inhibit the Wnt/β-catenin signaling pathway.[11][6] This inhibition leads to the degradation of β-catenin, which in turn releases the inhibition on p62, further promoting autophagy and apoptosis.[11]
-
PI3K/Akt/p70S6K Pathway: This pathway is a crucial regulator of cell growth and survival. Thioridazine has been shown to sensitize glioblastoma cells through the PI3K/Akt/p70S6K signaling pathway.[2]
-
AMPK Pathway: Thioridazine can induce the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells that can trigger autophagy.
Visualizations
The following diagrams illustrate the key experimental workflows and signaling pathways involved in the preclinical evaluation of thioridazine in glioblastoma.
References
- 1. Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.utu.fi [research.utu.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. [PDF] Thioridazine Enhances P62-Mediated Autophagy and Apoptosis Through Wnt/β-Catenin Signaling Pathway in Glioma Cells | Semantic Scholar [semanticscholar.org]
- 7. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. Thioridazine Enhances P62-Mediated Autophagy and Apoptosis Through Wnt/β-Catenin Signaling Pathway in Glioma Cells [mdpi.com]
Unraveling the PI3K/Akt Signaling Pathway Inhibition by Thioridazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of Thioridazine Hydrochloride on the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Thioridazine, a phenothiazine derivative traditionally used as an antipsychotic agent, has demonstrated significant anti-cancer properties by targeting this key pathway.[1][2][3] This document consolidates quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to serve as a comprehensive resource for researchers in oncology and drug development.
Quantitative Analysis of this compound's Efficacy
This compound has been shown to inhibit cell viability and induce apoptosis in various cancer cell lines through the suppression of the PI3K/Akt pathway. The following tables summarize the key quantitative findings from multiple studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |
| 4T1 | Triple-Negative Breast Cancer | 9.87 | 72 | CCK-8 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.70 | 72 | CCK-8 | [4] |
| HeLa | Cervical Cancer | ~15 | 24 | Not Specified | |
| Caski | Cervical Cancer | ~15 | 24 | Not Specified | |
| C33A | Cervical Cancer | ~15 | 24 | Not Specified | |
| HEC-1-A | Endometrial Cancer | ~15 | 24 | Not Specified | |
| KLE | Endometrial Cancer | ~15 | 24 | Not Specified | |
| NCI-N87 | Gastric Cancer | Concentration-dependent reduction | 48 | Not Specified | |
| AGS | Gastric Cancer | Concentration-dependent reduction | 48 | Not Specified |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table illustrates the concentration of this compound required to inhibit the growth of 50% of cancer cells, highlighting its potency across different cancer types.
| Cell Line | Cancer Type | Thioridazine Concentration (µM) | Effect on Protein Phosphorylation | Reference |
| SKOV-3 | Ovarian Cancer | Dose-dependent | Inhibition of p-Akt (Ser 473) | [5] |
| Cervical Cancer Cells | Cervical Cancer | Not Specified | Inhibition of PI3K phosphorylation | [1] |
| Endometrial Cancer Cells | Endometrial Cancer | Not Specified | Inhibition of PI3K phosphorylation | [1] |
| Cervical Cancer Cells | Cervical Cancer | Not Specified | Inhibition of mTOR (Ser 2448) and p70S6K (Thr 421) phosphorylation | [1] |
| Endometrial Cancer Cells | Endometrial Cancer | Not Specified | Inhibition of mTOR (Ser 2448) and p70S6K (Thr 421) phosphorylation | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Various concentrations | Significant decrease in p-AKT levels | [6] |
| 4T1 | Triple-Negative Breast Cancer | Various concentrations | Significant decrease in p-AKT levels | [6] |
| Jurkat | Acute Lymphoblastic Leukemia | Not Specified | Decreased levels of phosphorylated PI3K, AKT, and mTOR | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Decreased p-PI3K and p-AKT protein levels | [8] |
| Caki | Renal Carcinoma | Not Specified | Inhibition of Akt phosphorylation | [9] |
Table 2: Effect of this compound on Key PI3K/Akt Pathway Protein Phosphorylation. This table summarizes the impact of this compound on the phosphorylation status of critical proteins within the PI3K/Akt signaling cascade, demonstrating its mechanism of action at a molecular level.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized to investigate the inhibitory effects of this compound on the PI3K/Akt signaling pathway.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is employed to detect changes in the expression and phosphorylation levels of proteins in the PI3K/Akt pathway.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and other target proteins overnight at 4°C.[1][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Cell Cycle Analysis
This method determines the effect of this compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Thioridazine has been shown to induce G0/G1 phase arrest.[4]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the PI3K/Akt signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of PI3K/Akt pathway by Thioridazine.
References
- 1. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A gene signature-based approach identifies thioridazine as an inhibitor of phosphatidylinositol-3'-kinase (PI3K)/AKT pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. The Comparative Effect of Nisin and Thioridazine as Potential Anticancer Agents on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]
Thioridazine Hydrochloride: A Historical and Technical Review of a First-Generation Antipsychotic
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thioridazine hydrochloride, a piperidine phenothiazine derivative, was once a cornerstone in the pharmacological treatment of schizophrenia and other psychotic disorders.[1][2] First synthesized in 1958, it gained widespread clinical use due to its efficacy in managing psychotic symptoms.[1] However, its association with severe cardiotoxicity, particularly QT interval prolongation, led to a significant decline in its use and eventual withdrawal from many markets.[1][2] This technical guide provides a comprehensive overview of the historical context, pharmacodynamics, pharmacokinetics, and clinical profile of this compound. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental evaluation, and the critical safety concerns that defined its therapeutic lifecycle.
Introduction: The Rise and Fall of a Phenothiazine
Thioridazine was introduced in the mid-20th century by Sandoz Pharmaceuticals as a first-generation, or "typical," antipsychotic.[1][2] It offered an alternative for managing schizophrenia, a severe and chronic mental disorder.[2] Its clinical appeal was partly due to a perceived lower incidence of extrapyramidal side effects (EPS) compared to other typical antipsychotics of the time, a characteristic attributed to its potent anticholinergic activity.[1][3] For many years, thioridazine was a frequently prescribed medication for psychosis.[4]
The turning point in the history of thioridazine came with the growing body of evidence linking it to significant cardiotoxicity.[2] Specifically, its propensity to cause a dose-dependent prolongation of the QTc interval raised alarms about the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[5][6][7][8] These safety concerns ultimately led to regulatory actions, including black box warnings and, in 2005, the manufacturer's decision to withdraw the branded product, Mellaril, worldwide.[1] While generic formulations may still be available in some regions, their use is often restricted to patients with treatment-resistant schizophrenia who have failed other antipsychotic therapies.[1] The story of thioridazine serves as a critical case study in pharmacovigilance and the evolving standards of drug safety.
Pharmacodynamics: A Multi-Receptor Antagonist
Thioridazine's therapeutic and adverse effects are a consequence of its interaction with a wide range of neurotransmitter receptors.[2] Like other first-generation antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[9][2][6][10] This action is believed to be responsible for its antipsychotic effects, mitigating the "positive" symptoms of schizophrenia such as hallucinations and delusions.[2][6]
Beyond its affinity for D2 receptors, thioridazine also interacts with several other receptor systems, contributing to its complex clinical profile.
-
Dopamine D1 Receptors: Thioridazine also acts as an antagonist at D1 receptors.[9]
-
Serotonin (5-HT) Receptors: It exhibits antagonism at 5-HT2A and 5-HT2C receptors, which may contribute to its antipsychotic efficacy and influence its side-effect profile, including weight gain.[1][6]
-
Adrenergic Receptors: Blockade of alpha-1 adrenergic receptors is associated with orthostatic hypotension, a known side effect of thioridazine.[1][9]
-
Muscarinic Acetylcholine Receptors: Its potent anticholinergic activity, resulting from the blockade of muscarinic receptors, is thought to be responsible for the lower incidence of extrapyramidal symptoms compared to other typical antipsychotics.[1][6] This anticholinergic action also leads to side effects such as dry mouth, blurred vision, and constipation.[1]
-
Histamine H1 Receptors: Antagonism at H1 receptors contributes to the sedative effects of the drug.[6]
The multifaceted receptor binding profile of thioridazine underscores the complexity of early antipsychotic pharmacology, where therapeutic benefit was often intertwined with a challenging side-effect burden.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, in nM) of thioridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D1 | Data varies | [11] |
| Dopamine D2 | Data varies | [1][11] |
| Serotonin 5-HT2A | 53 | [1] |
| Serotonin 5-HT2C | 53 | [1] |
| Alpha-1 Adrenergic | Data varies | [1][11] |
| Muscarinic M1 | Data varies | [1] |
| Histamine H1 | Data varies | [1] |
Note: Specific Ki values can vary between studies depending on the experimental conditions.
Pharmacokinetics and Metabolism
Thioridazine is administered orally and is readily absorbed from the gastrointestinal tract.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][9] The metabolism of thioridazine is complex, involving sulfoxidation and N-demethylation, leading to the formation of several active metabolites, including mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (mesoridazine-sulfone).[1] These metabolites also possess antipsychotic activity and contribute to the overall therapeutic and toxicological profile of the drug.
The pharmacokinetic properties of thioridazine can be influenced by genetic polymorphisms in the CYP2D6 enzyme. Individuals who are poor metabolizers of CYP2D6 substrates may have elevated plasma concentrations of thioridazine, increasing the risk of adverse effects, particularly cardiotoxicity.[9]
Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | Incomplete | [1] |
| Protein Binding | 96% to 99.3% | [12] |
| Time to Peak Plasma Concentration | ~1 to 4 hours | [12] |
| Elimination Half-life | 21–24 hours | [1] |
| Metabolism | Hepatic (CYP2D6 mediated) | [1][9] |
| Excretion | Feces | [1] |
Clinical Efficacy and Use
Thioridazine was primarily indicated for the treatment of schizophrenia.[1][9][2] Clinical trials conducted in the mid-20th century demonstrated its efficacy in reducing psychotic symptoms compared to placebo.[13][14] It was also used for other psychiatric conditions, including behavioral disturbances in dementia, though this is no longer recommended.[1]
Dosage and Administration
For the treatment of schizophrenia in adults, the initial dosage of thioridazine was typically in the range of 50 to 100 mg three times daily, with a maximum recommended daily dose of 800 mg.[5][13] Dosage adjustments were made based on the patient's clinical response and tolerability.
Adverse Effects and Safety Concerns
The clinical utility of thioridazine is significantly limited by its extensive side-effect profile.
Cardiotoxicity and QT Prolongation
The most serious adverse effect of thioridazine is its dose-dependent prolongation of the QTc interval, which can lead to fatal cardiac arrhythmias like Torsades de Pointes.[5][6][7][8] This effect is a primary reason for its restricted use. Studies have shown that thioridazine can increase the QTc interval by approximately 30-35 ms.[15][16] The risk is exacerbated in patients with pre-existing cardiac conditions, electrolyte imbalances, or those taking other medications that prolong the QT interval.[5]
Other Adverse Effects
-
Extrapyramidal Symptoms (EPS): While considered to have a lower propensity for EPS than some other typical antipsychotics, thioridazine can still cause Parkinson-like symptoms, akathisia, and dystonia.[1][10]
-
Tardive Dyskinesia (TD): As with all first-generation antipsychotics, long-term use of thioridazine is associated with a risk of developing tardive dyskinesia, a potentially irreversible movement disorder.[1][10]
-
Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal complication of antipsychotic treatment characterized by fever, muscle rigidity, autonomic dysfunction, and altered mental status.[1][10]
-
Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention are common due to its potent muscarinic receptor blockade.[1]
-
Sedation and Orthostatic Hypotension: These are common side effects resulting from its antagonism of histamine H1 and alpha-1 adrenergic receptors, respectively.[1]
-
Pigmentary Retinopathy: A unique adverse effect associated with high doses of thioridazine, which can lead to irreversible vision loss.[5]
-
Endocrine and Metabolic Effects: Thioridazine can cause weight gain and hyperprolactinemia.[1][10]
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol outlines a general method for determining the binding affinity of thioridazine for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of thioridazine in the assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of thioridazine.
-
For determining non-specific binding, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) is used instead of thioridazine.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of thioridazine by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of thioridazine that inhibits 50% of the specific binding of [³H]-Spiperone).
-
Convert the IC₅₀ value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.
In Vitro hERG Potassium Channel Assay (Patch Clamp Electrophysiology)
This protocol describes a method to assess the inhibitory effect of thioridazine on the hERG potassium channel, a key indicator of its potential to cause QT prolongation.
Materials:
-
A cell line stably expressing the human hERG channel (e.g., HEK293 cells).
-
Whole-cell patch-clamp recording setup, including a microscope, micromanipulators, an amplifier, and data acquisition software.
-
Extracellular solution (e.g., Tyrode's solution).
-
Intracellular solution (pipette solution).
-
This compound solutions of varying concentrations.
Procedure:
-
Culture the hERG-expressing cells to an appropriate confluency.
-
Isolate single cells for patch-clamp recording.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record baseline hERG currents in the absence of the drug.
-
Perfuse the cell with solutions containing increasing concentrations of thioridazine.
-
Record the hERG currents at each concentration after the drug effect has reached a steady state.
-
Wash out the drug to assess the reversibility of the inhibition.
-
Analyze the data to determine the concentration-response relationship for thioridazine's inhibition of the hERG current and calculate the IC₅₀ value.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of Thioridazine's action.
Experimental Workflow
References
- 1. Randomized Controlled Trials for Schizophrenia: Study Designs Targeted to Distinct Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Thioridazine Induces Cardiotoxicity via Reactive Oxygen Species-Mediated hERG Channel Deficiency and L-Type Calcium Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. Assay of plasma thioridazine and metabolites by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor binding assay [bio-protocol.org]
- 9. Designing outcome studies to determine efficacy and safety of antipsychotics for 'real world' treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 11. A fixed dose study of the plasma concentration and clinical effects of thioridazine and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An evaluation of hERG current assay performance: Translating preclinical safety studies to clinical QT prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Thioridazine and the neuroleptic radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. An introduction to QT interval prolongation and non-clinical approaches to assessing and reducing risk - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Protein Targets of Thioridazine Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the established and potential anti-cancer mechanisms of thioridazine hydrochloride, with a core focus on methodologies for identifying its novel protein targets. Thioridazine, a phenothiazine-based antipsychotic, has demonstrated significant potential for repurposing as an oncologic therapeutic. Its efficacy has been noted across a spectrum of cancers, including but not limited to, breast (particularly triple-negative), lung, gastric, cervical, and endometrial cancers, as well as in the challenging context of cancer stem cells.[1][2][3][4] This document synthesizes current knowledge, presents quantitative data from key studies, and provides detailed experimental protocols and workflows to empower researchers in the discovery of new therapeutic avenues for this compound.
Known Molecular Mechanisms and Protein Interactions
Thioridazine's anti-cancer activity is attributed to its interaction with multiple cellular pathways. While historically known as a dopamine receptor antagonist, its effects in cancer cells extend beyond this single mechanism.
Dopamine Receptor D2 (DRD2) Antagonism
A primary and well-documented mechanism of thioridazine is the antagonism of the Dopamine Receptor D2 (DRD2).[3][5] Expression of DRD2 has been observed on the surface of leukemia and some breast cancer stem cells, but not on their normal hematopoietic counterparts, providing a potential therapeutic window.[5] Inhibition of DRD2 by thioridazine can disrupt downstream signaling cascades that promote cancer cell survival and proliferation.[5][6] Specifically, in certain triple-negative breast cancer cell lines, thioridazine's inhibition of self-renewal is mediated by DRD2-dependent inhibition of STAT3.[6]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence points to thioridazine's ability to suppress the PI3K/Akt/mTOR pathway, a critical signaling axis for cell growth, proliferation, and survival in many human cancers.[1][7][8] Studies have shown that thioridazine can inhibit the phosphorylation of key downstream effectors, including Akt, mTOR, and p70S6K, in cervical, endometrial, and ovarian cancer cells.[7][8][9] This inhibition leads to cell cycle arrest and the induction of apoptosis.[2][7] In ovarian cancer xenografts, this inhibitory effect has been linked to the VEGFR-2 receptor, suggesting an anti-angiogenic mechanism.[8]
Induction of Apoptosis and Cell Cycle Arrest
Thioridazine consistently induces apoptosis and cell cycle arrest in a variety of cancer cell lines.[1][2][7] The cell cycle is typically arrested at the G0/G1 phase, an effect associated with the downregulation of key regulatory proteins such as CDK4 and Cyclin D1, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[2][10] Apoptosis is often initiated through the mitochondrial pathway, and thioridazine has been shown to sensitize renal carcinoma cells to TRAIL-induced apoptosis through the generation of reactive oxygen species (ROS).[3][11]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the effects of this compound in cancer models.
Table 1: In Vivo Efficacy of this compound
| Cancer Type | Model | Treatment | Key Finding | Reference |
| Triple-Negative Breast Cancer | 4T1 subcutaneous mouse model | 10 mg/kg Thi-hyd | 63.73% inhibition in tumor weight | [12] |
| Triple-Negative Breast Cancer | 4T1 spontaneous lung metastasis model | 10 mg/kg Thi-hyd | 72.58% prevention of lung metastasis | [12] |
| Ovarian Cancer | Human ovarian tumor xenografts in nude mice | Thioridazine injection | ~5-fold inhibition of tumor growth | [8] |
Table 2: In Vitro Effects of this compound
| Cancer Cell Line(s) | Cancer Type | Concentration | Effect | Reference |
| 4T1, MDA-MB-231 | Triple-Negative Breast Cancer | 5-10 µM | Induces cell cycle arrest | [2] |
| SUM149 | Triple-Negative Breast Cancer | 5 µM | Increase in G0/G1 cell population | [6] |
| HeLa, Caski, C33A | Cervical Cancer | 15 µM | Increased early- and late-stage apoptosis | [7] |
| HEC-1-A, KLE | Endometrial Cancer | 15 µM | Increased early- and late-stage apoptosis | [7] |
| HGC27-R, SGC7901-R | Gastric Cancer | 5 µM | Reverses trastuzumab resistance by downregulating Skp2 | [13] |
Identifying Novel Protein Targets: Methodologies
To expand the therapeutic potential of thioridazine, the identification of novel, direct protein targets is crucial. This requires unbiased, proteome-wide screening approaches. Below are detailed protocols for key experimental strategies.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method identifies proteins that directly bind to an immobilized drug molecule.
Experimental Protocol:
-
Immobilization of Thioridazine:
-
Synthesize a thioridazine derivative containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry).
-
Covalently couple the thioridazine derivative to a solid support matrix (e.g., NHS-activated Sepharose beads or Azide-activated beads).
-
Prepare a control matrix using ethanolamine to block reactive groups, or by using beads without the drug molecule, to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture cancer cells of interest (e.g., MDA-MB-231 for TNBC) to ~80-90% confluency.
-
Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 15 min at 4°C) to pellet cellular debris. The supernatant is the proteome extract.[7]
-
-
Affinity Pull-Down:
-
Incubate the cleared cell lysate with the thioridazine-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
For competitive elution, perform a parallel experiment where the lysate is pre-incubated with a high concentration of free, unmodified thioridazine before adding the drug-coupled beads. This will serve to distinguish specific from non-specific binders.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute bound proteins using a competitive elution with excess free thioridazine, or by changing buffer conditions (e.g., high salt, low pH), or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Perform an in-gel tryptic digestion of the protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins by searching the MS/MS spectra against a human protein database. Proteins significantly enriched on the thioridazine beads compared to control beads, and those competed off by free drug, are considered potential targets.
-
Workflow Diagram:
References
- 1. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-psychotic drug pushes cancer stem cells over the edge | EurekAlert! [eurekalert.org]
- 6. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Thioridazine reverses trastuzumab resistance in gastric cancer by inhibiting S-phase kinase associated protein 2-mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational research on Thioridazine Hydrochloride's antibacterial properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents and strategies. Thioridazine hydrochloride, a phenothiazine derivative historically used as an antipsychotic, has demonstrated significant antibacterial properties. This technical guide provides an in-depth overview of the foundational research into thioridazine's antibacterial activity, focusing on its efficacy against various bacterial strains, its synergistic effects with conventional antibiotics, and its mechanisms of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development.
Quantitative Antibacterial Activity of Thioridazine
Thioridazine has been shown to possess intrinsic antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against multidrug-resistant strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Thioridazine
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | [1] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 16 - 50 | [2] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 16 - 32 | [2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 16 - 32 | [2] |
| Mycobacterium tuberculosis | Susceptible | 6 - 32 | [2] |
| Mycobacterium tuberculosis | Multidrug-Resistant (MDR-TB) | 4 - 32 | [3][4] |
| Mycobacterium tuberculosis | Extensively Drug-Resistant (XDR-TB) | - | [3] |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 64 | [5][6][7] |
Table 2: Synergistic Activity of Thioridazine with Antibiotics (Checkerboard Assays)
| Bacterial Species | Antibiotic | Thioridazine Concentration | Fold Reduction in Antibiotic MIC | Reference(s) |
| Staphylococcus aureus (MRSA) | Oxacillin | Sub-inhibitory | Significant reduction from >500 µg/mL to 10 µg/mL | [1][2] |
| Staphylococcus aureus (MRSA) | Norfloxacin | 25-50% of MIC | 2 to 8-fold | [2] |
| Enterococcus faecalis | Vancomycin | Sub-inhibitory | Synergistic effect observed | [2] |
| Enterococcus faecium | Ampicillin | Sub-inhibitory | Synergistic effect observed | [2] |
| Mycobacterium tuberculosis | First-line antituberculous drugs | Sub-inhibitory | Synergistic effects | [2] |
| Acinetobacter baumannii (MDR) | Ciprofloxacin | Sub-inhibitory | Reduction in MIC | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the antibacterial properties of thioridazine.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
-
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the thioridazine stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial suspension.
-
Include a positive growth control (broth and inoculum without thioridazine) and a negative sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of thioridazine in which no visible bacterial growth (turbidity) is observed.
-
Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[8][9]
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Thioridazine solution at a multiple of the predetermined MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile culture tubes or flasks
-
Nutrient agar plates
-
Sterile saline for dilutions
-
Incubator and shaker
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a starting concentration of approximately 10⁵ to 10⁶ CFU/mL in broth.
-
Add thioridazine at the desired concentrations to separate flasks containing the bacterial inoculum. Include a growth control without thioridazine.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto nutrient agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.[9]
-
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antimicrobial agents.[10][11][12]
-
Materials:
-
96-well microtiter plates
-
Two antimicrobial agents (Thioridazine and a conventional antibiotic)
-
Bacterial inoculum prepared as for MIC testing
-
Broth medium
-
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute thioridazine along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculate each well with the standardized bacterial suspension.
-
Include rows and columns with each drug alone to determine their individual MICs under the assay conditions.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Efflux Pump Inhibition Assay (Ethidium Bromide-Based)
This fluorometric assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr).[13][14][15][16]
-
Materials:
-
Bacterial cells
-
Phosphate-buffered saline (PBS) with glucose
-
Ethidium bromide solution
-
Thioridazine solution
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Harvest bacterial cells in the logarithmic growth phase and wash them with PBS.
-
Load the cells with EtBr by incubating them in a solution containing EtBr.
-
Wash the cells to remove extracellular EtBr.
-
Resuspend the EtBr-loaded cells in PBS containing glucose to energize the efflux pumps.
-
Add thioridazine at various concentrations to the cell suspension. Include a control without thioridazine.
-
Monitor the fluorescence of the cell suspension over time. Inhibition of efflux will result in a slower decrease or an increase in intracellular fluorescence.[13][14][15]
-
Mechanisms of Action and Signaling Pathways
The primary antibacterial mechanism of thioridazine is the inhibition of bacterial efflux pumps. It also demonstrates effects on the bacterial cell wall and membrane.
Efflux Pump Inhibition
Thioridazine is known to inhibit the activity of various bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby conferring resistance. By blocking these pumps, thioridazine increases the intracellular concentration of co-administered antibiotics, restoring their efficacy.
Interference with Cell Wall Synthesis
Studies have shown that thioridazine can modulate the expression of genes involved in peptidoglycan synthesis in bacteria like S. aureus. This interference with cell wall integrity can weaken the bacterium and increase its susceptibility to other antibiotics, particularly those that target the cell wall.[2][3][17] Thioridazine has been observed to reduce the expression of genes within the VraSR regulon, which plays a key role in the cell wall stress response.[3]
Experimental Workflow for Assessing Antibacterial Properties
A logical workflow is essential for the systematic evaluation of a compound's antibacterial potential.
Conclusion
This compound presents a compelling case for repositioning as an antibacterial agent, particularly as an adjunct to conventional antibiotic therapy against resistant pathogens. Its well-documented activity as an efflux pump inhibitor and its effects on the bacterial cell wall provide a strong foundation for further research and development. The experimental protocols and mechanistic insights provided in this guide offer a framework for continued investigation into thioridazine and its derivatives as a potential solution to the growing challenge of antibiotic resistance. Further studies are warranted to optimize its therapeutic potential while minimizing potential side effects.
References
- 1. Thioridazine reduces resistance of methicillin-resistant staphylococcus aureus by inhibiting a reserpine-sensitive efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Thioridazine affects transcription of genes involved in cell wall biosynthesis in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Inhibitory Effect of Thioridazine on adeB Efflux Pump Gene Expression in Multidrug-Resistant Acinetobacter baumannii Isolates Using Real Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inhibitory Effect of Thioridazine on adeB Efflux Pump Gene Expression in Multidrug-Resistant Acinetobacter baumannii Isolates Using Real Time PCR - AJMB: Volume 14, Issue 2, Year 2022 - AJMB [ajmb.org]
- 8. afrjcem.org [afrjcem.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. Thioridazine Is an Efflux Pump Inhibitor in Mycobacterium avium Complex but of Limited Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Thioridazine and chlorpromazine inhibition of ethidium bromide efflux in Mycobacterium avium and Mycobacterium smegmatis. | ARAID [araid.es]
- 17. Thioridazine Induces Major Changes in Global Gene Expression and Cell Wall Composition in Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unintended Reach: An In-depth Technical Guide to the In Vitro Off-Target Effects of Thioridazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the off-target effects of Thioridazine Hydrochloride observed in vitro. While primarily known for its antipsychotic properties targeting dopamine and serotonin receptors, Thioridazine exhibits a broad pharmacological profile, interacting with numerous other molecular targets. Understanding these off-target effects is critical for elucidating its complete mechanism of action, predicting potential side effects, and exploring novel therapeutic applications.
Data Presentation: Quantitative Insights into Off-Target Interactions
The following tables summarize the quantitative data on Thioridazine's binding affinities for its primary and off-target receptors, its inhibitory effects on the hERG channel, and its impact on the viability of various cancer cell lines.
Table 1: Receptor Binding Affinities (Ki) of Thioridazine
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 26[1] |
| D2 | 3.3[2] | |
| D4 | 10[3] | |
| Serotonin | 5-HT1A | 10[2] |
| 5-HT2A | 3.2[2] | |
| 5-HT2C | 18[2] | |
| 5-HT6 | 180.7[2] | |
| 5-HT7 | 23[2] | |
| Adrenergic | Alpha-1A | 1.8 |
| Alpha-1B | 3.2 | |
| Alpha-1D | 3.3 | |
| Alpha-2A | 341.3[2] | |
| Alpha-2B | 110 | |
| Alpha-2C | 160 | |
| Histamine | H1 | 5[2] |
| Muscarinic | M1 | 13 |
| M2 | 47 | |
| M3 | 34[2] | |
| M4 | 21 | |
| M5 | 44 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database unless otherwise cited. Lower Ki values indicate higher binding affinity.
Table 2: hERG Channel Inhibition by Thioridazine
| Assay Condition | IC50 (nM) | Reference |
| Whole-cell patch clamp (HEK-293 cells) | 80 | [4][5] |
| Whole-cell patch clamp (CHO cells) | 224 ± 42 | [6] |
The inhibition of the hERG potassium channel is a critical off-target effect linked to the cardiotoxicity of Thioridazine.
Table 3: In Vitro Cytotoxicity of Thioridazine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (hours) |
| 4T1 | Triple-Negative Breast Cancer | CCK8 | 9.87 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK8 | 18.70 | 72 |
| T98G | Glioblastoma | MTT | 12.67 | Not Specified |
| U-87 MG | Glioblastoma | MTT | 12.80 | Not Specified |
| A549 (sphere cells) | Lung Cancer | MTT | ~10-15 | 48 |
Off-Target Signaling Pathway Modulation
Thioridazine's off-target interactions extend beyond receptor binding to the modulation of key intracellular signaling pathways, particularly in the context of its anticancer effects.
PI3K/Akt/mTOR Signaling Pathway
Thioridazine has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth, proliferation, and survival. This inhibition is observed through the reduced phosphorylation of key downstream effectors like Akt, 4E-BP1, and p70S6K.[7][8] This action contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[7][9]
DRD2-Dependent STAT3 Signaling
In certain breast cancer cell lines, Thioridazine inhibits cancer cell self-renewal through a mechanism dependent on its primary target, the Dopamine D2 Receptor (DRD2).[10] This DRD2 inhibition leads to a downstream reduction in the phosphorylation and activity of STAT3, a key transcription factor involved in cell survival and proliferation.[10]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized from multiple sources and may require optimization for specific cell lines and experimental conditions.
General Experimental Workflow for In Vitro Off-Target Assessment
Cell Viability Assay (MTT/CCK8)
Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate the IC50 value.
Materials:
-
Target cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium at various concentrations (e.g., 0, 1.25, 5, 10, 20, 40 µM).[11] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] Then, remove the medium and add 150-200 µL of solubilization buffer to dissolve the formazan crystals.
-
For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 540 nm for MTT, 450 nm for CCK8).[7][11]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the drug concentration to calculate the IC50 value using non-linear regression.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the effect of Thioridazine on the phosphorylation status and expression levels of key proteins in a signaling pathway (e.g., PI3K/Akt or STAT3).
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection kit
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with Thioridazine for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression or phosphorylation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Thioridazine for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest
-
Radiolabeled ligand (e.g., [³H]spiperone for D2 receptors)
-
Unlabeled this compound
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure (Competition Assay):
-
Reaction Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Thioridazine.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Thioridazine. The IC50 value (the concentration of Thioridazine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This guide provides a foundational understanding of the in vitro off-target effects of this compound. The presented data and protocols serve as a valuable resource for researchers investigating its multifaceted pharmacology and exploring its potential beyond traditional antipsychotic applications.
References
- 1. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 安全验证 [file.glpbio.cn]
- 3. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thioridazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ki Database - Wikipedia [en.wikipedia.org]
- 6. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thioridazine for schizophrenia | Cochrane [cochrane.org]
- 9. PDSP Kᵢ Database [pdspdb.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thioridazine: the good and the bad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Administering Thioridazine Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Thioridazine Hydrochloride in mouse xenograft models for preclinical cancer research. The protocols outlined below are based on established methodologies and aim to ensure experimental reproducibility and data integrity.
Overview and Rationale
Thioridazine, a phenothiazine derivative historically used as an antipsychotic agent, has demonstrated potent anti-cancer properties in various preclinical models.[1][2][3] Its mechanism of action in cancer is multifaceted, primarily involving the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][2][4][5][6] These notes offer detailed protocols for utilizing this compound in mouse xenograft studies to evaluate its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from studies administering this compound in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Frequency | Reference |
| Triple-Negative Breast Cancer | Balb/c | 4T1 | 10 | Intraperitoneal | Every 3 days | [1] |
| Ovarian Cancer | Nude | 2774 | Not Specified | Intratumoral Injection | Not Specified | [5] |
| Esophageal Squamous Cell Carcinoma | BALB/c-nu/nu | ECA109 | Not Specified | Not Specified | Not Specified | [7] |
| Malignant Teratocarcinomas | Not Specified | Not Specified | 25 | Intraperitoneal | Every 3 days for 3 weeks | [8] |
Table 2: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Treatment Details | Tumor Growth Inhibition | Key Findings | Reference |
| Triple-Negative Breast Cancer | 4T1 | 10 mg/kg, i.p., every 3 days for 18 days | 63.73% reduction in tumor weight | Significantly suppressed tumor growth and prevented lung metastasis. | [1] |
| Ovarian Cancer | 2774 | Intratumoral injection | ~5-fold inhibition of tumor growth | Decreased tumor vascularity and inhibited the VEGFR-2/PI3K/mTOR pathway. | [5] |
| Esophageal Squamous Cell Carcinoma | ECA109 | Combined with irradiation | Significantly reduced tumor volume | Sensitized ESCC cells to radiotherapy-induced apoptosis. | [7] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Aseptically weigh the this compound powder.
-
Dissolve the powder in the sterile vehicle to the desired final concentration. For example, for a 10 mg/kg dose in a 20g mouse, a 1 mg/mL solution would require a 200 µL injection.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell line of interest
-
6-week-old immunocompromised mice (e.g., Balb/c nude, NSG)[1][9]
-
Serum-free culture medium
-
Syringes and needles
Protocol:
-
Culture the selected cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in serum-free culture medium at the desired concentration (e.g., 2 x 10^5 cells in 100-200 µL).[1]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[1][9]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³) before starting treatment.[7][9]
Administration of this compound
Protocol:
-
Gently restrain the mouse.
-
For intraperitoneal (i.p.) injection, locate the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) and inject the prepared this compound solution.
-
Administer the vehicle solution to the control group using the same procedure.
-
Follow the predetermined dosing schedule (e.g., every 3 days).[1][8]
Tumor Growth Monitoring and Assessment
Protocol:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice or three times a week).[9][10]
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2 or π/6 × (small diameter)² × large diameter.[9][10]
-
Record the body weight of the mice at each measurement to monitor for toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[1]
Toxicity Evaluation
Protocol:
-
Monitor the mice daily for any signs of distress, including changes in behavior, appetite, or physical appearance.[1]
-
At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum biochemistry analysis to assess organ function.[1]
-
Harvest major organs (e.g., heart, liver, spleen, kidneys) for histopathological examination (H&E staining) to identify any morphological changes.[1]
Visualizations
Caption: Thioridazine's anti-cancer signaling pathway.
Caption: Experimental workflow for Thioridazine in mouse xenografts.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. 4.9. Mouse Xenograft Tumor Growth Assay [bio-protocol.org]
Application Notes and Protocols for Thioridazine Hydrochloride Cytotoxicity Screening
Introduction
Thioridazine Hydrochloride, a phenothiazine antipsychotic, has demonstrated significant potential as an anticancer agent by inducing cytotoxicity in various cancer cell lines.[1][2] Accurate assessment of its cytotoxic effects is crucial for preclinical drug development and understanding its mechanism of action. This document provides detailed application notes and protocols for commonly employed cell viability assays to screen for this compound-induced cytotoxicity. The methodologies for the MTT and LDH assays are outlined, along with a summary of reported IC50 values and a visualization of the key signaling pathways involved.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound are often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line, exposure time, and the assay used.
| Cell Line | Cancer Type | Assay | Exposure Time (hours) | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | CCK8 | 72 | 9.87 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CCK8 | 72 | 18.70 | [1] |
| T98G | Glioblastoma (Monolayer) | MTT | 24 | 12.67 | [3] |
| U-87 MG | Glioblastoma (Monolayer) | MTT | 24 | 12.80 | [3] |
| T98G | Glioblastoma (Spheroid) | MTT | 24 | 29.30 | [3] |
| U-87 MG | Glioblastoma (Spheroid) | MTT | 24 | 28.68 | [3] |
| SUM149 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 2.319 | [4] |
| HCC1143 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 4.276 | [4] |
| HCC1937 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 6.082 | [4] |
| SUM159 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 3.517 | [4] |
| HCC38 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 5.849 | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability Assay | 72 | 3.396 | [4] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound stock solution
-
Target cancer cells
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–5,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the drug (e.g., 0, 1.25, 5, 10, 20, 40 µM).[1] Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10-50 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[5][6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] Mix thoroughly by shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]
Materials:
-
This compound stock solution
-
Target cancer cells
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, assay buffer, and stop solution)
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis solution 45 minutes before the end of the experiment.[8]
-
Background: Culture medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][9]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength of 680 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Signaling Pathways and Experimental Workflow
Experimental Workflow for Cytotoxicity Screening
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yenepoya.res.in [yenepoya.res.in]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Flow Cytometry Analysis of Apoptosis Induced by Thioridazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioridazine hydrochloride, a phenothiazine derivative and a well-established antipsychotic agent, has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2][3][4][5][6] Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, enabling the precise measurement of key apoptotic events at the single-cell level. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry. The key assays covered include the assessment of apoptosis using Annexin V-FITC/Propidium Iodide (PI) staining, analysis of mitochondrial membrane potential, and measurement of caspase-3 activity.
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][6] This inhibition leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of the intrinsic apoptotic pathway.[2][7] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax.[7] This shift in the Bcl-2 family protein balance leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol. Cytochrome c release subsequently triggers the activation of the caspase cascade, with the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3, ultimately leading to the execution of the apoptotic program.[7][8]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
A typical experimental workflow for analyzing this compound-induced apoptosis involves cell culture, treatment with the compound, staining with specific fluorescent dyes, and subsequent analysis by flow cytometry.
References
- 1. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioridazine induces apoptosis of multidrug-resistant mouse lymphoma cells transfected with the human ABCB1 and inhibits the expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioridazine specifically sensitizes drug-resistant cancer cells through highly increase in apoptosis and P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of Killing Effect of Thioridazine on Human Lung Cancer PC9 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Detecting PI3K/Akt Pathway Modulation by Thioridazine Hydrochloride Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blot analysis to investigate the modulatory effects of Thioridazine Hydrochloride on the critical PI3K/Akt signaling pathway. Thioridazine, a phenothiazine antipsychotic, has demonstrated potential as an anti-cancer agent through its interaction with key cellular signaling cascades.[1][2][3][4] The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5][6][7] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and the subsequent Western blot procedure to detect changes in the phosphorylation status of key pathway proteins, such as Akt and mTOR.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[7][8][9] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to regulate cellular functions.[6][8] Aberrant activation of the PI3K/Akt pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[6][7]
This compound, a well-established antipsychotic medication, primarily functions by antagonizing dopamine D2 receptors.[10][11][12][13] However, emerging research has uncovered its potential as an anti-neoplastic agent, with studies indicating its ability to inhibit the PI3K/Akt signaling pathway in cancer cells.[1][2][3][14] This inhibitory action is associated with induced apoptosis and cell cycle arrest, highlighting a novel mechanism for its anti-cancer effects.[1][2][3]
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and phosphorylated forms of key proteins in the PI3K/Akt pathway, it is possible to accurately assess the impact of compounds like this compound on this signaling cascade. This application note provides a detailed protocol for this purpose.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases, which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a variety of downstream substrates to regulate cellular processes.
Caption: PI3K/Akt signaling pathway and the inhibitory point of this compound.
Experimental Protocol
This protocol provides a general framework. Optimization of parameters such as cell seeding density, treatment concentrations, and antibody dilutions may be required for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, SKOV-3, MDA-MB-231)[3][14]
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Tris-Glycine Transfer Buffer
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-mTOR (Ser2448)
-
Rabbit anti-mTOR (total)
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure
-
Cell Culture and Treatment:
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To probe for other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., total Akt, followed by β-actin as a loading control).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Experimental Workflow
Caption: A streamlined workflow for the Western blot protocol.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blots should be summarized in a table for clear comparison. The results should be expressed as the relative phosphorylation level of the target protein compared to the untreated control.
Table 1: Effect of this compound on Akt and mTOR Phosphorylation
| Treatment Concentration (µM) | Relative p-Akt (Ser473) / Total Akt | Relative p-mTOR (Ser2448) / Total mTOR |
| 0 (Vehicle Control) | 1.00 ± 0.05 | 1.00 ± 0.06 |
| 5 | 0.72 ± 0.04 | 0.78 ± 0.05 |
| 10 | 0.45 ± 0.03 | 0.51 ± 0.04 |
| 20 | 0.21 ± 0.02 | 0.29 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments. The relative phosphorylation is normalized to the vehicle control.
Expected Results and Interpretation
Based on existing literature, treatment of cancer cells with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at Ser473 and its downstream target mTOR at Ser2448.[2][14] This would be observed as a decrease in the band intensity of the phosphorylated proteins with increasing concentrations of the drug, while the total protein levels of Akt and mTOR should remain relatively unchanged. The loading control (β-actin or GAPDH) is used to ensure equal protein loading across all lanes. A significant reduction in the ratio of phosphorylated protein to total protein would indicate that this compound inhibits the PI3K/Akt signaling pathway in the tested cell line.
Conclusion
This application note provides a comprehensive protocol for investigating the effects of this compound on the PI3K/Akt signaling pathway using Western blot analysis. This method is crucial for researchers in oncology and drug development to elucidate the molecular mechanisms of potential therapeutic agents. The provided diagrams and data table structure offer a clear framework for experimental planning and data presentation. Successful implementation of this protocol will contribute to a better understanding of Thioridazine's anti-cancer properties and its potential for repositioning as a targeted therapy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gene signature-based approach identifies thioridazine as an inhibitor of phosphatidylinositol-3'-kinase (PI3K)/AKT pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Articles [globalrx.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Thioridazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Thioridazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Thioridazine Hydrochloride in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
This compound is a phenothiazine antipsychotic medication used in the management of psychosis. Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This application note describes a robust and validated RP-HPLC method for the determination of this compound. The method is simple, rapid, and suitable for routine quality control analysis.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The analyte is detected and quantified using a UV-Vis detector at a specific wavelength.
Instrumentation and Chromatographic Conditions
Several HPLC methods have been reported for the quantification of this compound. Below is a summary of typical chromatographic conditions.
| Parameter | Method 1 | Method 2 |
| HPLC System | HPLC with UV-Vis Detector | HPLC with UV-Vis Detector |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Diamonsil C18 (150 mm × 4.6 mm, 5 μm)[1] |
| Mobile Phase | Methanol: Water (55:45 v/v) | Acetonitrile:Water:Triethylamine (850:150:1 v/v/v)[1] |
| Flow Rate | 0.9 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 285 nm | 264 nm[1] |
| Injection Volume | 10 µL | Not Specified |
| Column Temperature | 40°C | 40°C[1] |
| Retention Time | Approximately 2.8 min | Not Specified |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (Method 1)
-
Accurately measure 550 mL of HPLC grade Methanol and 450 mL of HPLC grade Water.
-
Mix the solvents in a suitable container.
-
Degas the mobile phase by sonicating for 10-15 minutes or by vacuum filtration through a 0.45 µm membrane filter.
4.1.2. Diluent Preparation
-
The mobile phase is used as the diluent for preparing standard and sample solutions.
4.1.3. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve the standard completely.
-
Make up the volume to 100 mL with the diluent and mix well.
4.1.4. Preparation of Working Standard Solutions for Linearity
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 5-25 µg/mL).
4.1.5. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with the diluent, if necessary, to obtain a final concentration within the linearity range.
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified.
-
Inject the standard solution (e.g., 15 µg/mL) five or six times.
-
The system is deemed suitable if the following parameters are met:
-
Tailing factor (Asymmetry factor): Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
Relative Standard Deviation (%RSD) of peak areas: Not more than 2.0%.
-
Analytical Method Validation
The analytical method should be validated according to ICH guidelines. The validation parameters include:
-
Linearity: The linearity of the method should be established by plotting a calibration curve of peak area versus concentration for the working standard solutions. The correlation coefficient (r²) should be close to 1.[1]
-
Precision:
-
System Precision: Determined by multiple injections of a single standard solution. The %RSD of the peak areas should be within the acceptable limit (≤ 2.0%).
-
Method Precision (Repeatability): Assessed by analyzing multiple individual preparations of the same sample. The %RSD of the assay results should be within the acceptable limit.
-
-
Accuracy (Recovery): The accuracy of the method is determined by the standard addition method. A known amount of standard is added to a pre-analyzed sample, and the recovery of the added standard is calculated.
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., excipients) is demonstrated by the absence of interfering peaks at the retention time of this compound in the chromatogram of the placebo.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | [Insert Value] |
| Theoretical Plates | ≥ 2000 | [Insert Value] |
| %RSD of Peak Areas | ≤ 2.0% | [Insert Value] |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 15 | [Insert Value] |
| 20 | [Insert Value] |
| 25 | [Insert Value] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Precision Data
| Precision Type | Parameter | Result |
| System Precision | %RSD | [Insert Value] |
| Method Precision | %RSD | [Insert Value] |
Table 4: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80 | [Insert Value] | [Insert Value] | [Insert Value] |
| 100 | [Insert Value] | [Insert Value] | [Insert Value] |
| 120 | [Insert Value] | [Insert Value] | [Insert Value] |
| Average % Recovery | ** [Insert Value] ** |
Visualizations
References
Application Notes and Protocols: Thioridazine Hydrochloride for Inducing G0/G1 Cell Cycle Arrest in Cancer Cells
For Research Use Only.
Introduction
Thioridazine hydrochloride, a phenothiazine-based antipsychotic medication, has demonstrated significant potential as an anti-cancer agent.[1][2][3] Emerging research highlights its ability to inhibit tumor growth and proliferation by inducing cell cycle arrest, particularly at the G0/G1 checkpoint, in a variety of cancer cell lines.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce G0/G1 cell cycle arrest in cancer cells. The protocols are based on established methodologies from peer-reviewed studies.
Mechanism of Action: G0/G1 Arrest
Thioridazine has been shown to induce G0/G1 cell cycle arrest through the modulation of key regulatory proteins.[1][5] A primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth and proliferation.[5][6] Inhibition of this pathway leads to downstream effects on cell cycle machinery.
Specifically, Thioridazine treatment has been observed to cause:
-
Downregulation of Cyclin D1 and CDK4: These proteins form a complex that is essential for progression through the G1 phase. Thioridazine decreases the expression of both Cyclin D1 and CDK4.[1][5][7]
-
Upregulation of CDK Inhibitors (CKIs): An increase in the expression of p21 and p27 has been noted in some cancer cell lines following Thioridazine treatment.[1][5] These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes.
The culmination of these molecular events is a halt in the cell cycle at the G0/G1 phase, preventing the cell from entering the S phase and replicating its DNA, thereby inhibiting proliferation.
Experimental Data: Thioridazine-Induced G0/G1 Arrest
The following tables summarize the quantitative effects of this compound on G0/G1 cell cycle arrest in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Thioridazine Conc. (µM) | Duration (h) | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (Treated) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 15 | 24 | 52.95 ± 0.15 | 64.98 ± 0.51 | [1] |
| 4T1 | Triple-Negative Breast Cancer | 15 | 24 | 38.72 ± 1.36 | 46.77 ± 1.67 | [1] |
| SUM149 | Triple-Negative Breast Cancer | 5 | 48 | Not specified | Increased proportion | [7] |
| A549 sphere cells | Lung Cancer Stem-like Cells | Not specified | Not specified | Not specified | Increased G0/G1 distribution | [4] |
| PC9 | Lung Cancer | Increasing concentrations | Not specified | Not specified | Dose-dependent G0/G1 arrest | [8] |
| NCI-N87 | Gastric Cancer | Not specified | Not specified | Not specified | G0/G1 phase arrest | [6] |
| AGS | Gastric Cancer | Not specified | Not specified | Not specified | G0/G1 phase arrest | [6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on the cell cycle of cancer cells.
Protocol 1: Cell Culture and Thioridazine Treatment
-
Cell Culture: Culture the cancer cell line of interest in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Thioridazine Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 5, 10, 15 µM).[1][7]
-
Treatment: Once the cells have adhered and are actively dividing, replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).[1][7]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content using Propidium Iodide (PI) staining.[1][9][10]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Collect all cells (including those in the supernatant, which may be apoptotic) and centrifuge at 500 x g for 5 minutes.
-
-
Fixation:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the fluorescence emission using an appropriate filter (e.g., ~585 nm for PI).[9]
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the expression of key cell cycle regulatory proteins.[1][5]
-
Protein Extraction:
-
Following treatment with Thioridazine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound effectively induces G0/G1 cell cycle arrest in a range of cancer cell lines, primarily by inhibiting the PI3K/Akt pathway and modulating the expression of key cell cycle regulators like Cyclin D1, CDK4, p21, and p27. The protocols provided herein offer a framework for researchers to investigate and quantify these effects in their specific cancer models. These application notes serve as a valuable resource for scientists and drug development professionals exploring the therapeutic potential of Thioridazine in oncology.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of Killing Effect of Thioridazine on Human Lung Cancer PC9 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application of Thioridazine Hydrochloride in Triple-Negative Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified the potential of repurposing existing drugs for novel anticancer applications. Thioridazine Hydrochloride, a phenothiazine antipsychotic agent, has emerged as a promising candidate for TNBC treatment. This document provides detailed application notes and protocols based on preclinical research, summarizing its mechanism of action, efficacy, and methodologies for its investigation in a laboratory setting.
This compound has demonstrated the ability to inhibit TNBC cell viability and migration.[1] Its multifaceted mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis, mediated through the inhibition of the PI3K/AKT signaling pathway.[1][2] Furthermore, thioridazine has been shown to target cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[3][4] This document outlines the key findings and provides detailed protocols for researchers to explore the therapeutic potential of this compound in TNBC.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TNBC cells.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay | Parameter | Value | Treatment Duration | Reference |
| 4T1 | Viability Assay | IC50 | 9.87 µM | 72 hours | [1] |
| MDA-MB-231 | Viability Assay | IC50 | 18.70 µM | 72 hours | [1] |
| SUM149 | Cell Cycle Analysis | G0/G1 Arrest | Increased proportion | 48 hours (5 µM) | [5] |
| 4T1 | Apoptosis Assay | Apoptotic Cells | Concentration-dependent increase | - | [1] |
| MDA-MB-231 | Apoptosis Assay | Apoptotic Cells | Concentration-dependent increase | - | [1] |
Table 2: In Vivo Efficacy of this compound in a TNBC Mouse Model
| Animal Model | Treatment | Parameter | Inhibition Rate | Reference |
| 4T1 Xenograft | This compound | Tumor Weight | 63.73% | [2] |
| 4T1 Xenograft | This compound | Lung Metastasis | 72.58% | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects in TNBC through multiple mechanisms. A primary pathway identified is the inhibition of the PI3K/AKT signaling cascade, which is crucial for cell growth and survival.[1][2] Additionally, it has been shown to target the Dopamine D2 Receptor (DRD2), leading to downstream inhibition of STAT3, a key regulator of self-renewal in cancer stem cells.[5][6] However, some of its effects, such as inducing G1 arrest, appear to be independent of DRD2.[5][6]
Caption: Mechanism of this compound in TNBC.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in TNBC research.
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to determine the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines.[1]
Caption: Workflow for Cell Viability Assay.
Materials:
-
TNBC cell lines (e.g., 4T1, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
This protocol outlines the steps to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.[1]
Materials:
-
TNBC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1][2]
Caption: Workflow for In Vivo Xenograft Study.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
TNBC cells (e.g., 4T1)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 1 x 10⁶ 4T1 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of about 50-100 mm³.
-
Randomly assign mice to a control group and a treatment group.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups daily via intraperitoneal injection.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect lungs and other relevant organs to assess metastasis.
-
Perform immunohistochemical analysis on tumor tissues for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.
Conclusion
This compound demonstrates significant anti-cancer activity against triple-negative breast cancer in preclinical models. Its ability to inhibit key survival pathways, induce cell cycle arrest and apoptosis, and target cancer stem cells makes it a compelling candidate for further investigation. The protocols and data presented here provide a foundation for researchers to explore its therapeutic potential, both as a monotherapy and in combination with existing chemotherapeutic agents, with the ultimate goal of developing more effective treatments for TNBC.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Thioridazine Hydrochloride's Effect on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the in vivo effects of Thioridazine Hydrochloride on tumor growth using non-invasive imaging techniques. Thioridazine, a repurposed antipsychotic drug, has demonstrated significant anti-tumor and anti-metastatic properties in various cancer models.[1][2] This document outlines the methodologies for establishing tumor xenografts, administering this compound, and monitoring tumor progression using bioluminescence imaging.
Core Applications:
-
Preclinical evaluation of this compound as an anti-cancer agent.
-
Real-time, non-invasive monitoring of tumor response to treatment.
-
Investigation of the in vivo mechanisms of action, including effects on cancer stem cells and angiogenesis. [3][4]
Experimental Protocols
Protocol 1: Orthotopic Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol describes the establishment of a TNBC tumor model in mice and the subsequent treatment with this compound, with tumor growth monitored by bioluminescence imaging.
Materials:
-
4T1 murine triple-negative breast cancer cells expressing firefly luciferase.
-
Female BALB/c mice (6-8 weeks old).
-
This compound (Thi-hyd).[1]
-
D-luciferin sodium salt.[5]
-
Matrigel.
-
Phosphate Buffered Saline (PBS).
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane).[5]
-
In vivo imaging system (e.g., IVIS Lumina).[5]
Procedure:
-
Cell Preparation: Culture 4T1-luciferase cells under standard conditions. On the day of inoculation, harvest cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^6 cells/50 µL.
-
Tumor Cell Inoculation: Anesthetize the mice. Inject 50 µL of the cell suspension into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: Once tumors are established, randomize mice into treatment and control groups.
-
Treatment Group: Administer this compound (e.g., 10 mg/kg) daily via oral gavage.[1]
-
Control Group: Administer an equivalent volume of the vehicle (e.g., saline).
-
-
Bioluminescence Imaging:
-
Image the mice at regular intervals (e.g., weekly) to monitor tumor growth.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (i.p.) injection.[5]
-
After approximately 10-15 minutes, anesthetize the mice and acquire bioluminescent images using an in vivo imaging system.[5]
-
Quantify the bioluminescent signal (total photon flux) from the tumor region of interest (ROI).[5]
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
Protocol 2: Lung Cancer Stem-Like Cell Xenograft Model
This protocol details the investigation of Thioridazine's effect on lung cancer stem-like cells (CSCs) in a xenograft model.
Materials:
-
A549 human lung adenocarcinoma cells cultured as spheres to enrich for CSCs.[3]
-
Male nude mice (4-6 weeks old).
-
This compound.
-
Materials for cell culture and injection as described in Protocol 1.
-
In vivo imaging system.
Procedure:
-
Cell Preparation: Culture A549 cells in serum-free medium to form spheres. Harvest and dissociate the spheres to obtain a single-cell suspension.
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 A549 sphere cells into the flank of each mouse.
-
Treatment Regimen:
-
Treatment Group: Administer Thioridazine (e.g., 5 mg/kg) intraperitoneally every other day.
-
Control Group: Administer vehicle control.
-
-
Tumor Volume Measurement: Measure tumor dimensions using calipers at regular intervals and calculate tumor volume (Volume = 0.5 x length x width²).
-
In Vivo Imaging (if cells are luciferase-tagged): Follow the bioluminescence imaging steps outlined in Protocol 1.
-
Histological Analysis: At the study endpoint, excise tumors for histological analysis to assess apoptosis and cell proliferation.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the in vivo efficacy of this compound.
Table 1: Effect of this compound on Triple-Negative Breast Cancer Growth and Metastasis [1]
| Parameter | Control Group | This compound (10 mg/kg) Group | Percentage Inhibition |
| Final Tumor Weight (g) | Mean ± SD | Mean ± SD | 63.73% |
| Number of Lung Metastatic Nodules | Mean ± SD | Mean ± SD | 72.58% |
Table 2: Effect of Thioridazine on Ovarian Cancer Xenograft Growth [6]
| Treatment | Mean Tumor Volume (mm³) at Day 28 |
| Control | ~1000 |
| Thioridazine | ~200 |
Table 3: In Vitro Cytotoxicity of Thioridazine in Various Cancer Cell Lines [7]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| NCI-N87 | Gastric Cancer | Concentration-dependent reduction |
| AGS | Gastric Cancer | Concentration-dependent reduction |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for in vivo imaging studies.
Caption: Thioridazine inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for in vivo imaging of tumor growth.
Caption: Thioridazine induces G0/G1 cell cycle arrest and apoptosis.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphinfo.com [aphinfo.com]
- 3. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Bioluminescence Imaging of Tumor Growth and Viability [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Assessing the Inhibitory Effect of Thioridazine Hydrochloride on Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the effect of thioridazine hydrochloride on cancer cell migration. Thioridazine, a phenothiazine antipsychotic, has demonstrated potential as an anti-cancer agent by inhibiting tumor growth and metastasis.[1][2][3] These protocols are designed to offer a standardized framework for investigating its mechanism of action, particularly its impact on cell motility and related signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.
Table 1: In Vitro Efficacy of this compound on Triple-Negative Breast Cancer (TNBC) Cells [1]
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| 4T1 | 72 | 9.87 |
| MDA-MB-231 | 72 | 18.70 |
Table 2: In Vivo Efficacy of this compound in a 4T1 Xenograft Model [1][2]
| Parameter | Inhibition Rate (%) |
| Tumor Growth (Weight) | 63.73 |
| Spontaneous Lung Metastasis | 72.58 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to study collective cell migration in two dimensions.[4]
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time and is indicative of their migratory capacity.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, incubate the cells in a serum-free or low-serum medium for 12-24 hours before creating the wound.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM) to the respective wells. A vehicle control (e.g., DMSO) should also be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound at designated points (time 0). Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same positions.
-
Data Analysis: Measure the width of the wound at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula:
Wound Closure (%) = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.[5][6][7]
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.[5][6]
Protocol:
-
Cell Preparation: Culture cancer cells and harvest them. Resuspend the cells in a serum-free medium.
-
Chamber Setup: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add a culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed a defined number of cells (e.g., 1 x 10^5) in a serum-free medium containing the desired concentration of this compound into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins involved in cell migration signaling pathways. Thioridazine has been shown to inhibit the PI3K/AKT signaling pathway, which plays a crucial role in cell migration and survival.[1][8][9][10]
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-PI3K, total PI3K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.
Visualizations
The following diagrams illustrate the experimental workflows and the targeted signaling pathway.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aphinfo.com [aphinfo.com]
- 4. Wound healing assay - Wikipedia [en.wikipedia.org]
- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 6. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 7. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 8. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
Thioridazine Hydrochloride: A Versatile Tool for Interrogating Dopamine Receptor Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thioridazine hydrochloride, a phenothiazine-class antipsychotic agent, has long been recognized for its potent antagonism of dopamine receptors. While its clinical use has evolved, thioridazine remains a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the complex roles of dopamine receptor subtypes in cellular signaling and physiological processes. These application notes provide an overview of thioridazine's utility in dopamine receptor research, complete with detailed experimental protocols and data presented for comparative analysis.
Thioridazine's primary mechanism of action involves the blockade of dopamine receptors, with a notable affinity for the D2 subtype.[1] However, it also interacts with other dopamine receptor subtypes, as well as serotonergic, adrenergic, and muscarinic receptors.[1] This broad pharmacological profile, while a consideration in experimental design, allows for the investigation of complex neurotransmitter interactions.
Data Presentation: Binding Affinities of Thioridazine for Dopamine Receptor Subtypes
The following table summarizes the binding affinities (Ki values) of thioridazine and its enantiomers for various dopamine receptor subtypes. This quantitative data is essential for designing experiments and interpreting results, allowing researchers to select appropriate concentrations to achieve desired receptor occupancy.
| Compound | Receptor Subtype | Ki (nM) | Species | Notes |
| Racemic Thioridazine | D2 | - | Rat | (+)-Thioridazine has 2.7 times higher affinity than (-)-thioridazine.[2] |
| D4 | < 20 | Rat | [3] | |
| (+)-Thioridazine | D2 | - | Rat | Higher affinity than (-)-thioridazine.[2] |
| (-)-Thioridazine | D1 | - | Rat | 10 times higher affinity than (+)-thioridazine.[2] |
| D2 | - | Rat | Lower affinity than (+)-thioridazine.[2] |
Data for D3 and D5 receptor subtypes were not explicitly found in the conducted search.
Signaling Pathways
Thioridazine's antagonism of dopamine receptors leads to the modulation of downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors, and how thioridazine interferes with these pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
Application of Thioridazine Hydrochloride in Neuroblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioridazine hydrochloride, a phenothiazine derivative and an antipsychotic agent, has demonstrated significant potential as an anti-cancer therapeutic.[1] Emerging research indicates its efficacy in inducing apoptosis and inhibiting critical cell survival pathways in various cancer types, including neuroblastoma.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in neuroblastoma research, focusing on its mechanism of action, data from relevant studies, and methodologies for in vitro and in vivo investigations.
Mechanism of Action
This compound exerts its anti-neoplastic effects through multiple mechanisms. The primary modes of action relevant to neuroblastoma research are the induction of apoptosis and the inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis: Thioridazine has been shown to induce apoptosis in various cancer cells.[2][3] This programmed cell death is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[4]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Thioridazine has been identified as an inhibitor of this pathway, leading to decreased phosphorylation of key components like Akt and mTOR, thereby suppressing tumor growth.[2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various cancer cell line studies. While specific data for neuroblastoma cell lines are limited in the reviewed literature, the data from glioblastoma, another neural crest-derived tumor, provides a valuable reference.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| T98G | Glioblastoma | 24 | 12.67 | [5] |
| U-87 MG | Glioblastoma | 24 | 12.80 | [5] |
| GBM8401 | Glioblastoma | 72 | <10 | [6] |
| U87MG | Glioblastoma | 72 | <10 | [6] |
| SUM149 | Breast Cancer | 72 | 3.8 | [7] |
| SUM159 | Breast Cancer | 72 | 5.2 | [7] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time (hours) | Apoptotic Cell Rate (%) | Reference |
| T98G (monolayer) | Glioblastoma | 12.67 | 24 | ~18.8 | [5] |
| U-87 MG (monolayer) | Glioblastoma | 12.80 | 24 | ~13.4 | [5] |
| T98G (spheroid) | Glioblastoma | 29.30 | 24 | ~13.8 | [5] |
| U-87 MG (spheroid) | Glioblastoma | 28.68 | 24 | ~15.26 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in neuroblastoma research. These are generalized protocols and may require optimization for specific neuroblastoma cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in neuroblastoma cells treated with this compound using flow cytometry.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is for examining the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.
Materials:
-
Neuroblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat neuroblastoma cells with this compound for the desired time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a neuroblastoma mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Matrigel (optional)
-
This compound for injection (formulated in a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone. A study on breast cancer xenografts used 32 mg/kg of thioridazine.[8]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mandatory Visualization
Caption: Thioridazine's dual mechanism in neuroblastoma.
Caption: Experimental workflow for Thioridazine research.
Caption: Logical flow of Thioridazine's antitumor effect.
References
- 1. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. jag.journalagent.com [jag.journalagent.com]
- 6. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Thioridazine Hydrochloride Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with Thioridazine Hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is soluble in several organic solvents and has limited solubility in water. It is a yellow crystalline powder that is sparingly soluble in water but soluble in alcohol and chloroform.[1] The solubility can vary slightly between different suppliers and batches. For specific applications, it is always recommended to perform small-scale solubility tests.
Q2: Can I dissolve this compound directly in cell culture media?
A2: Direct dissolution in aqueous cell culture media is not recommended due to the compound's limited water solubility. This can lead to precipitation, inaccurate concentrations, and unreliable experimental results. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing concentrated stock solutions of this compound.[2][3] Ethanol is also a viable option.[1][2]
Q4: How should I store this compound stock solutions?
A4: Stock solutions should be stored at -20°C or -80°C to ensure stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4]
Troubleshooting Guide
Issue 1: My this compound precipitated after I added it to the cell culture medium.
-
Cause: This is a common issue and often occurs when a concentrated organic stock solution is introduced into an aqueous environment like cell culture media, a phenomenon known as "salting out".[5] The final concentration of the organic solvent in the media may also be too low to maintain the solubility of this compound.
-
Solution:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a certain amount of DMSO is necessary to keep the compound in solution. You may need to determine the optimal balance for your specific cell line and experimental conditions.
-
Pre-warm the media: Adding the stock solution to pre-warmed (37°C) media can sometimes help prevent immediate precipitation.
-
Increase the volume of the final dilution: Instead of adding a very small volume of a highly concentrated stock to a large volume of media, try a serial dilution approach.
-
Vortex immediately after dilution: Gently vortex or mix the media immediately after adding the this compound stock solution to ensure rapid and uniform dispersion.
-
Issue 2: I am observing unexpected or inconsistent results in my assay.
-
Cause: Inconsistent results can be due to inaccurate drug concentration from precipitation or degradation of the compound.
-
Solution:
-
Visually inspect for precipitates: Before adding the treated media to your cells, carefully inspect the solution for any visible precipitates. If precipitation is observed, the solution should not be used.
-
Prepare fresh dilutions: Prepare fresh dilutions from your stock solution for each experiment to ensure the compound's integrity.
-
Verify stock solution concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method.
-
Issue 3: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Cause: The toxicity might be due to the solvent (e.g., DMSO) rather than the compound itself. High concentrations of DMSO can be toxic to many cell lines.
-
Solution:
-
Run a solvent control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you differentiate between the effects of the drug and the solvent.
-
Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with varying concentrations of DMSO to determine the maximum concentration your cells can tolerate without significant toxicity.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. Please note that these values are approximate and can vary.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| Water | ~30.53 - 50 | ~75 - 100 | |
| DMSO | ~25 - 81 | ~100 - 199 | [2][3] |
| Ethanol | ~10 | - | [2] |
| Methanol | Soluble | - | [1] |
| Chloroform | Soluble | - | [1] |
| Dimethyl formamide (DMF) | ~25 | - | [2] |
Molecular Weight of this compound: 407.04 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolving the Compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Protect from light.
Protocol 2: Dilution of this compound for In Vitro Assays
-
Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm the Culture Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be beneficial to perform a serial dilution of the stock solution in cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Mixing: Immediately after adding the compound, gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.
-
Application to Cells: Add the freshly prepared this compound-containing medium to your cells for the desired treatment duration.
Visualizations
Caption: Workflow for preparing and using Thioridazine HCl in experiments.
Thioridazine has been shown to impact several signaling pathways, notably the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[6][7]
Caption: Thioridazine HCl inhibits the PI3K/Akt/mTOR signaling pathway.
Thioridazine is also known to be an antagonist of dopamine receptors, particularly the D2 subtype.[4][8][9]
Caption: Antagonistic action of Thioridazine HCl on the Dopamine D2 receptor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
Optimizing Thioridazine Hydrochloride dosage for animal studies to avoid toxicity
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Thioridazine Hydrochloride dosage in animal studies while minimizing toxicity. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in different animal models?
A1: Determining a safe starting dose requires careful consideration of the animal species, the route of administration, and the specific research question. It is crucial to begin with a thorough literature review and consult established toxicity data. As a general guideline, doses used in non-clinical studies have varied widely. For instance, in a study on triple-negative breast cancer in mice, a dose of 10 mg/kg resulted in significant tumor inhibition without apparent side effects[1]. In another study involving dogs, 10 mg/kg was considered a therapeutic dose, while 30 mg/kg was a high dose that increased the likelihood of ventricular fibrillation during ischemia[2]. In guinea pigs, doses greater than 40 mg/kg were not well tolerated[3].
Q2: What are the most common signs of this compound toxicity in animals?
A2: Toxicity can manifest through various clinical signs. Researchers should closely monitor animals for central nervous system effects such as sedation, ataxia (loss of coordination), and disorientation[4]. Paradoxical CNS stimulation or agitation can also occur[4]. Other signs include cardiovascular changes like hypotension (low blood pressure) and tachycardia (rapid heart rate)[4]. Anticholinergic effects like dry mouth, blurred vision, and constipation may also be observed[5]. Severe toxicity can lead to tremors, seizures, and potentially fatal cardiac arrhythmias[5].
Q3: How can I monitor for the known cardiotoxicity of this compound?
A3: A primary concern with Thioridazine is its potential to prolong the QTc interval, which can lead to life-threatening arrhythmias like Torsade de Pointes[5][6][7]. Monitoring for cardiotoxicity is essential. This involves performing electrocardiogram (ECG) recordings to measure the QTc interval before and after drug administration. Studies in dogs have shown that a high dose of 30 mg/kg can significantly prolong the Q-Tc interval[2]. It's also noted that the toxic effects on the cardiovascular system may be attributable to its metabolite, thioridazine ring sulfoxide[8].
Q4: What are the recommended routes of administration for animal studies?
A4: The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Common routes include:
-
Oral (PO): Often administered via gavage. Thioridazine is available in tablet and liquid forms for oral administration[7]. In guinea pig studies, doses were prepared in a sucrose solution and delivered to the posterior oropharynx[3].
-
Intraperitoneal (IP): Used in mouse studies, for example, at a dose of 25 mg/kg every 3 days.
-
Subcutaneous (SC): In one study, doses of 1.0-5.0 mg/kg were administered subcutaneously to reduce certain behaviors[9].
-
Intravenous (IV): IV infusions were used in dog studies to investigate cardiovascular effects[2].
Each route has different absorption rates and bioavailability, which must be considered when determining the dosage[10].
Q5: How is this compound metabolized, and how might this affect toxicity across different species?
A5: Thioridazine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6[6]. This is significant because genetic variations in CYP2D6 can lead to different metabolism rates among individuals, and similar variability can be expected across animal species[6]. Slower metabolism can increase drug levels and the risk of side effects, particularly cardiotoxicity[6][11]. Some metabolites, such as mesoridazine and sulphoridazine, are also pharmacologically active[12]. The thioridazine ring sulfoxide appears to be the most toxic metabolite[8].
Q6: What are the primary signaling pathways affected by this compound?
A6: Thioridazine's mechanism of action is multifaceted. Its primary antipsychotic effect comes from blocking postsynaptic dopaminergic D2 receptors in the brain[6][11]. It also acts as an antagonist at serotonin (5-HT2A), alpha-adrenergic, and histamine (H1) receptors[6]. In cancer research, Thioridazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival, and to induce autophagy and apoptosis[1][9][13].
Troubleshooting Guides
Guide 1: Unexpected Animal Mortality or Severe Adverse Events
-
Issue: Animals are exhibiting severe toxicity (e.g., seizures, severe lethargy, respiratory distress) or unexpected death following administration.
-
Troubleshooting Steps:
-
Immediate Action: Cease administration of this compound to the entire cohort immediately. Provide supportive care to affected animals as directed by veterinary staff.
-
Dosage Verification: Double-check all calculations for dose preparation, including the initial weight of the compound, dilution volumes, and final concentration.
-
Administration Technique Review: Ensure the administration technique is correct for the chosen route (e.g., proper gavage tube placement, correct injection site) to rule out administration errors like accidental intravenous injection instead of intraperitoneal.
-
Sample Collection: If ethically permissible and planned for, collect blood and tissue samples from affected animals for pharmacokinetic analysis to determine plasma concentrations of Thioridazine and its metabolites.
-
Dose Adjustment: For subsequent experiments, consider a dose de-escalation study, starting with a significantly lower dose and gradually increasing it to establish a maximum tolerated dose (MTD) in your specific animal model and strain.
-
Guide 2: High Variability in Experimental Outcomes
-
Issue: There is significant, unexplained variability in physiological or behavioral responses within the same treatment group.
-
Troubleshooting Steps:
-
Formulation Consistency: Verify the stability and homogeneity of your drug formulation. For suspensions, ensure adequate mixing before each administration to prevent settling of the compound. Thioridazine for in vivo experiments has been dissolved in vehicles like ethanol/Cremophor EL/saline[1].
-
Animal Factors: Account for potential variability due to animal sex, age, weight, and genetic strain. Ensure proper randomization of animals into treatment groups.
-
Environmental Stressors: Evaluate animal housing and handling procedures to minimize stress, which can significantly impact experimental outcomes.
-
Pharmacokinetic Analysis: If variability persists, consider conducting a small pharmacokinetic study to measure plasma levels of Thioridazine. This can help determine if the variability is due to differences in drug absorption or metabolism between individual animals[14].
-
Quantitative Data Summary
Table 1: Acute Toxicity (LD50) of this compound in Various Animal Models
| Animal Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1,060 mg/kg | [15] |
| Mouse | Oral | 360 mg/kg | [15] |
| Rabbit | Intravenous (IVN) | 26 mg/kg | |
| Mouse | Intraperitoneal (IP) | 100 mg/kg | [15] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Table 2: Example Dosages of this compound Used in Preclinical Animal Studies
| Animal Model | Dosage | Route of Administration | Study Focus | Key Observation | Reference |
| Mice (TNBC Xenograft) | 10 mg/kg | Oral | Oncology | 63.73% tumor weight inhibition; no apparent side effects. | [1] |
| Mice (Teratoma Model) | 25 mg/kg | Intraperitoneal (IP) | Oncology | Extended survival of tumor-bearing mice. | |
| Dogs | 10 mg/kg | Intravenous (IV) | Cardiovascular Safety | Considered a therapeutic dose. | [2] |
| Dogs | 30 mg/kg | Intravenous (IV) | Cardiovascular Safety | Increased likelihood of ventricular fibrillation during ischemia. | [2] |
| Guinea Pigs | >40 mg/kg | Oral | Tuberculosis | Not well tolerated. | [3] |
| Rats | 54 mg/kg (1/20 of LD50) | Oral | Subchronic Toxicity | Affected kidney but spared liver and heart. | [16] |
| Rats | 108 mg/kg (1/10 of LD50) | Oral | Subchronic Toxicity | Induced marked morphological alterations in liver, kidney, and heart. | [16] |
Experimental Protocols
Protocol 1: Preparation and Administration for In Vivo Studies
-
Objective: To prepare this compound for oral or intraperitoneal administration.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Ethanol, Cremophor EL, 0.9% Saline, sterile water, appropriate vials, syringes, and gavage needles.
-
Preparation for Oral Administration (Example from Tuberculosis Study):
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, and the target dose (e.g., 5 mg/kg)[3].
-
Prepare a 40% (w/v) sucrose solution in sterile water.
-
Dissolve the calculated amount of this compound in the sucrose solution to achieve the final desired concentration for dosing.
-
Ensure the solution is thoroughly mixed before each administration.
-
-
Preparation for Intraperitoneal Administration (Example from Oncology Study):
-
For in vivo experiments, this compound has been dissolved in a vehicle of ethanol, Cremophor EL, and 0.9% saline at a ratio of 12.5:12.5:75 (v/v/v)[1].
-
First, dissolve the this compound powder in the ethanol.
-
Add the Cremophor EL and mix thoroughly.
-
Finally, add the 0.9% saline to reach the final volume and concentration.
-
-
Administration:
-
Accurately weigh each animal before dosing.
-
Calculate the precise volume to administer to each animal.
-
For oral gavage, gently guide the gavage needle into the esophagus to deliver the substance directly to the stomach.
-
For IP injection, inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs.
-
Protocol 2: Monitoring for Cardiotoxicity via ECG
-
Objective: To assess the effect of this compound on the QTc interval.
-
Materials: ECG machine with needle electrodes suitable for the animal model, anesthesia (e.g., isoflurane), clippers, and data analysis software.
-
Methodology:
-
Lightly anesthetize the animal.
-
Place the animal in a stable position (e.g., dorsal recumbency).
-
Attach ECG leads to the appropriate limbs.
-
Record a baseline ECG for at least 5-10 minutes to obtain a stable reading before drug administration.
-
Administer this compound via the chosen route.
-
Record ECGs at multiple time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to capture peak effects and duration of action.
-
Measure the QT interval from the ECG tracings.
-
Correct the QT interval for heart rate (to get QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred).
-
Compare post-dose QTc intervals to the baseline values to determine the extent of prolongation.
-
Protocol 3: Quantification of Thioridazine in Biological Samples
-
Objective: To measure the concentration of Thioridazine and its metabolites in plasma or urine.
-
Methodology Summary (based on Gas Chromatography):
-
Sample Collection: Collect blood into heparinized tubes and centrifuge to separate plasma. Collect urine in appropriate containers. Store all samples at -70°C or below until analysis[3].
-
Extraction: Thioridazine can be extracted from plasma and urine using hexane. An internal standard, such as prochlorperazine, should be added before extraction to ensure accuracy[14][17].
-
Analysis: The extracted samples are analyzed using a gas chromatograph equipped with an appropriate detector.
-
Quantification: The concentration of Thioridazine and its major metabolites (e.g., mesoridazine, sulphoridazine, and ring sulphoxide) is determined by comparing the peak areas to a standard curve of known concentrations[14][17].
-
Visualizations
Caption: Primary mechanism of action for this compound.
Caption: Thioridazine's inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for dosage optimization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The effects of thioridazine on electrical and ischemic ventricular fibrillation in the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioridazine lacks bactericidal activity in an animal model of extracellular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 5. Thioridazine (Thioridazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Thioridazine toxicity--an experimental cardiovascular study of thioridazine and its major metabolites in overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. washcoll.edu [washcoll.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of thioridazine in blood and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 17. Measurement of thioridazine in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Thioridazine Hydrochloride cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Thioridazine Hydrochloride cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing high variability in my IC50 values for this compound across experiments?
Inconsistent IC50 values are a common challenge and can arise from several factors. Here’s a systematic guide to troubleshoot this issue:
-
Cell Line Integrity and Passage Number:
-
Question: Could my cell line be the problem?
-
Answer: Yes. Cell lines can exhibit genetic drift over time, leading to altered drug sensitivity. Always use cells within a consistent and low passage number range. We recommend creating a master cell bank and regularly thawing fresh vials for experiments. Authenticate your cell line to ensure it has not been cross-contaminated.
-
-
Cell Seeding Density:
-
Question: Does the initial number of cells plated affect the IC50 value?
-
Answer: Absolutely. The confluency of your cells at the time of treatment and at the end of the assay can significantly impact the results. A higher cell density can lead to an apparent increase in the IC50 value. It is crucial to optimize and maintain a consistent seeding density for all experiments.
-
-
This compound Preparation and Storage:
-
Question: How should I prepare and store my this compound stock solution?
-
Answer: this compound solution should be freshly prepared. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
-
-
Treatment Duration:
-
Question: Can the length of drug exposure influence the IC50?
-
Answer: Yes, the duration of treatment (e.g., 24, 48, or 72 hours) will directly affect the IC50 value.[2] Longer exposure times generally result in lower IC50 values. Ensure you are using a consistent treatment duration as established in your initial optimization experiments.
-
2. My cell viability assay (e.g., MTT, CCK8) shows high background noise or inconsistent readings. What could be the cause?
High background and variability in colorimetric or fluorometric assays can obscure your results. Consider the following:
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Incomplete Solubilization of Formazan Crystals (MTT Assay):
-
Question: I see purple precipitates in my wells after adding the solubilization buffer in my MTT assay. How can I fix this?
-
Answer: Incomplete solubilization of formazan crystals is a frequent source of error. Ensure you are using a sufficient volume of a quality solubilizing agent and that it is mixed thoroughly. You may need to extend the incubation time with the solubilizer or gently shake the plate to ensure all crystals are dissolved.
-
-
Interference from Phenol Red or Serum:
-
Question: Can components of my culture medium affect the assay readings?
-
Answer: Yes, phenol red in the culture medium can contribute to background absorbance. It is advisable to use phenol red-free medium for the final incubation step with the assay reagent. Serum can also interfere with some assays. Using a serum-free medium during the assay incubation is a good practice.[3]
-
-
Pipetting Errors and Edge Effects:
-
Question: My replicates, especially those on the edges of the plate, are inconsistent. Why?
-
Answer: This is likely due to the "edge effect," where wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium. Additionally, ensure your pipetting technique is consistent and accurate across all wells.
-
3. I am not observing the expected downstream effects of Thioridazine treatment on the PI3K/Akt/mTOR pathway in my Western Blots. What should I check?
If you are not seeing the expected changes in protein expression or phosphorylation, review your experimental protocol and consider these points:
-
Time-Course of Pathway Inhibition:
-
Question: When is the best time to harvest my cells to see changes in the PI3K/Akt pathway?
-
Answer: The inhibition of signaling pathways can be transient. It is crucial to perform a time-course experiment to determine the optimal time point to observe the desired changes in protein phosphorylation (e.g., decreased p-Akt, p-mTOR). Some changes may be visible within hours of treatment.[4]
-
-
Antibody Quality and Specificity:
-
Question: My Western blot bands are weak or non-specific. What could be wrong?
-
Answer: The quality of your primary antibodies is paramount. Ensure you are using antibodies that have been validated for your specific application (Western blotting) and target species. Run appropriate positive and negative controls to verify antibody specificity. Always follow the manufacturer's recommended antibody dilutions and incubation conditions.
-
-
Lysate Preparation and Protein Integrity:
-
Question: How can I ensure the quality of my protein lysates?
-
Answer: Proper sample handling is critical. Always prepare cell lysates on ice and use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5]
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note the variability depending on the cell line and treatment duration.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 72 hours | 9.87 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 hours | 18.70 | [2] |
| SUM149 | Triple-Negative Breast Cancer | 72 hours | ~5-10 | [6] |
| NCI-N87 | Gastric Cancer | 48 hours | Concentration-dependent reduction in viability | [1][7] |
| AGS | Gastric Cancer | 48 hours | Concentration-dependent reduction in viability | [1][7] |
| GBM8401 | Glioblastoma | 72 hours | <10 | [8] |
| U87MG | Glioblastoma | 72 hours | <10 | [8] |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard methodologies for assessing cell viability.[3][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
2. Western Blot Protocol for PI3K/Akt Pathway Analysis
This protocol outlines the key steps for analyzing protein expression and phosphorylation.[4][5]
-
Cell Lysis: After treatment with this compound for the optimized duration, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Improving the stability of Thioridazine Hydrochloride in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with Thioridazine Hydrochloride in cell culture media. Due to its inherent instability under common experimental conditions, careful handling is crucial for reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
A1: this compound is a phenothiazine-class molecule and a dopamine receptor antagonist, traditionally used as an antipsychotic.[1] In a research setting, it is often used to study dopamine signaling pathways. It functions primarily by blocking Dopamine D2 receptors.[2] Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival, making it a compound of interest in cancer research.[2][3]
Q2: My this compound solution appears to change color or become less effective over a short period in my cell culture experiments. Why is this happening?
A2: this compound is highly susceptible to degradation, particularly when exposed to light.[4] Both visible and UV light can cause significant degradation of the compound.[4] This photodegradation can lead to a loss of potency and the formation of various photoproducts, which may have different activities or toxicities.[4]
Q3: What are the main degradation products of Thioridazine?
A3: The primary degradation pathways for Thioridazine involve oxidation of the sulfur atoms in its structure. The main metabolites and degradation products include Thioridazine-2-sulfoxide (also known as mesoridazine) and Thioridazine-5-sulfoxide.[4] Light exposure can not only degrade the parent compound but also cause the racemization of the isomeric pairs of Thioridazine-5-sulfoxide.[4]
Q4: How should I prepare and store this compound stock solutions?
A4: To ensure maximum stability, this compound powder should be stored in a tightly sealed container, protected from light. For stock solutions, it is recommended to dissolve the compound in an appropriate solvent like sterile DMSO or ethanol and store aliquots at -20°C or -80°C, protected from light. When preparing aqueous solutions, be aware that stability can be lower, especially in acidic media when exposed to light.[4]
Q5: Does fetal bovine serum (FBS) in cell culture media affect the stability of Thioridazine?
A5: While direct studies on the impact of FBS on Thioridazine stability are limited, it is known that components of FBS can interact with experimental compounds. Serum proteins may bind to the drug, potentially influencing its availability and stability. Furthermore, FBS contains various metabolites and enzymes that could potentially contribute to the degradation of sensitive compounds.[5] Different lots of FBS can also have varying compositions, which may affect the reproducibility of experiments.[5] It is therefore advisable to perform stability checks in your specific complete medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of drug efficacy in long-term experiments (e.g., >24 hours) | Degradation of Thioridazine in the cell culture medium. | Prepare fresh Thioridazine-containing media for each day of the experiment. Protect the cell culture plates from light by wrapping them in aluminum foil or using amber-colored plates. Perform a stability test to determine the degradation rate in your specific media and under your experimental conditions. |
| Inconsistent results between experiments | Variability in drug concentration due to degradation. Light exposure may differ between experiments. | Standardize all procedures to minimize light exposure. Always prepare fresh dilutions of Thioridazine from a frozen stock for each experiment. Consider the use of a positive control compound with known stability to ensure assay consistency. |
| Visible changes in media color after adding Thioridazine | This could be a sign of chemical reaction or degradation product formation. | While a slight color change might occur upon dissolution, significant or progressive changes are indicative of instability. It is best to discard the solution and prepare a fresh one, ensuring minimal light exposure during preparation. |
| Unexpected cytotoxicity | Formation of toxic degradation products. | The photoproducts of Thioridazine can have different toxicities than the parent compound. Minimizing light exposure is the most critical step to prevent the formation of these products. |
Quantitative Data on Thioridazine Stability
Quantitative data on the stability of this compound specifically in cell culture media like DMEM or RPMI-1640 is not extensively available in the literature. Stability is highly dependent on the specific conditions, including the formulation of the medium, the presence of serum, and, most importantly, light exposure.
The following table summarizes findings from studies on Thioridazine degradation under different conditions.
| Condition | Time | Remaining Thioridazine (%) | Reference |
| Aqueous solution exposed to UV laser radiation | 4 hours | 81.5% | [4] |
| Aqueous solution exposed to visible light | Not specified | 34% | |
| Aqueous solution exposed to UV-A light | Not specified | Almost completely degraded |
Note: Given the lack of specific data for cell culture conditions, it is strongly recommended that researchers perform their own stability studies in the specific medium and under the exact conditions used in their experiments.
Experimental Protocols
Protocol for Assessing Thioridazine Stability in Cell Culture Media
This protocol outlines a method to determine the stability of Thioridazine in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound standard
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
HPLC-grade methanol, acetonitrile, and water
-
Phosphate buffer
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC system with a C18 column and UV detector
2. Preparation of Thioridazine-Spiked Media:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent like methanol.
-
Spike your complete cell culture medium with the Thioridazine stock solution to achieve the final concentration used in your experiments (e.g., 10 µM).
-
Prepare two sets of samples: one for light exposure and one for light protection.
3. Incubation:
-
Aliquot the spiked media into the light-protected tubes.
-
For the light-exposed group, use clear tubes and place them under standard cell culture hood lighting or ambient lab light.
-
For the light-protected group, ensure the tubes are shielded from light.
-
Place all samples in a cell culture incubator at 37°C with 5% CO2.
-
Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours). The 0-hour sample serves as the initial concentration baseline.
4. Sample Preparation for HPLC:
-
At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.
-
To precipitate proteins, add two volumes of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
5. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) or a phosphate buffer/acetonitrile mixture can be used. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve of Thioridazine in the mobile phase at known concentrations to quantify the amount in your samples.
6. Data Analysis:
-
Calculate the concentration of Thioridazine in each sample using the standard curve.
-
Determine the percentage of Thioridazine remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining Thioridazine versus time for both light-exposed and light-protected conditions.
Visualizations
Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway and the inhibitory action of Thioridazine.
Experimental Workflow
Caption: Experimental workflow for assessing the stability of Thioridazine in cell culture media.
Troubleshooting Flowchart
References
- 1. Stability Studies of UV Laser Irradiated Promethazine and Thioridazine after Exposure to Hypergravity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of drug decomposition. Part 46. Photooxidation and photolysis of some perazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Thioridazine Hydrochloride in Experimental Design
For researchers, scientists, and drug development professionals utilizing Thioridazine Hydrochloride in their experiments, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary therapeutic effect is attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, it exhibits a broad pharmacological profile with significant off-target activities, including antagonism of various other receptors and inhibition of ion channels and enzymes. These off-target effects can lead to confounding results in experiments if not properly controlled.
Q2: At what concentrations are the off-target effects of Thioridazine typically observed?
A2: The concentration at which off-target effects become prominent varies depending on the specific target. For instance, potent inhibition of the hERG potassium channel, a critical off-target effect, occurs at nanomolar concentrations (IC50 ≈ 80 nM).[3] In contrast, effects on other targets may require micromolar concentrations. It is essential to consult binding affinity data and conduct dose-response experiments to determine the optimal concentration for your specific research question while minimizing off-target interactions.
Q3: How can I minimize the off-target effects of Thioridazine in my experiments?
A3: Several strategies can be employed:
-
Concentration Optimization: Use the lowest effective concentration of Thioridazine that elicits the desired on-target effect.
-
Use of Specific Antagonists: Co-incubate with specific antagonists for the off-target receptors to block their effects. For example, use atropine to block muscarinic receptor-mediated effects.
-
Control Experiments: Employ a comprehensive set of control experiments, including vehicle controls, positive controls (agonists for the off-target receptors), and negative controls (cells not expressing the target of interest).[4][5]
-
Alternative Compounds: If feasible, compare the effects of Thioridazine with more specific antagonists for your primary target.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes Unrelated to Dopamine or Serotonin Receptor Blockade
Possible Cause: Off-target effects on other receptors, such as adrenergic, muscarinic, or histaminergic receptors.
Troubleshooting Steps:
-
Review Binding Affinity Data: Consult the quantitative data table below to assess the potential for Thioridazine to interact with other receptors at the concentration you are using.
-
Functional Assays: Conduct functional assays to confirm the engagement of off-target receptors. For example, a calcium imaging assay can detect activation of Gq-coupled receptors like the alpha-1 adrenergic receptor.
-
Competitive Antagonism: Perform experiments with and without specific antagonists for the suspected off-target receptors to see if the unexpected phenotype is reversed.
Issue 2: Observed Cardiotoxicity or Changes in Ion Channel Function in in vitro Models
Possible Cause: Inhibition of the hERG (KCNH2) potassium channel, leading to QT interval prolongation.[2]
Troubleshooting Steps:
-
Electrophysiology: Perform patch-clamp electrophysiology to directly measure the effect of Thioridazine on hERG channel currents.[6][7][8][9][10]
-
Concentration-Response Analysis: Determine the IC50 of Thioridazine for hERG channel inhibition in your experimental system.
-
Use of hERG-Blocking Controls: Compare the effects of Thioridazine to known hERG channel blockers (e.g., dofetilide) as a positive control.
Issue 3: Alterations in Cell Growth, Proliferation, or Apoptosis in Cancer Cell Lines
Possible Cause: Inhibition of the PI3K/Akt/mTOR signaling pathway.[3][11]
Troubleshooting Steps:
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), mTOR (at Ser2448), and p70S6K.[3][12][13]
-
PI3K/Akt Pathway Inhibitors: Compare the effects of Thioridazine to known inhibitors of the PI3K/Akt pathway (e.g., wortmannin, LY294002) as positive controls.
-
Cell Viability and Apoptosis Assays: Quantify changes in cell viability (e.g., MTT assay) and apoptosis (e.g., Annexin V staining, caspase-3 activity assay) in the presence of Thioridazine.[3]
Data Presentation
Table 1: this compound Binding Affinities (Ki) and Inhibitory Concentrations (IC50/EC50)
| Target | Ki (nM) | IC50/EC50 (nM) | Species | Assay Type | Reference |
| Primary Targets | |||||
| Dopamine D2 Receptor | 3.6 - 10 | Human/Rat | Radioligand Binding | [14] | |
| Serotonin 5-HT2A Receptor | 2.5 - 12 | Human/Rat | Radioligand Binding | ||
| Key Off-Targets | |||||
| hERG (KCNH2) Channel | 80 | Human | Electrophysiology | [3] | |
| Alpha-1A Adrenergic Receptor | 1.8 - 10 | Human/Rat | Radioligand Binding | [14] | |
| Muscarinic M1 Receptor | 13 - 35 | Human/Rat | Radioligand Binding | ||
| Histamine H1 Receptor | 4.0 | Human | Radioligand Binding | [15] | |
| CYP2D6 | 1400 (Ki) | Human | Enzyme Inhibition Assay |
Note: Ki and IC50/EC50 values can vary depending on the experimental conditions and tissue/cell type used.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
Objective: To determine the effect of Thioridazine on the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEC-1-A) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Channel Inhibition
Objective: To determine the IC50 of Thioridazine for the inhibition of the hERG potassium channel.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells to the appropriate density and harvest for the automated patch-clamp system.[8][9][10]
-
Automated Patch-Clamp Procedure:
-
Use an automated patch-clamp platform (e.g., QPatch, Patchliner).
-
Load the cell suspension and Thioridazine solutions at various concentrations onto the system.
-
The system will automatically perform cell capture, seal formation, whole-cell configuration, and drug application.
-
-
Voltage Protocol: Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.
-
Data Acquisition and Analysis:
-
Record the hERG tail currents before and after the application of different concentrations of Thioridazine.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of serotonin 5-HT2C and histamine H1 receptors in antipsychotic-induced diabetes: A pharmacoepidemiological-pharmacodynamic study in VigiBase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Thioridazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Thioridazine Hydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: this compound, a lipophilic and poorly water-soluble drug, presents several challenges to achieving high oral bioavailability. Its absorption is often limited by its low dissolution rate in gastrointestinal fluids. Furthermore, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6, which significantly reduces the amount of active drug reaching systemic circulation.[1][2][3][4] Individuals with genetic variations leading to low CYP2D6 activity may experience higher plasma levels of thioridazine, increasing the risk of adverse effects.[2][3]
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can improve its dissolution rate and protect it from degradation in the gastrointestinal tract.[5][6]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids. This pre-dissolved state can enhance the absorption of lipophilic drugs like thioridazine.
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Prodrug Approach: Modifying the chemical structure of thioridazine to create a prodrug can improve its solubility and/or permeability. The prodrug is then converted to the active thioridazine molecule in the body.
Q3: Are there any in vivo studies demonstrating enhanced bioavailability of this compound with these strategies?
A3: While the aforementioned strategies hold great promise, there is a notable lack of published in vivo studies with specific pharmacokinetic data (e.g., AUC, Cmax) for this compound formulated using these advanced delivery systems. A study on encapsulating thioridazine in PLGA nanoparticles demonstrated reduced toxicity in zebrafish, which is a positive step, but did not report on bioavailability enhancement.[5][6] Research on similar poorly soluble, lipophilic antipsychotic drugs has shown significant improvements in bioavailability with nanoformulations and SEDDS, suggesting a strong potential for this compound.
Q4: What are the key pharmacokinetic parameters to measure when evaluating the bioavailability of a new this compound formulation?
A4: According to FDA guidance for bioequivalence studies, the key pharmacokinetic parameters to measure in plasma are the Area Under the Curve (AUC) and the Maximum Concentration (Cmax) for both thioridazine and its active metabolite, mesoridazine.[7] These parameters provide a comprehensive picture of the rate and extent of drug absorption.
II. Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments.
Troubleshooting Low Drug Loading in Nanoparticles
| Problem | Potential Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in SLNs or PLGA nanoparticles. | This compound, being a basic drug, may have limited solubility in the lipid matrix or polymer. The drug might be partitioning into the external aqueous phase during formulation. | 1. pH adjustment: Increase the pH of the external aqueous phase to suppress the ionization of thioridazine and enhance its partitioning into the lipid/polymer phase. 2. Lipid/Polymer selection: Screen different lipids (for SLNs) or PLGA polymers with varying lactide:glycolide ratios and molecular weights to find a matrix with better solubilizing capacity for thioridazine. 3. Optimize drug-to-lipid/polymer ratio: A very high drug concentration can lead to saturation and reduced encapsulation. Experiment with lower drug-to-carrier ratios. |
| Drug precipitation during nanoparticle formation. | Rapid solvent evaporation or diffusion can lead to drug supersaturation and precipitation before it can be effectively encapsulated. | 1. Modify the solvent evaporation/diffusion rate: Slowing down the process by reducing the temperature or using a solvent with a higher boiling point can allow for more controlled encapsulation. 2. Use of a co-solvent: Incorporating a small amount of a co-solvent in which both the drug and the carrier are soluble can improve the initial homogeneity of the mixture. |
Troubleshooting Instability of SEDDS Formulations
| Problem | Potential Cause | Suggested Solution |
| Phase separation or drug precipitation upon dilution of the SEDDS formulation. | The chosen oil, surfactant, and co-surfactant combination is not forming a stable microemulsion upon contact with the aqueous medium. The drug may have poor solubility in the resulting emulsion. | 1. Screen different excipients: Systematically evaluate different oils, surfactants (with varying HLB values), and co-surfactants to construct a pseudo-ternary phase diagram and identify a stable microemulsion region. 2. Optimize excipient ratios: Fine-tune the ratios of oil, surfactant, and co-surfactant to ensure the formation of small and stable droplets upon emulsification. 3. Assess drug solubility in individual excipients: Ensure that thioridazine has good solubility in the chosen oil and surfactant/co-surfactant mixture. |
| Inconsistent in vivo performance of the SEDDS formulation. | The in vivo digestion of the lipid components can lead to drug precipitation if the drug is not adequately solubilized in the resulting mixed micelles. | 1. In vitro lipolysis studies: Perform in vitro lipolysis tests to simulate the digestion process and assess the potential for drug precipitation. 2. Incorporate precipitation inhibitors: Consider adding polymers like HPMC or PVP to the formulation to act as precipitation inhibitors and maintain drug supersaturation. |
III. Experimental Protocols
The following are generalized protocols that can be adapted for the formulation of this compound. Researchers should optimize these methods for their specific experimental conditions.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of the Lipid Phase: Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) and melt it at a temperature 5-10°C above its melting point.
-
Drug Incorporation: Dissolve the calculated amount of this compound in the molten lipid under continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween® 80) and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above 500 bar. The homogenization should be carried out at a temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Construction of Pseudo-Ternary Phase Diagram: Based on the solubility studies, select an oil, surfactant, and co-surfactant. Prepare a series of mixtures with varying ratios of these components. Titrate each mixture with water and observe for the formation of a clear and stable microemulsion. Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Formulation Preparation: Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram. Dissolve the calculated amount of this compound in this mixture with gentle stirring until a clear solution is obtained.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to a specified volume of water or simulated gastric fluid under gentle agitation and observe the time it takes to form a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Determine the globule size and PDI of the resulting microemulsion using a dynamic light scattering instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: Quantification of Thioridazine and Mesoridazine in Rat Plasma by HPLC
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard solution (e.g., a structurally similar compound not present in the sample).
-
Add 50 µL of 1M NaOH to basify the plasma.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 264 nm.
-
-
Calibration and Quantification: Prepare a series of calibration standards by spiking known concentrations of thioridazine and mesoridazine into blank rat plasma and process them in the same way as the samples. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Use this curve to determine the concentrations in the unknown samples.
IV. Visualizations
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thioridazine Therapy and CYP2D6 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioridazine in PLGA nanoparticles reduces toxicity and improves rifampicin therapy against mycobacterial infection in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Thioridazine Hydrochloride Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Thioridazine Hydrochloride stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) and water are frequently used. It is also soluble in ethanol and Dimethylformamide (DMF). When preparing aqueous solutions, using ultrasonic agitation can aid in dissolution.
Q2: What are the optimal storage conditions for this compound stock solutions to minimize degradation?
A2: To ensure the stability of your this compound stock solutions, it is crucial to adhere to the following storage guidelines:
-
Temperature: For long-term storage (up to 6 months), it is recommended to store aliquoted solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.
-
Light: this compound is photosensitive and should always be protected from light. Use amber-colored vials or wrap containers in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid this.
Q3: My this compound solution has turned a faint yellow color. Is it still usable?
A3: A faint yellow discoloration can be an indicator of degradation, particularly due to light exposure. While the solution may still retain some activity, the presence of degradation products can interfere with experimental results. It is highly recommended to prepare a fresh stock solution to ensure the accuracy and reproducibility of your experiments.
Q4: I observed precipitation in my aqueous this compound solution after refrigeration. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in refrigerated aqueous solutions can occur due to its reduced solubility at lower temperatures. The hydrochloride salt form is generally more water-soluble, but precipitation can still be an issue, especially at higher concentrations. To prevent this, consider the following:
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Prepare the aqueous solution at a concentration known to remain stable at the intended storage temperature.
-
If a higher concentration is necessary, consider using a co-solvent like ethanol or preparing the stock solution in DMSO, which generally maintains solubility at low temperatures.
-
If using an aqueous solution, ensure it is fully dissolved at room temperature before refrigeration. If precipitation occurs, gently warm the solution to room temperature and agitate to redissolve before use, provided no other signs of degradation are present.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound involve oxidation and photodegradation. The main degradation products are Thioridazine 2-sulfoxide and Thioridazine 5-sulfoxide, which are formed through the oxidation of the sulfur atoms in the phenothiazine ring and the methylthio group.[1] Photodegradation, induced by exposure to light (especially UV), can also lead to the formation of various other products through processes like hydroxylation, dehydroxylation, and S- and N-dealkylation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in Stock Solution | - Solution concentration exceeds solubility at storage temperature.- Solvent evaporation. | - Warm the solution to room temperature and vortex to redissolve.- Prepare a new, less concentrated stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.- Consider using a different solvent with higher solubilizing capacity (e.g., DMSO). |
| Color Change (Colorless to Yellowish) | - Photodegradation due to light exposure. | - Discard the solution and prepare a fresh stock.- Always store solutions in light-protecting containers (amber vials or foil-wrapped). |
| Inconsistent Experimental Results | - Degradation of the stock solution.- Multiple freeze-thaw cycles.- Improper storage conditions. | - Prepare a fresh stock solution and aliquot into single-use volumes.- Review and strictly adhere to recommended storage conditions (temperature and light protection).- Perform a stability check of your solution using the HPLC method provided below. |
| Difficulty Dissolving the Powder | - Insufficient agitation or solvent volume. | - Use an ultrasonic bath to aid dissolution.- Ensure you are using an appropriate solvent and volume for the desired concentration. |
Quantitative Data on this compound Degradation
The stability of this compound is significantly impacted by light exposure. The following table summarizes the extent of photodegradation under different light conditions.
| Light Condition | Remaining this compound (%) | Reference |
| Visible Light | 34% | [2] |
| UV-A Light | Almost complete degradation | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
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Weighing: Accurately weigh out 4.07 mg of this compound powder (MW: 407.0 g/mol ).
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Dissolution: Add the weighed powder to a sterile, light-protected vial. Add 1 mL of high-purity DMSO.
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Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to room temperature may be applied if necessary.
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Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
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Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Stability-Indicating HPLC Method for this compound
This method can be used to assess the integrity of this compound in solution.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: Methanol: Water (55:45 v/v).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 285 nm.
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Injection Volume: 20 µL.
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Procedure:
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Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute a sample of the stock solution to be tested with the mobile phase to a similar concentration.
-
Inject both the standard and the sample solutions into the HPLC system.
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The retention time for Thioridazine is approximately 2.8 minutes under these conditions.
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Compare the peak area of the sample to the standard to determine the concentration of intact this compound. The presence of additional peaks may indicate degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stock solution preparation and stability testing.
Caption: Troubleshooting decision tree for this compound stock solutions.
References
Optimizing incubation time for Thioridazine Hydrochloride treatment in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Thioridazine Hydrochloride (THZ) treatment in vitro. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for incubation time when treating cells with this compound?
A1: The incubation time for THZ treatment in vitro can vary significantly depending on the cell type, the concentration of THZ used, and the specific biological question being investigated. Published studies have reported effective incubation times ranging from 12 hours to 72 hours. For cytotoxicity assays, incubation times of 24, 48, and 72 hours are commonly used to assess the time-dependent effects of the compound.[1][2] For studies on apoptosis or cell cycle arrest, shorter incubation times of 24 to 48 hours may be sufficient to observe significant changes.[2][3][4]
Q2: How do I determine the optimal incubation time for my specific cell line and experiment?
A2: The optimal incubation time should be determined empirically for each experimental system. A time-course experiment is highly recommended. This involves treating your cells with a fixed concentration of THZ (e.g., the IC50 value) and assessing the desired outcome at multiple time points (e.g., 12, 24, 48, and 72 hours). This will help you identify the time point at which the maximal or desired effect is observed without excessive non-specific toxicity.
Q3: I am not observing the expected cytotoxic effect of this compound. What could be the reason?
A3: Several factors could contribute to a lack of cytotoxic effect. First, ensure that the THZ stock solution is properly prepared and stored to maintain its activity. It is typically dissolved in DMSO or water.[1][2][3] Second, the concentration range might not be appropriate for your specific cell line; some cell lines may be more resistant to THZ. Consider performing a dose-response experiment with a wider range of concentrations. Finally, the incubation time may be too short. As mentioned, extending the incubation period to 48 or 72 hours may be necessary to observe significant cytotoxicity.[2]
Q4: My cells are detaching from the plate after this compound treatment. How can I prevent this?
A4: Cell detachment can be a sign of significant cytotoxicity or apoptosis. If this is an intended outcome of your experiment (e.g., studying apoptosis), you can collect the detached cells along with the adherent cells for analysis. If you need to maintain cell attachment for imaging or other assays, consider using a lower concentration of THZ or a shorter incubation time. Additionally, ensure your culture plates are appropriately coated if you are working with weakly adherent cell lines.
Q5: What are the known signaling pathways affected by this compound that I should consider when designing my experiments?
A5: this compound is known to primarily act as a dopamine D2 receptor antagonist.[5][6][7] In the context of cancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][8] It can also induce G0/G1 cell cycle arrest and apoptosis.[2] Understanding these pathways can help in selecting appropriate downstream markers for your analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent THZ stock solution preparation- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Prepare fresh THZ stock solutions regularly and store them appropriately.- Ensure the incubator is properly calibrated and maintained. |
| High background in assays | - Contamination of cell culture- Non-specific binding of reagents | - Regularly test for mycoplasma contamination.- Optimize washing steps and blocking procedures in your assays. |
| Precipitation of this compound in culture medium | - High concentration of THZ- Poor solubility in the medium | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions of THZ from the stock solution for each experiment.- Visually inspect the medium for any precipitation after adding THZ. |
| Unexpected morphological changes in cells | - Off-target effects of THZ- Cellular stress response | - Use appropriate vehicle controls (e.g., DMSO) to distinguish drug-specific effects.- Perform a literature search for known effects of THZ on your specific cell type.- Analyze markers of cellular stress. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound treatment in vitro.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 72 | 9.87 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 72 | 18.70 | [2] |
| T98G | Glioblastoma | 24 | Not specified, dose-dependent effect observed | [1] |
| U-87 MG | Glioblastoma | 24 | Not specified, dose-dependent effect observed | [1] |
| NCI-N87 | Gastric Cancer | 48 | Concentration-dependent reduction in viability | [3] |
| AGS | Gastric Cancer | 48 | Concentration-dependent reduction in viability | [3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 24 | 10.7 | [9] |
Table 2: Effective Concentrations and Incubation Times for Specific Biological Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Reference |
| 4T1 | G0/G1 cell cycle arrest, Apoptosis | Not specified, concentration-dependent | Not specified | [2] |
| MDA-MB-231 | G0/G1 cell cycle arrest, Apoptosis | Not specified, concentration-dependent | Not specified | [2] |
| HeLa, Caski, C33A | Reduced cell viability, G1 cell cycle arrest | 15 | 24 | [3] |
| HEC-1-A, KLE | Reduced cell viability, G1 cell cycle arrest | 15 | 24 | [3] |
| NCI-N87, AGS | Apoptosis induction | 1-15 | 24-48 | [3] |
| Jurkat | Apoptosis induction | 10 | 24 | [9] |
| ECA-109, TE-1 | Reduced cell viability | 1-30 | 12 | [8] |
| SUM149 | G0/G1 cell cycle arrest | 5 | 48 | [4] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
This protocol is adapted from a study on glioblastoma and esophageal carcinoma cell lines.[1][8]
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol is based on a study of acute lymphoblastic leukemia cells.[9]
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for 24 hours. Include a vehicle control.
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Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
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Data Interpretation:
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Annexin V-negative/PI-negative: Live cells
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Annexin V-positive/PI-negative: Early apoptotic cells
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Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Experimental workflow for optimizing this compound treatment.
Caption: Key signaling pathways affected by this compound.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Thioridazine Hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability of Thioridazine Hydrochloride in their experiments.
Troubleshooting Guides
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. How can we troubleshoot this?
A1: Inconsistent results with different batches of this compound are a common issue and can often be traced back to variations in the compound's purity, the presence of impurities, or degradation. Here is a step-by-step guide to help you identify and mitigate the source of this variability.
Step 1: Verify the Quality of Each Batch
Before use, it is crucial to verify the quality of each new batch of this compound.
-
Review the Certificate of Analysis (CoA): The CoA provides key information about the quality of the batch. Pay close attention to the following parameters:
-
Purity: Typically, the purity should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC). Batches with lower purity may contain inactive isomers or impurities that can affect the experimental outcome.
-
Identity: The CoA should confirm the identity of the compound, often through techniques like ¹H-NMR, which ensures the correct chemical structure.[1][2]
-
Appearance: Note the physical appearance of the compound. It should be a white to off-white solid.[3] Any significant color variation may indicate the presence of degradation products.
-
-
Perform In-House Quality Control (QC) Checks: If you have access to analytical equipment, consider performing your own QC tests, especially if you suspect batch-to-batch variability is impacting your results. A simple comparison of the HPLC profiles of different batches can be very informative.
Step 2: Assess for Impurities and Degradation
This compound can degrade under certain conditions, leading to the formation of less active or inactive byproducts.
-
Common Degradants: Thioridazine can degrade into products such as thioridazine 2-sulfoxide (mesoridazine) and thioridazine 2-sulfone (sulforidazine).[4] The presence and concentration of these can vary between batches.
-
Forced Degradation Studies: To understand the stability of your this compound and identify potential degradants, you can perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5][6][7]
-
Proper Storage: Ensure that all batches of this compound are stored correctly to prevent degradation. It should be stored at a controlled room temperature (20-25°C or 68-77°F), protected from light, and in a tightly sealed container to keep it dry.[8][9] Exposure to UV light can cause degradation.[10][11]
Step 3: Standardize Experimental Procedures
Variability can also be introduced through the experimental workflow.
-
Solution Preparation: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1][3] It is recommended to aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months.[1][3]
-
Cell Culture Conditions: Ensure consistency in your cell culture practices. Factors such as cell passage number, confluency, and the absence of contamination (like mycoplasma) can significantly impact assay results.[12][13]
-
Assay Controls: Include appropriate controls in every experiment. This should include a vehicle control (the solvent used to dissolve the this compound, e.g., DMSO) and a positive control if available.
Step 4: Implement a Batch Qualification Protocol
To ensure consistency across experiments, implement a batch qualification protocol for every new lot of this compound.
-
Analytical Verification: Confirm the purity and identity of the new batch using HPLC.
-
Functional Assay: Test the new batch in a well-established, quantitative bioassay alongside a previously validated "golden batch."
-
Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the EC50/IC50 value to that of the reference batch. The values should be within an acceptable range (e.g., ± 2-fold).
By systematically working through these steps, you can identify the source of the variability and take corrective actions to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q2: What are the primary causes of batch-to-batch variability in this compound?
A2: The primary causes of batch-to-batch variability in this compound, as with many pharmaceutical compounds, can be attributed to several factors:
-
Manufacturing Process: Slight variations in the synthesis and purification processes can lead to differences in the impurity profile and the ratio of stereoisomers between batches.[14][15]
-
Raw Material Quality: The quality of the starting materials and reagents used in the manufacturing process can impact the final product's purity and impurity profile.[16]
-
Storage and Handling: this compound is sensitive to light and high temperatures.[8][9][10] Improper storage and handling can lead to degradation, altering the compound's activity.
-
Amorphous Content and Polymorphism: Variations in the crystalline structure (polymorphism) or the amount of non-crystalline (amorphous) material can affect the solubility and dissolution rate of the compound, which in turn can influence its biological activity in cell-based assays.[17]
Q3: What are the key parameters to check on a Certificate of Analysis (CoA) for this compound?
A3: When you receive a new batch of this compound, you should carefully review the Certificate of Analysis (CoA) for the following key parameters:
| Parameter | Recommended Specification | Importance |
| Purity (by HPLC) | ≥98% | Ensures that the majority of the compound is the active drug and not impurities or related substances. |
| Identity | Consistent with structure (e.g., by ¹H-NMR)[1][2] | Confirms that the compound is indeed this compound. |
| Appearance | White to off-white solid[3] | Deviations from the expected appearance can indicate degradation or contamination. |
| Solubility | Soluble in DMSO and water[1] | Important for preparing stock solutions for your experiments. |
| Residual Solvents | Meets USP requirements[18] | High levels of residual solvents can be toxic to cells and interfere with assays. |
Q4: How can we assess the activity of the PI3K/AKT signaling pathway in our experiments with this compound?
A4: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[3] To assess the activity of this pathway in your experiments, you can measure the phosphorylation status of key downstream proteins. A common and effective method is Western blotting.
Key Proteins to Probe:
-
Phospho-AKT (Ser473 or Thr308): A central node in the pathway, its phosphorylation indicates pathway activation.[19][20]
-
Total-AKT: Used as a loading control to normalize the levels of phosphorylated AKT.
-
Phospho-S6 Ribosomal Protein: A downstream effector of mTOR, its phosphorylation is a marker of pathway activity.[20]
-
Total-S6 Ribosomal Protein: Used as a loading control for phospho-S6.
-
PTEN: A tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN expression can lead to pathway activation.[19][20]
A decrease in the ratio of phosphorylated protein to total protein after treatment with this compound would indicate inhibition of the PI3K/AKT pathway.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for assessing the purity of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound (standard and test samples)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 55% Methanol and 45% Water. Degas the mobile phase by sonication for 10-15 minutes.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Methanol to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 15 µg/mL.
-
Sample Solution Preparation: Prepare the test sample of this compound in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 55% Methanol, 45% Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 263 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the main peak in the sample chromatogram to the total peak area of all peaks.
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
This protocol describes how to assess the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT.
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total-AKT.
Visualizations
Caption: Experimental workflow for using a new batch of this compound.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of Thioridazine.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. abmole.com [abmole.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of the enantiomers of thioridazine, thioridazine 2-sulfone, and of the isomeric pairs of thioridazine 2-sulfoxide and thioridazine 5-sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpp.com [ijrpp.com]
- 7. rjptonline.org [rjptonline.org]
- 8. gps.mylwebhub.com [gps.mylwebhub.com]
- 9. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 13. youtube.com [youtube.com]
- 14. Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation [mdpi.com]
- 15. pqri.org [pqri.org]
- 16. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. pharmacopeia.cn [pharmacopeia.cn]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Thioridazine Hydrochloride vs. Modern Antipsychotics: A Comparative Efficacy and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation antipsychotic, Thioridazine Hydrochloride, with several modern, second-generation (atypical) antipsychotics. The following sections detail their comparative efficacy, side effect profiles, receptor binding affinities, and the underlying signaling pathways. The information is supported by data from clinical trials and meta-analyses to provide an objective overview for research and drug development professionals.
Efficacy Comparison
Thioridazine has demonstrated comparable efficacy to other first-generation antipsychotics, such as chlorpromazine, in the management of schizophrenia.[1] Data from a comprehensive Cochrane review, including 42 randomized controlled trials (RCTs) with 3498 participants, showed no significant difference in global state improvement between thioridazine and other typical antipsychotics.[1][2] When compared to placebo, thioridazine showed a significant therapeutic advantage.[1][2]
Modern antipsychotics have been developed to improve upon the side effect profile of older drugs, and some have shown a modest efficacy advantage. A meta-analysis of 150 double-blind trials found that amisulpride, clozapine, olanzapine, and risperidone were more effective overall than first-generation antipsychotics, though the effect sizes were small to medium. For negative symptoms, the superiority of second-generation antipsychotics is not consistently established.
Below is a summary of efficacy measures from comparative studies.
| Efficacy Measure | Thioridazine vs. Typical Antipsychotics | Thioridazine vs. Atypical Antipsychotics (Limited Data) | Notes |
| Global Improvement | No significant difference in short-term or medium-term assessments.[1] | No significant short-term difference found against remoxipride and sulpiride.[2] | Global state was often assessed as "not improved or worse." |
| Relapse Rates | No significant difference in short or medium-term relapse rates.[1] | Data is limited for a direct comparison. | |
| BPRS Score | No significant difference in "no change or worse" on the Brief Psychiatric Rating Scale (BPRS).[1] | A study comparing remoxipride to thioridazine showed an equivalent mean decrease of 8.7 points on the BPRS for both groups.[3] |
Side Effect and Tolerability Profile
The primary differentiator between thioridazine and modern antipsychotics lies in their side effect profiles. Thioridazine is associated with a lower incidence of extrapyramidal symptoms (EPS) compared to many other typical antipsychotics.[1] However, its use is heavily restricted due to a significant risk of cardiac arrhythmias, specifically QTc interval prolongation.[1][2] It is also highly sedating.[1][2]
Modern antipsychotics generally have a lower risk of EPS. However, many are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.
| Side Effect | Thioridazine | Modern Antipsychotics (Representative Examples) | Notes |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to other typical antipsychotics (Use of antiparkinsonian drugs: RR 0.45).[1] | Generally lower risk than high-potency first-generation antipsychotics. Risperidone can have dose-dependent EPS. | Thioridazine did not generally cause more movement disorders than a placebo.[1][2] |
| Cardiac Effects (QTc Prolongation) | High risk; associated with a significant increase in ECG changes (RR 2.38) and cardiovascular adverse events (RR 3.17).[1][2] | Varies by agent. Ziprasidone has a warning, but the risk is generally considered lower than with thioridazine. | Cardiac monitoring is recommended if thioridazine is used.[1][2] |
| Sedation | High (RR 5.37 vs. placebo).[1][2] | Varies by agent. Clozapine and quetiapine are highly sedating; aripiprazole is less so. | |
| Weight Gain | Moderate | High with olanzapine and clozapine; moderate with risperidone and quetiapine; low with ziprasidone and aripiprazole. | |
| Metabolic Syndrome | Lower risk compared to some modern antipsychotics. | Higher risk, particularly with olanzapine and clozapine. | Includes weight gain, hyperglycemia, and dyslipidemia. |
| Anticholinergic Effects | Present (e.g., dry mouth, constipation).[3] | Varies; high with clozapine and olanzapine, lower with risperidone. |
Receptor Binding Affinity
The therapeutic and side effect profiles of antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. Thioridazine is a dopamine D2 receptor antagonist, but it also interacts with cholinergic and adrenergic receptors. Modern atypical antipsychotics are typically characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.
| Receptor | Thioridazine (Ki, nM) | Risperidone (Ki, nM) | Olanzapine (Ki, nM) | Quetiapine (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | ~10 | 3.3 | 11 | 160 | 0.34 |
| Serotonin 5-HT2A | ~13 | 0.12 | 4 | 148 | 3.4 |
| Histamine H1 | ~11 | 20 | 7 | 11 | 60 |
| Muscarinic M1 | ~13 | >1000 | 1.9 | >1000 | >1000 |
| Alpha-1 Adrenergic | ~25 | 0.8 | 19 | 7 | 57 |
Note: Ki values are inversely proportional to binding affinity (a lower Ki indicates a higher affinity). Values are approximate and can vary between studies.
Signaling Pathways
The primary mechanism of action for first-generation antipsychotics like thioridazine is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to ameliorate the positive symptoms of schizophrenia. Modern antipsychotics also modulate the serotonergic system, which is thought to contribute to their effects on negative symptoms and their lower propensity to cause EPS.
Experimental Protocols
While a specific, full-text randomized controlled trial directly comparing thioridazine to a modern antipsychotic with a detailed protocol was not identified in the literature search, a representative methodology for such a trial can be synthesized based on common practices in the field.
Title: A Randomized, Double-Blind, Multi-Center Comparison of Thioridazine and Risperidone in Patients with Schizophrenia.
Objective: To compare the efficacy and safety of thioridazine with risperidone in adult patients with an acute exacerbation of schizophrenia.
Methodology:
-
Patient Selection:
-
Inclusion Criteria: Male or female patients aged 18-65 years with a DSM-IV diagnosis of schizophrenia, experiencing an acute psychotic episode. A baseline Positive and Negative Syndrome Scale (PANSS) total score of ≥ 80 and a Clinical Global Impression - Severity (CGI-S) score of ≥ 4.
-
Exclusion Criteria: History of significant cardiac disease, known hypersensitivity to phenothiazines or risperidone, pregnancy, or substance abuse within the last 3 months.
-
-
Study Design: A 6-week, randomized, double-blind, parallel-group study.
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either thioridazine or risperidone. Both patients and investigators are blinded to the treatment allocation.
-
Dosing Regimen:
-
Thioridazine Group: Starting dose of 100 mg/day, titrated up to a maximum of 600 mg/day based on clinical response and tolerability.
-
Risperidone Group: Starting dose of 2 mg/day, titrated up to a maximum of 8 mg/day.
-
Dose adjustments are made during the first 2 weeks of the trial.
-
-
Efficacy Assessments:
-
Primary: Change from baseline in PANSS total score at week 6.
-
Secondary: Change from baseline in PANSS positive, negative, and general psychopathology subscale scores, and CGI-S and CGI-Improvement (CGI-I) scores.
-
-
Safety Assessments:
-
Monitoring of adverse events, vital signs, weight, and laboratory parameters.
-
Extrapyramidal symptoms are assessed using the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Regular electrocardiograms (ECGs) are performed to monitor the QTc interval.
-
-
Statistical Analysis: Efficacy analyses are performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) with baseline PANSS score as a covariate.
References
A Comparative Guide: Thioridazine Hydrochloride vs. Chlorpromazine in Preclinical Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prototypical first-generation antipsychotics, Thioridazine Hydrochloride and Chlorpromazine, in established preclinical models of schizophrenia. The information presented is based on available experimental data to assist researchers in understanding the nuanced differences in their pharmacological profiles and potential therapeutic and adverse effects.
Introduction
Thioridazine and Chlorpromazine are both phenothiazine derivatives that have been used for decades in the management of schizophrenia. Their primary mechanism of action is antagonism of dopamine D2 receptors, which is thought to underlie their efficacy in treating the positive symptoms of the disorder. However, their broader receptor binding profiles differ, contributing to variations in their side-effect profiles, particularly concerning extrapyramidal symptoms (EPS) and cardiovascular effects. This guide delves into the preclinical data that elucidates these differences.
Receptor Binding Affinity
The affinity of Thioridazine and Chlorpromazine for various neurotransmitter receptors plays a crucial role in their therapeutic and side-effect profiles. The following table summarizes their binding affinities (Ki values in nM), with lower values indicating higher affinity.
| Receptor | Thioridazine (Ki, nM) | Chlorpromazine (Ki, nM) | Reference(s) |
| Dopamine D1 | 110 | 73 | |
| Dopamine D2 | 10 | 0.55 | |
| Dopamine D3 | 7.9 | 1.2 | |
| Dopamine D4 | 9.8 | 9.7 | |
| Serotonin 5-HT2A | 15.2 | 9.7 | [1] |
| Muscarinic M1 | 14 | 10 | [2][3] |
| Histamine H1 | 10 | 1.1 | [2] |
| Alpha-1 Adrenergic | 10 | 3.1 | [2] |
Preclinical Models of Schizophrenia: A Comparative Overview
Direct head-to-head comparative studies of Thioridazine and Chlorpromazine in the same preclinical models are limited. The following sections present available data from studies investigating each drug's effects in key animal models relevant to schizophrenia. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity, as psychostimulants like amphetamine induce a hyperdopaminergic state that mimics the positive symptoms of schizophrenia.
Chlorpromazine: Chlorpromazine has been shown to dose-dependently inhibit the development of sensitization to the ambulation-increasing effect of (+)-amphetamine in mice.[4] At a dose of 4 mg/kg, it almost completely suppressed sensitization.[4] This suggests that Chlorpromazine can effectively counteract the hyperdopaminergic state induced by amphetamine.
Apomorphine-Induced Stereotypy
Apomorphine is a non-selective dopamine agonist that induces stereotyped behaviors in rodents, such as sniffing, licking, and gnawing. This model is used to assess the D2 receptor blocking activity of antipsychotic drugs.
Thioridazine: In one study, bilaterally injected thioridazine (10 µg) into the striata of rats augmented the stereotypic behavior elicited by apomorphine.[5] However, systemic administration of thioridazine (1.0 mg/kg, IP) 48 hours prior to apomorphine enhanced the motor suppression caused by a low dose of apomorphine (0.2 mg/kg, IP).[5] These seemingly contradictory findings may be due to the complex interplay of direct striatal versus systemic effects and the different time courses of administration.
Chlorpromazine: Chlorpromazine is known to inhibit apomorphine-induced stereotyped behavior.[6] This inhibitory effect is consistent with its potent D2 receptor antagonism.
Conditioned Avoidance Response (CAR)
The CAR test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test has good predictive validity for antipsychotic efficacy.
Thioridazine: While specific quantitative data from direct comparative studies is limited, a diagram from one study shows that thioridazine, along with chlorpromazine and raclopride, affects responding in a conditioned avoidance paradigm.[7]
Chlorpromazine: Chlorpromazine has been shown to reduce avoidance performance deficits in rats with dorsomedial thalamic lesions, indicating its activity in this behavioral paradigm.[7]
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Mice
-
Animals: Male mice are used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Habituation: Mice are habituated to the testing arenas for a set period (e.g., 60 minutes) on the day before the experiment.
-
Drug Administration: On the test day, mice are pre-treated with either vehicle or different doses of the antipsychotic drug (e.g., Chlorpromazine 1, 2, or 4 mg/kg, i.p.).
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30 minutes), mice are injected with (+)-amphetamine (e.g., 2.5 mg/kg, s.c.).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) post-amphetamine injection.
-
-
Data Analysis: The total distance traveled or the number of beam breaks is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the antipsychotic drug with the vehicle control group.
Apomorphine-Induced Stereotypy in Rats
-
Animals: Male rats are used.
-
Procedure:
-
Drug Administration: Rats are pre-treated with either vehicle or the antipsychotic drug.
-
Apomorphine Challenge: After the pretreatment period, rats are injected with apomorphine (e.g., 1-5 mg/kg, s.c. or i.p.).
-
Behavioral Scoring: Immediately after the apomorphine injection, rats are placed in individual observation cages. Stereotyped behaviors are scored at regular intervals (e.g., every 5 or 10 minutes) for a total observation period (e.g., 60 minutes) by a trained observer blind to the treatment conditions. A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = asleep or stationary; 1 = active but no stereotypy; 2 = intermittent sniffing and head movements; 3 = constant sniffing and head movements; 4 = continuous sniffing with licking or gnawing).
-
-
Data Analysis: The stereotypy scores are summed for each animal, and the mean scores for each treatment group are compared using statistical tests like the Mann-Whitney U test or ANOVA.
Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. The two compartments are separated by a partition with an opening. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild footshock.
-
Procedure:
-
Acquisition Training: Rats are placed in the shuttle box and undergo a series of trials. Each trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial is terminated. If the rat fails to move during the CS, the US (footshock) is delivered. If the rat then moves to the other compartment, it is recorded as an escape response. If the rat fails to move during the US, it is an escape failure.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are administered the antipsychotic drug or vehicle before the test session. The number of avoidances, escapes, and escape failures are recorded.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each animal. The effects of the drug on avoidance, escape, and escape failures are analyzed using statistical methods such as ANOVA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the comparison of Thioridazine and Chlorpromazine.
Caption: Dopamine D2 Receptor Antagonism by Thioridazine and Chlorpromazine.
Caption: Experimental Workflow for Amphetamine-Induced Hyperlocomotion.
Caption: Simplified Receptor Affinity Comparison.
Summary and Conclusion
Both this compound and Chlorpromazine are effective antipsychotic agents with a primary mechanism of action involving dopamine D2 receptor antagonism. Preclinical data, although not always from direct comparative studies, highlight key differences in their pharmacological profiles.
-
Dopamine D2 Receptor Affinity: Chlorpromazine exhibits a significantly higher affinity for D2 receptors compared to Thioridazine, which may contribute to its potent antipsychotic effects but also a higher propensity for extrapyramidal side effects.
-
Muscarinic M1 Receptor Affinity: Both drugs have a high affinity for M1 receptors, which is associated with anticholinergic side effects such as dry mouth, blurred vision, and constipation. Thioridazine is often noted to have a higher incidence of these effects.[8]
-
Other Receptors: Both drugs also interact with histaminergic and adrenergic receptors, contributing to sedative and hypotensive effects. Chlorpromazine generally shows higher affinity for these receptors.
The choice between these agents in a research or clinical setting depends on the desired balance between efficacy and tolerability. The preclinical models and receptor binding data presented in this guide provide a foundation for understanding the distinct characteristics of Thioridazine and Chlorpromazine, aiding in the design of future studies and the development of novel antipsychotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroleptic, antimuscarinic, and antiadrenergic activity of chlorpromazine, thioridazine, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of chlorpromazine on mouse ambulatory activity sensitization caused by (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thioridazine on apomorphine-elicited stereotypic behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of morphine and chlorpromazine on apomorphine-induced stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Thioridazine Hydrochloride and its Enantiomers' Activity
A Guide for Researchers and Drug Development Professionals
Thioridazine, a phenothiazine antipsychotic, has long been utilized in the management of schizophrenia. As a chiral molecule, it exists as a racemic mixture of two enantiomers, (+)-thioridazine and (-)-thioridazine. Emerging research has unveiled significant stereoselectivity in their pharmacological activities, warranting a detailed comparative analysis. This guide provides an objective comparison of the performance of thioridazine hydrochloride and its enantiomers, supported by experimental data, to inform future research and drug development endeavors.
Neuropharmacological Activity: A Tale of Two Receptors
The primary antipsychotic effect of thioridazine is attributed to its antagonism of dopamine D2 receptors. However, its enantiomers exhibit distinct affinities for both D1 and D2 receptors, leading to different neurochemical and behavioral outcomes.
Table 1: Comparative Receptor Binding Affinities of Thioridazine Enantiomers
| Compound | Dopamine D1 Receptor Affinity | Dopamine D2 Receptor Affinity | α1-Adrenergic Receptor Affinity | Muscarinic Receptor Affinity |
| (+)-Thioridazine | Lower | 2.7x higher than (-)-enantiomer[1] | 4.5x higher than (-)-enantiomer[1] | Similar to (-)-enantiomer[1] |
| (-)-Thioridazine | 10x higher than (+)-enantiomer[1] | Lower | Lower | Similar to (+)-enantiomer[1] |
| Racemic Thioridazine | Intermediate | Intermediate | Intermediate | Similar to enantiomers |
This differential binding profile translates to distinct effects on dopamine turnover in the brain. (+)-Thioridazine is significantly more potent in elevating dopamine turnover in the striatum compared to its levorotatory counterpart, suggesting a stronger D2 receptor blockade in vivo.[1] Behaviorally, (-)-thioridazine has been observed to induce slightly more catalepsy than (+)-thioridazine and appears to be more toxic at higher doses.[1] Interestingly, the racemic mixture can induce more catalepsy than either enantiomer alone, hinting at a synergistic interaction.[1]
Dopamine Receptor Signaling
The differential binding of thioridazine enantiomers to D1 and D2 receptors impacts downstream signaling cascades. D1 receptor activation typically stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels, while D2 receptor activation inhibits this pathway.[2][3] The antagonistic action of thioridazine enantiomers on these receptors can therefore modulate a wide range of cellular processes.
References
- 1. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 3. Mechanisms Underlying Differential D1 versus D2 Dopamine Receptor Regulation of Inhibition in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multi-Faceted Anti-Cancer Mechanisms of Thioridazine Hydrochloride: A Cross-Cancer Comparative Analysis
Thioridazine hydrochloride, a phenothiazine derivative historically used as an antipsychotic agent, is gaining significant attention in the oncology field for its potent anti-tumor activities across a spectrum of cancers. This guide provides a comprehensive cross-validation of its mechanism of action, presenting experimental data, detailed protocols, and pathway visualizations to offer researchers and drug development professionals a clear comparative overview of its therapeutic potential.
Thioridazine's anti-cancer effects are not attributed to a single mode of action but rather to its ability to interfere with multiple critical cellular processes that drive tumor growth and survival. Extensive research has demonstrated its efficacy in inducing apoptosis, promoting cell cycle arrest, and inhibiting angiogenesis and metastasis in various cancer types, including but not limited to, cervical, endometrial, ovarian, gastric, and triple-negative breast cancer.[1][2][3][4]
Core Mechanism: Disruption of Key Signaling Pathways
A primary and recurring mechanism of thioridazine's anti-neoplastic activity is its potent inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] This pathway is a central regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many cancers. Thioridazine has been shown to successfully inhibit the phosphorylation of key components of this cascade, including Akt, 4E-BP1, and p70S6K, effectively suppressing tumor growth.[5]
Beyond the PI3K/Akt/mTOR axis, thioridazine has also been implicated in the modulation of other critical signaling networks. In triple-negative breast cancer, its tumor-suppressive effects are linked to the PI3K/AKT pathway.[4][8] Furthermore, in certain contexts, it has been shown to inhibit STAT3 activation in a manner dependent on the dopamine D2 receptor (DRD2), a target from its antipsychotic activity.[9] This highlights the drug's ability to engage multiple targets to exert its anti-cancer effects.
Induction of Cell Death and Proliferation Blockade
A hallmark of thioridazine's efficacy is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through various mechanisms, including the disruption of mitochondrial function and the modulation of apoptotic regulatory proteins.[3][10] Studies have consistently shown that thioridazine treatment leads to a significant increase in the apoptotic fraction of cancer cells.[5][7]
In conjunction with inducing apoptosis, thioridazine also halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[3][4][8] This is accomplished by down-regulating key cell cycle regulators such as cyclin D1 and CDK4, while up-regulating cyclin-dependent kinase inhibitors like p21 and p27.[5][8]
Comparative Efficacy Across Different Cancer Types
The following table summarizes the effective concentrations and observed cellular effects of this compound in various cancer cell lines, providing a snapshot of its broad-spectrum activity.
| Cancer Type | Cell Line(s) | Effective Concentration (μM) | Key Cellular Effects | References |
| Cervical Cancer | HeLa, Caski, C33A | 15 | Reduced cell viability, induction of apoptosis, G1 cell cycle arrest | [5] |
| Endometrial Cancer | HEC-1-A, KLE | 15 | Reduced cell viability, induction of apoptosis, G1 cell cycle arrest | [5] |
| Gastric Cancer | NCI-N87, AGS | 0.01-100 | Reduced cell viability, inhibition of colony formation, induction of apoptosis | [3][11] |
| Triple-Negative Breast Cancer (TNBC) | 4T1 | 10 | Inhibition of cell viability and migration, G0/G1 cell cycle arrest, induction of apoptosis | [4][8] |
| Ovarian Cancer | 2774 (xenograft) | Not specified in vitro | Inhibition of tumor growth and angiogenesis | [12] |
| Acute Lymphoblastic Leukemia (ALL) | Jurkat | EC50 ≈ 10.7 | Induction of apoptosis, autophagy triggering | [13] |
| Renal Carcinoma | Caki, ACHN, A498 | Not specified | Sensitization to TRAIL-induced apoptosis |
Visualizing the Molecular Mechanisms
To better understand the intricate signaling networks targeted by thioridazine, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Caption: Thioridazine inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.
Caption: Thioridazine induces G0/G1 cell cycle arrest by modulating key cell cycle regulatory proteins.
Detailed Experimental Protocols
To facilitate the replication and further investigation of thioridazine's anti-cancer properties, the following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentration of thioridazine or vehicle control for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
-
Cell Lysis: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Cyclin D1, CDK4, p21, p27, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Additional Anti-Cancer Mechanisms
Beyond its effects on core signaling pathways, apoptosis, and the cell cycle, thioridazine exhibits other promising anti-cancer properties:
-
Anti-Angiogenic Effects: Thioridazine has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts.[12]
-
Reversal of Multidrug Resistance (MDR): Some studies suggest that thioridazine can sensitize drug-resistant cancer cells to chemotherapy, potentially by inhibiting P-glycoprotein, an efflux pump that removes cytotoxic drugs from cancer cells.[1][14]
-
Targeting Cancer Stem Cells (CSCs): Thioridazine has shown specificity in targeting cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence.[8][11]
-
Induction of Autophagy: In acute lymphoblastic leukemia cells, thioridazine has been found to trigger autophagy.[13] The interplay between autophagy and apoptosis in the context of thioridazine treatment is an area of active investigation.
-
Modulation of Aerobic Glycolysis: In trastuzumab-resistant gastric cancer, thioridazine was found to reverse resistance by inhibiting S-phase kinase-associated protein 2 (Skp2)-mediated aerobic glycolysis.[15]
Conclusion
The repurposing of this compound as an anti-cancer agent is supported by a growing body of preclinical evidence. Its ability to simultaneously target multiple oncogenic pathways, induce cancer cell death, and inhibit proliferation across a range of cancer types makes it a compelling candidate for further investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the current understanding of thioridazine's mechanism of action and explore its clinical potential in oncology. Further studies, particularly well-designed clinical trials, are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphinfo.com [aphinfo.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine Induces Increase in Expression of the Pyruvate Transporter MPC1 Associated with Immune Infiltration in Malignant Tumors | Semantic Scholar [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of thioridazine stereoisomers on the drug accumulation of mouse lymphoma and human prostate cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioridazine reverses trastuzumab resistance in gastric cancer by inhibiting S-phase kinase associated protein 2-mediated aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Repurposed Antipsychotic Thioridazine Hydrochloride Shows Promise as a PI3K Inhibitor in Breast Cancer: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel breast cancer therapies, the antipsychotic drug Thioridazine Hydrochloride is emerging as a potential PI3K inhibitor, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). This report provides a comparative analysis of this compound against established PI3K inhibitors, Alpelisib and Inavolisib, offering researchers and drug development professionals a comprehensive guide to their mechanisms, efficacy, and experimental validation.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer. While targeted PI3K inhibitors like Alpelisib (Piqray®) and Inavolisib (Itovebi™) have been approved for specific breast cancer subtypes, primarily hormone receptor-positive (HR+), HER2-negative tumors with PIK3CA mutations, there is a pressing need for effective therapies for other subtypes, such as TNBC.[1][2][3][4][5][6][7][8][9][10] this compound, a drug historically used for schizophrenia, has demonstrated anti-cancer properties by inhibiting the PI3K/AKT pathway, inducing cell cycle arrest, and promoting apoptosis in TNBC cells.[11][12] This guide presents a side-by-side comparison of these compounds, summarizing key experimental data and providing detailed methodologies to facilitate further research.
Comparative Efficacy and Cellular Effects
The following tables summarize the in vitro efficacy of this compound, Alpelisib, and Inavolisib across various breast cancer cell lines. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Breast Cancer Subtype | PIK3CA Mutation Status | IC50 (µM) | Reference |
| Thioridazine HCl | 4T1 | Triple-Negative | Not Specified | 9.87 (72h) | [11] |
| MDA-MB-231 | Triple-Negative | Not Specified | 18.70 (72h) | [11] | |
| Alpelisib | MDA-MB-231 | Triple-Negative | Wild-Type | Not significantly affected | [1] |
| BT-549 | Triple-Negative | Wild-Type | Not significantly affected | [1] | |
| MCF-7 | HR+/HER2- | E545K | ~0.5 | [2] | |
| T47D | HR+/HER2- | H1047R | ~3.0 | [2] | |
| Inavolisib | HCC1954 | HER2+ | H1047R | Not Specified | [7] |
| KPL-4 | HER2+ | E542K | Not Specified | [7] | |
| BT474 | HER2+ | K111N | Not Specified | [7] |
Table 2: Effects on Cell Viability, Apoptosis, and PI3K Pathway Signaling
| Compound | Cell Line(s) | Effect on Cell Viability | Effect on Apoptosis | Effect on PI3K Pathway | Reference |
| Thioridazine HCl | 4T1, MDA-MB-231 | Dose-dependent decrease | Induction of apoptosis | Inhibition of p-AKT | [11] |
| Alpelisib | MDA-MB-231, BT-549 | No significant effect alone | - | - | [1] |
| MCF-7, T47D | Dose-dependent decrease | Induction of apoptosis | Inhibition of p-AKT, p-S6K1 | [2] | |
| Inavolisib | PIK3CA-mutant lines | Potent inhibition | Induction of apoptosis | Degradation of mutant p110α, reduced p-AKT | [7][10] |
Signaling Pathways and Experimental Visualization
The PI3K/AKT/mTOR pathway is a central node in cancer cell signaling. Both established PI3K inhibitors and this compound exert their effects by modulating this pathway.
References
- 1. Anti-tumor effects of low-dose metronomic vinorelbine in combination with alpelisib in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K inhibitor "alpelisib" alleviates methotrexate induced liver injury in mice and potentiates its cytotoxic effect against MDA-MB-231 triple negative breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davidpublisher.com [davidpublisher.com]
- 6. Inavolisib by Genentech USA for Triple-Negative Breast Cancer (TNBC): Likelihood of Approval [pharmaceutical-technology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Treatment Combination With Inavolisib Extends Survival, Delays Chemotherapy for Some Patients With Advanced Breast Cancer - ASCO [asco.org]
- 9. esmo.org [esmo.org]
- 10. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Thioridazine Hydrochloride and Haloperidol in preclinical studies
In the landscape of first-generation antipsychotics, thioridazine hydrochloride and haloperidol have long been subjects of extensive preclinical research. This guide provides a detailed comparative analysis of these two compounds based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological and toxicological profiles.
Pharmacodynamic Profile: A Tale of Two Receptor Affinities
The primary mechanism of action for both thioridazine and haloperidol is the blockade of dopamine D2 receptors. However, their broader receptor binding profiles exhibit significant differences, which likely contribute to their distinct clinical effects and side-effect profiles. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of thioridazine and haloperidol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Thioridazine (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D1 | 24 | 19 |
| Dopamine D2 | 3.3 | 1.25 |
| Dopamine D3 | 9.4 | 0.73 |
| Dopamine D4 | 9.2 | 5.1 |
| Serotonin 5-HT1A | 210 | 3300 |
| Serotonin 5-HT2A | 3.4 | 4.5 |
| Serotonin 5-HT2C | 13 | 4100 |
| Serotonin 5-HT6 | 70.3 | 2800 |
| Serotonin 5-HT7 | 56.8 | 210 |
| Adrenergic α1A | 1.5 | 6.2 |
| Adrenergic α1B | 3.3 | 25 |
| Adrenergic α2A | 130 | 1200 |
| Adrenergic α2B | 50 | 480 |
| Adrenergic α2C | 110 | 1800 |
| Histamine H1 | 1.8 | 430 |
| Muscarinic M1 | 13 | 1100 |
| Muscarinic M2 | 30 | 5000 |
| Muscarinic M3 | 17 | 2500 |
| Muscarinic M4 | 14 | 1300 |
| Muscarinic M5 | 45 | 10000 |
Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.
As the data indicates, while both compounds are potent D2 antagonists, haloperidol exhibits a higher affinity for this receptor. Conversely, thioridazine demonstrates significantly higher affinity for a broader range of receptors, including serotonergic (5-HT2A, 5-HT2C), adrenergic (α1A, α1B), histaminergic (H1), and muscarinic (M1-M5) receptors. This wider receptor engagement by thioridazine is thought to contribute to its different side-effect profile, including a lower propensity for extrapyramidal symptoms but a higher risk of anticholinergic and sedative effects compared to the more selective D2 antagonist, haloperidol.
In Vivo Efficacy: Preclinical Models of Antipsychotic Activity
The antipsychotic potential of thioridazine and haloperidol has been evaluated in various preclinical animal models designed to mimic aspects of psychosis.
Apomorphine-Induced Stereotypy
This model assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine. The inhibition of this behavior is indicative of D2 receptor antagonism.
Catalepsy Induction
The induction of catalepsy, a state of motor immobility, in rodents is a classic preclinical test used to predict the likelihood of extrapyramidal side effects (EPS) in humans. This effect is primarily mediated by strong D2 receptor blockade in the nigrostriatal pathway.
Studies have shown that haloperidol is a potent inducer of catalepsy in rats.[2] In a comparative study, thioridazine was found to be less effective at inducing catalepsy than haloperidol, which aligns with its lower affinity for D2 receptors and its stronger anticholinergic properties that can mitigate extrapyramidal effects.[1]
Preclinical Safety and Toxicology
The acute toxicity of both compounds has been determined in rodent models, providing an indication of their therapeutic index.
| Compound | Animal | Route of Administration | LD50 |
| Thioridazine | Rat | Oral | 1034-1083 mg/kg[3] |
| Haloperidol | Rat | Oral | 128 mg/kg |
| Rat | Intraperitoneal | 90 mg/kg | |
| Mouse | Oral | 71 mg/kg | |
| Mouse | Intraperitoneal | 105 mg/kg |
Data for Haloperidol sourced from PubChem.
The data suggests that thioridazine has a higher oral LD50 in rats compared to haloperidol, indicating a wider margin of safety in terms of acute lethal toxicity via this route of administration.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor.
-
Test compound (this compound or Haloperidol).
-
Assay buffer.
-
Filter plates.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through filter plates.
-
The amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
Apomorphine-Induced Stereotypy in Rats
Objective: To assess the ability of an antipsychotic drug to antagonize dopamine agonist-induced stereotyped behavior.
Animals: Male Wistar or Sprague-Dawley rats.
Materials:
-
Apomorphine hydrochloride.
-
Test compound (this compound or Haloperidol).
-
Vehicle (e.g., saline).
-
Observation cages.
Procedure:
-
Animals are habituated to the observation cages.
-
The test compound or vehicle is administered at various doses via a specific route (e.g., intraperitoneally, orally).
-
After a predetermined pretreatment time, apomorphine is administered subcutaneously.
-
Immediately after apomorphine injection, animals are placed in the observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, typically at regular intervals over a specific observation period.
-
The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.
Catalepsy Bar Test in Rats
Objective: To measure the cataleptic effect of an antipsychotic drug, as an indicator of potential extrapyramidal side effects.
Animals: Male Wistar or Sprague-Dawley rats.
Materials:
-
Test compound (this compound or Haloperidol).
-
Vehicle (e.g., saline).
-
A horizontal bar raised a specific height from the floor of a testing box.
Procedure:
-
The test compound or vehicle is administered to the rats.
-
At specific time points after drug administration, the rat's forepaws are gently placed on the elevated bar.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.
-
A cut-off time is typically set (e.g., 180 seconds). If the rat remains on the bar for the entire duration, it is considered fully cataleptic for that trial.
-
The dose of the test compound that produces catalepsy in 50% of the animals (ED50) can be determined.[5][6][7]
Visualizing the Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Comparative receptor blockade and downstream effects.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 5. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalepsy test in rats [protocols.io]
Efficacy of Thioridazine Hydrochloride in combination with chemotherapy agents
For Researchers, Scientists, and Drug Development Professionals
The antipsychotic drug Thioridazine Hydrochloride is gaining significant attention in oncology for its potential to enhance the efficacy of conventional chemotherapy agents and overcome drug resistance. This guide provides a comparative analysis of Thioridazine in combination with various chemotherapeutics across different cancer types, supported by experimental data and detailed protocols.
Quantitative Data Summary
The synergistic effect of this compound with several chemotherapy agents has been demonstrated across a range of cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the increased efficacy of combination therapies.
Table 1: Efficacy of Thioridazine in Combination with Cisplatin
| Cancer Type | Cell Line | Treatment | IC50 (µM) | % of Apoptotic Cells | Fold Change in Apoptosis (Combination vs. Cisplatin) |
| Lung Cancer | A549 (Cisplatin-Resistant) | Cisplatin | ~40 | - | - |
| Thioridazine + Cisplatin | Not Reported | Increased | Significant Increase[1] | ||
| Ovarian Cancer | SKOV3 (Cisplatin-Resistant) | Cisplatin | Not Reported | - | - |
| Thioridazine + Cisplatin | Not Reported | Increased | Significant Increase[2] |
Table 2: Efficacy of Thioridazine in Combination with Doxorubicin
| Cancer Type | Cell Line | Treatment | IC50 (µM) | % of Apoptotic Cells | Notes |
| Breast Cancer | BT-474 | Doxorubicin | Not Reported | - | Thioridazine showed strong activity against cancer stem cells[3] |
| Thioridazine + Doxorubicin | Not Reported | Increased | Strongest antitumor efficacy in xenografts[3] | ||
| Breast Cancer | MCF-7 | Doxorubicin | ~1.65 | - | - |
| Thioridazine + Doxorubicin | Not Reported | Increased | Synergistic inhibition of cell growth[4] | ||
| Breast Cancer | 4T1 | Doxorubicin | Not Reported | - | In vivo tumor weight was significantly reduced with the combination therapy[4] |
| Thioridazine + Doxorubicin | Not Reported | Increased | Synergistic effect in inhibiting cell growth[4] |
Table 3: Efficacy of Thioridazine in Combination with Temozolomide
| Cancer Type | Cell Line | Treatment | Cell Viability (%) | % of Apoptotic Cells | Notes |
| Glioblastoma | U87 | Temozolomide (100 µM) | ~80% | - | Thioridazine sensitizes GBM cells to Temozolomide by inhibiting autophagy[5][6] |
| Thioridazine (6 µM) | ~90% | - | |||
| Thioridazine + Temozolomide | ~40% | Increased | Significantly prolonged survival in vivo[7] |
Table 4: Efficacy of Thioridazine in Combination with Carboplatin
| Cancer Type | Cell Line | Treatment | Cell Viability (%) | % of Apoptotic Cells | Notes |
| Triple-Negative Breast Cancer | 4T1 | Carboplatin (0.8 mM) | ~60% | ~15% | Combination therapy markedly inhibited tumor growth and lung metastasis in vivo[8][9] |
| Thioridazine (20 µM) | ~70% | ~10% | |||
| Thioridazine + Carboplatin | ~30% | ~45% | Synergistic inhibition by targeting cancer stem cells[8][9][10] | ||
| Head and Neck Squamous Cell Carcinoma | AMC-HN4 | Carboplatin + Thioridazine | Not Reported | Markedly Induced | Downregulation of c-FLIP and Mcl-1 expression[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, U87, 4T1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with varying concentrations of Thioridazine, the chemotherapy agent (Cisplatin, Doxorubicin, Temozolomide, or Carboplatin), or a combination of both. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Thioridazine, the chemotherapy agent, or the combination for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude mice or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth and Treatment: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, Thioridazine alone, chemotherapy agent alone, and the combination.
-
Drug Administration: Administer the drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) at the predetermined doses and schedule.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.
Caption: Thioridazine inhibits the PI3K/Akt/mTOR pathway, enhancing chemotherapy-induced apoptosis.
Caption: A typical workflow for evaluating the synergistic effects of Thioridazine and chemotherapy in vitro.
References
- 1. Thioridazine Enhances Cisplatin-Induced DNA Damage in Cisplatin-Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine Sensitizes Cisplatin Against Chemoresistant Human Lung and Ovary Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-delivery of thioridazine and doxorubicin using polymeric micelles for targeting both cancer cells and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Codelivery of thioridazine and doxorubicin using nanoparticles for effective breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioridazine inhibits autophagy and sensitizes glioblastoma cells to temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Thioridazine enhances sensitivity to carboplatin in human head and neck cancer cells through downregulation of c-FLIP and Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating DRD2 Inhibition in Thioridazine Hydrochloride's Anticancer Effect: A Comparative Guide
Thioridazine, a phenothiazine antipsychotic, is gaining significant attention for its potential as a repurposed anticancer agent. This guide provides a comparative analysis of its efficacy, focusing on validating the role of Dopamine Receptor D2 (DRD2) inhibition in its tumor-suppressive effects. The information is intended for researchers, scientists, and drug development professionals.
Thioridazine hydrochloride has demonstrated significant tumor-suppressive potential across various cancer types, including triple-negative breast cancer (TNBC), glioblastoma, and leukemia.[1][2] Its anticancer activity is largely attributed to its function as a DRD2 antagonist.[1][3] Many cancer cells exhibit elevated expression of DRD2, which is associated with cancer cell survival, angiogenesis, and metastasis.[3] Thioridazine is thought to exert its effects by inducing cell cycle arrest, apoptosis, and inhibiting cancer stem cell self-renewal.[1][4][5]
Comparative Efficacy of this compound
The anticancer effects of Thioridazine have been evaluated in numerous studies, with its efficacy often compared to other DRD2 antagonists and standard chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| This compound | MDA-MB-231 (TNBC) | 18.70 (72h) | Induces G0/G1 arrest, apoptosis, inhibits PI3K/AKT pathway | [1] |
| This compound | 4T1 (TNBC) | 9.87 (72h) | Induces G0/G1 arrest, apoptosis, inhibits PI3K/AKT pathway | [1] |
| Thioridazine | U-87 MG (Glioblastoma) | 12.80 (24h) | Induces apoptosis and autophagy | [6] |
| Thioridazine | T98G (Glioblastoma) | 12.67 (24h) | Induces apoptosis and autophagy | [6] |
| Thioridazine | MCF-7 (Breast Cancer) | 6.86 (48h) | Reduces cell viability | [7] |
| Cisplatin | Cervical & Endometrial Cancer | Not specified | Induces apoptosis | [8] |
Validating the Role of DRD2 Inhibition
A key question in Thioridazine's anticancer mechanism is the extent to which DRD2 inhibition is responsible for its effects. Studies have shown that while DRD2 inhibition is crucial for blocking the self-renewal of cancer stem cells, other effects like inducing G1 arrest and reducing cell proliferation may be independent of DRD2.[4][5]
For instance, in triple-negative breast cancer cell lines, Thioridazine's inhibition of self-renewal is mediated by DRD2 inhibition, which in turn suppresses STAT3 activation.[4] However, the drug's ability to cause a G1 arrest and decrease cell proliferation persists even in cells where DRD2 has been knocked out.[4] This suggests a dual mechanism of action, with both DRD2-dependent and -independent pathways contributing to its overall anticancer effect.
Experiments using DRD2 knockdown cells have provided direct evidence for the receptor's role. In these cells, the effect of Thioridazine on tumorsphere formation (a measure of self-renewal) was significantly diminished, confirming that DRD2 is a necessary target for this specific outcome.[4]
Signaling Pathways Implicated in Thioridazine's Action
Thioridazine's interaction with DRD2 and other targets modulates several key signaling pathways involved in cancer progression.
DRD2-Dependent Pathway:
Caption: DRD2-dependent inhibition of cancer stem cell self-renewal by Thioridazine.
DRD2-Independent and Other Pathways:
Thioridazine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8][9] This inhibition leads to the downregulation of proteins like cyclin D1 and CDK4, and the upregulation of cell cycle inhibitors p21 and p27, ultimately causing G0/G1 cell cycle arrest.[1]
Caption: Thioridazine-induced G1 arrest via inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of Thioridazine on cancer cells.
-
Methodology:
-
Seed 2,000–5,000 cells per well in 96-well plates and incubate for 12 hours.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 5, 10, 20, and 40 µM) for 48 or 72 hours.[1]
-
Add 10% Cell Counting Kit-8 (CCK8) solution or 20 µL of MTT (5 mg/mL) to each well and incubate for 4 hours.[1][10]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Normalize the viability index to that of untreated control cells.[1]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following Thioridazine treatment.
-
Methodology:
-
Treat cells with desired concentrations of Thioridazine (e.g., 0, 10, and 15 µM) for 48 hours.[1]
-
Collect and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-PE and 7-AAD according to the manufacturer's protocol.[1]
-
Analyze the samples using a flow cytometer. Annexin V positive cells are considered apoptotic.[1]
-
Experimental Workflow for Validating DRD2's Role
Caption: Workflow to validate the role of DRD2 in Thioridazine's effect on self-renewal.
Conclusion
The available evidence strongly supports the role of DRD2 inhibition in the anticancer effects of this compound, particularly in targeting cancer stem cell properties.[4][11] However, it is also clear that Thioridazine's therapeutic potential is multifaceted, involving DRD2-independent mechanisms such as the inhibition of the PI3K/Akt/mTOR pathway.[8][12] This dual action makes Thioridazine a compelling candidate for drug repurposing in oncology. Further research should continue to dissect these pathways to optimize its clinical application, potentially in combination with other anticancer agents.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aphinfo.com [aphinfo.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. mdpi.com [mdpi.com]
- 8. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine | Anticancer Research [ar.iiarjournals.org]
- 12. tandfonline.com [tandfonline.com]
A Comparative Analysis of Thioridazine Hydrochloride and Its Metabolites: Balancing Antipsychotic Efficacy and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
Thioridazine, a phenothiazine-class antipsychotic, has a long history in the management of schizophrenia. Its clinical utility, however, has been significantly curtailed by a notable risk of cardiotoxicity, specifically QT interval prolongation, which can lead to life-threatening arrhythmias.[1][2][3] This has spurred research into its derivatives, primarily its metabolites, to investigate whether the therapeutic and toxic effects of the parent compound can be dissociated. This guide provides a comparative overview of thioridazine hydrochloride and its principal metabolites—mesoridazine, sulforidazine, and thioridazine-5-sulfoxide—focusing on their antipsychotic activity and cardiotoxic potential, supported by experimental data.
Comparative Efficacy and Toxicity
The primary mechanism of action for the antipsychotic effect of thioridazine and its derivatives is the blockade of dopamine D2 receptors in the brain.[4][5] However, the potency at this receptor and the propensity to induce cardiotoxicity vary among the parent drug and its metabolites.
Quantitative Data Summary
The following tables summarize the key comparative data on the antipsychotic activity and cardiotoxicity of thioridazine and its major metabolites.
Table 1: Comparative Antipsychotic Activity
| Compound | Dopamine D2 Receptor Binding/Antagonism | Notes |
| Thioridazine | IC50 for antagonizing apomorphine effect: 130 nM | Parent drug, serves as a baseline for comparison. |
| Mesoridazine | IC50 for antagonizing apomorphine effect: 14.4 nM | A major active metabolite, demonstrating significantly greater potency at the D2 receptor than thioridazine. |
| Sulforidazine | IC50 for antagonizing apomorphine effect: 6.1 nM | Another active metabolite, exhibiting the highest potency for D2 receptor antagonism among the compared compounds. |
Table 2: Comparative Cardiotoxicity
| Compound | Effect on QTc Interval | In Vitro Cardiotoxicity | Notes |
| Thioridazine | Mean maximum increase: 37.3 ± 4.1 ms (50 mg single dose)[6] | At 15 µM, severely reduced contractile tension and prolonged atrioventricular conductance.[1] | Known to cause dose-dependent QTc prolongation.[7] |
| Mesoridazine | Mean maximum increase: 46.6 ± 7.4 ms (50 mg single dose)[6] | - | Demonstrates a similar potential for QTc prolongation as the parent drug.[6][8] |
| Thioridazine-5-sulfoxide | - | More arrhythmogenic than thioridazine at 15 and 30 µM, causing atrial premature contractions and second-degree AV block.[1] | A metabolite that appears to be more cardiotoxic than the parent compound. |
Signaling Pathways and Experimental Workflows
Thioridazine Metabolism
The metabolic pathway of thioridazine is crucial to understanding the activity and toxicity of its derivatives. The following diagram illustrates the primary metabolic conversions.
Caption: Metabolic pathway of Thioridazine to its major metabolites.
Experimental Workflow for Comparative Drug Evaluation
A typical workflow for the comparative evaluation of a parent drug and its derivatives is outlined below.
Caption: Workflow for comparative evaluation of antipsychotic drug candidates.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity of thioridazine and its derivatives to the dopamine D2 receptor.
Methodology:
-
Preparation of Membranes: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared.
-
Radioligand: A radiolabeled D2 receptor antagonist, such as [3H]spiperone or [11C]raclopride, is used.[5]
-
Binding Assay:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compounds (thioridazine and its derivatives).
-
The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
In Vivo Catalepsy Test in Rodents
Objective: To assess the potential for extrapyramidal side effects, which is an in vivo correlate of D2 receptor blockade.
Methodology:
-
Animals: Male Sprague-Dawley rats or Swiss albino mice are used.
-
Drug Administration: The test compounds are administered intraperitoneally or subcutaneously at various doses.
-
Catalepsy Assessment: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), catalepsy is measured. A common method is the bar test:
-
The animal's forepaws are placed on a horizontal bar raised a few centimeters from the surface.
-
The time the animal maintains this unnatural posture is recorded, up to a maximum cut-off time (e.g., 180 seconds).
-
-
Scoring: The duration of catalepsy is scored. A positive cataleptic response is often defined as maintaining the posture for a minimum duration (e.g., 20 seconds).
-
Data Analysis: The dose of each compound that produces catalepsy in 50% of the animals (ED50) is calculated.[3][9]
In Vitro Cardiotoxicity Assessment: hERG Channel Assay
Objective: To evaluate the potential of the compounds to block the hERG potassium channel, a primary mechanism for drug-induced QT prolongation.
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Electrophysiology: The whole-cell patch-clamp technique is employed to record hERG currents.
-
Experimental Protocol:
-
Cells are perfused with an external solution, and the intracellular solution is controlled via the patch pipette.
-
A specific voltage-clamp protocol is applied to elicit hERG currents.
-
After obtaining a stable baseline recording, the cells are exposed to increasing concentrations of the test compounds.
-
-
Data Acquisition and Analysis: The effect of each compound concentration on the hERG current (typically the tail current) is measured. The concentration that causes 50% inhibition of the hERG current (IC50) is determined.[2]
Ex Vivo Cardiotoxicity Assessment: Langendorff Perfused Heart
Objective: To assess the direct effects of the compounds on cardiac function and electrophysiology in an isolated heart model.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat or rabbit) and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This maintains the heart's viability and contractile function.
-
Drug Administration: After a stabilization period, the test compounds are added to the perfusate at various concentrations.
-
Data Recording:
-
Contractile Function: A balloon catheter inserted into the left ventricle can measure left ventricular developed pressure (LVDP) and the rates of contraction and relaxation (+/- dP/dt).
-
Coronary Flow: The flow rate of the perfusate through the coronary vasculature is measured.
-
Electrophysiology: An electrocardiogram (ECG) is recorded to measure parameters such as heart rate, PR interval, QRS duration, and the QT interval.
-
-
Data Analysis: Changes in these parameters from baseline are measured for each compound and concentration to assess cardiotoxicity.[1]
Conclusion
The comparative data on thioridazine and its metabolites highlight a critical challenge in drug development: enhancing therapeutic efficacy without exacerbating toxicity. While metabolites like mesoridazine and sulforidazine exhibit greater potency at the dopamine D2 receptor, this does not necessarily translate to a better safety profile. Mesoridazine shows a similar propensity for QTc prolongation as thioridazine, and thioridazine-5-sulfoxide appears to be even more cardiotoxic.[1][6]
These findings underscore the importance of a comprehensive evaluation of not only the parent drug but also its major metabolites during the drug development process. The experimental protocols detailed in this guide provide a framework for such a comparative assessment. For researchers and drug development professionals, the path forward involves the rational design of new thioridazine derivatives that retain or improve upon the antipsychotic efficacy while minimizing the off-target effects, particularly on cardiac ion channels, that lead to cardiotoxicity. Future research should focus on structure-activity relationship studies to identify the molecular determinants of both D2 receptor blockade and hERG channel inhibition, paving the way for the development of safer and more effective antipsychotic medications.
References
- 1. In-vitro hERG & NaV1.5 cardiotoxicity assay [slack.protocols.io:8443]
- 2. youtube.com [youtube.com]
- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The time course of binding to striatal dopamine D2 receptors by the neuroleptic ziprasidone (CP-88,059-01) determined by positron emission tomography | Semantic Scholar [semanticscholar.org]
- 6. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 7. hERG Assay | PPTX [slideshare.net]
- 8. fda.gov [fda.gov]
- 9. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the synergistic effects of Thioridazine Hydrochloride with other targeted therapies
An Assessment of the Synergistic Potential of Thioridazine Hydrochloride with Targeted Cancer Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The repositioning of existing drugs for new therapeutic indications offers a promising avenue for accelerating the development of novel cancer treatments. This compound (THZ), a phenothiazine derivative historically used as an antipsychotic agent, has garnered significant attention for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, and target cancer stem cells (CSCs) across various malignancies, including triple-negative breast cancer (TNBC), lung cancer, and melanoma.[3][4][5][6] This guide provides an objective comparison of THZ's performance in combination with other therapies, supported by available experimental data, with a focus on its synergistic potential with targeted agents.
Synergistic Effects of Thioridazine with Carboplatin in Triple-Negative Breast Cancer
A significant body of evidence supports the synergistic interaction between thioridazine and the conventional chemotherapeutic agent carboplatin in TNBC models. This combination has been shown to enhance the inhibition of tumor cell proliferation and induce apoptosis more effectively than either agent alone.[3][7]
Quantitative Data on Synergism
The synergistic effect of combining Thioridazine (THZ) and Carboplatin (CBP) in 4T1 TNBC cells was quantified using the Combination Index (CI), calculated with CompuSyn software. A CI value less than 1 indicates synergism.
| THZ Concentration (µM) | CBP Concentration (mM) | Combination Index (CI) | Effect |
| 10 | 0.8 | < 1 | Synergism |
| 20 | 0.8 | < 1 | Synergism |
Data extracted from Wang et al., 2022.[3]
Experimental Protocol: Cell Viability and Synergy Analysis
The following protocol outlines the methodology used to assess the synergistic effects of THZ and CBP on 4T1 TNBC cells:
-
Cell Culture: 4T1 cells were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were treated with varying concentrations of THZ and CBP, both as single agents and in combination, for 24 hours.
-
Cell Viability Assay (MTT): The viability of the cells was determined using the MTT assay. The mean value of triplicate experiments for each dose was used to represent the cell viability.
-
Combination Index (CI) Calculation: The CompuSyn software was utilized to calculate the CI values based on the cell viability data. The CI values were then used to determine the nature of the drug interaction (synergism, additivity, or antagonism).[3]
Mechanisms of Action and Potential for Synergy with Targeted Therapies
Thioridazine's multifaceted mechanism of action provides a strong rationale for its potential synergy with various targeted therapies. Its ability to modulate key signaling pathways involved in cancer progression suggests that it could enhance the efficacy of drugs targeting these specific pathways.
Inhibition of the PI3K/AKT/mTOR Pathway
A recurring theme in the anticancer activity of thioridazine is its ability to inhibit the PI3K/AKT/mTOR signaling cascade.[1][4][8][9] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer. By downregulating this pathway, THZ can induce apoptosis and cell cycle arrest.[4][8] This mechanism suggests a high potential for synergistic interactions with targeted therapies that also impinge on this pathway, such as PI3K inhibitors, AKT inhibitors, and mTOR inhibitors.
Caption: Thioridazine inhibits the PI3K/AKT/mTOR signaling pathway.
Anti-Angiogenic Effects via VEGFR-2 Inhibition
Thioridazine has been shown to possess anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][10] It inhibits VEGF-stimulated proliferation, migration, and tube formation of endothelial cells.[11] This suggests a potential for synergy with anti-angiogenic targeted therapies, such as bevacizumab (a VEGF-A inhibitor) and other VEGFR tyrosine kinase inhibitors.
References
- 1. Association between Thioridazine Use and Cancer Risk in Adult Patients with Schizophrenia-A Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P10.16.A Repurposing thioridazine as a novel treatment of melanoma brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioridazine combined with carboplatin results in synergistic inhibition of triple negative breast cancer by targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-angiogenic effects of thioridazine involving the FAK-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Thioridazine Hydrochloride's Effect on Cancer Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thioridazine Hydrochloride's performance in targeting cancer stem cells (CSCs) against other potential alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in evaluating the potential of Thioridazine as a CSC-targeting agent.
Introduction to Thioridazine and Cancer Stem Cells
Cancer stem cells are a subpopulation of cells within a tumor that possess characteristics associated with normal stem cells, specifically the ability to self-renew and differentiate into the heterogeneous lineages of cancer cells that comprise the tumor. CSCs are believed to be responsible for tumor initiation, metastasis, and recurrence. Thioridazine, an antipsychotic drug, has been repurposed for its potential anti-cancer properties, with a particular focus on its ability to target and eliminate CSCs.[1][2] This guide explores the independent validation of this effect and compares it with other compounds known to target this elusive cell population.
Comparative Analysis of Thioridazine and Alternatives
While direct head-to-head clinical trials are limited, preclinical studies offer valuable insights into the comparative efficacy of Thioridazine against other CSC-targeting agents. This section summarizes the available data.
Thioridazine vs. Salinomycin
Salinomycin, a potassium ionophore antibiotic, is another compound identified for its selective toxicity towards CSCs. A study on malignant testicular germ cell tumors provides a direct comparison between Thioridazine and Salinomycin.[3][4]
Table 1: Comparative Efficacy of Thioridazine and Salinomycin on Testicular Germ Cell Tumor Stem Cells (Embryonal Carcinoma Cells) [4]
| Parameter | Thioridazine | Salinomycin |
| Mechanism of Action | Induces differentiation of embryonal carcinoma (EC) cells.[3][4] | Induces differentiation of embryonal carcinoma (EC) cells.[3][4] |
| Effect on Pluripotency Markers (e.g., OCT4, NANOG) | Decreased expression.[4] | Decreased expression.[4] |
| In Vivo Tumorigenicity | Reduced tumorigenic potential of differentiated cells.[4] | Reduced tumorigenic potential of differentiated cells.[4] |
| Effect on Tumor Growth in Xenograft Model | Extended survival of tumor-bearing mice and reduced the number of pluripotent EC cells within tumors.[3] | Not explicitly stated in the comparative study, but known to reduce tumor mass and CSC numbers in other models. |
Thioridazine vs. Other Antipsychotics
A study on lung cancer cells compared the efficacy of several antipsychotic drugs in reducing the side population, a characteristic of CSCs.
Table 2: Effect of Various Antipsychotics on the Side Population of Lung Cancer Cells (CL141) [5]
| Compound | Reduction in Side Population (%) |
| Trifluoperazine | >50% |
| Thioridazine | >50% |
| Chlorpromazine | >50% |
| Perphenazine | >50% |
| Triflupromazine | >50% |
| Promazine | >50% |
Thioridazine and Metformin
Metformin, a widely used anti-diabetic drug, has also been shown to target CSCs, primarily through the activation of AMPK and inhibition of the mTOR pathway.[6] While direct comparative studies with Thioridazine are scarce, both drugs have been shown to inhibit sphere formation, a key characteristic of CSCs.
Table 3: General Comparison of Thioridazine and Metformin on Cancer Stem Cells
| Feature | Thioridazine | Metformin |
| Primary Cancer Types Studied for CSC Effects | Leukemia, Breast, Lung, Glioblastoma, Colorectal.[7][8] | Breast, Pancreatic, Esophageal.[6] |
| Key Signaling Pathway(s) Affected | DRD2/STAT3, PI3K/Akt/mTOR.[7] | AMPK/mTOR.[6] |
| Reported Effects on CSCs | Induces differentiation, apoptosis, and cell cycle arrest; reduces sphere formation.[1][7][9] | Preferentially kills CSCs, inhibits sphere formation, and sensitizes CSCs to radiation.[6] |
Signaling Pathways and Mechanisms of Action
Thioridazine's effect on cancer stem cells is mediated through multiple signaling pathways. Understanding these pathways is crucial for its potential clinical application.
Dopamine Receptor D2 (DRD2) - STAT3 Signaling
In several cancer types, including breast cancer, Thioridazine has been shown to inhibit the self-renewal of CSCs by antagonizing the Dopamine Receptor D2 (DRD2). This inhibition leads to a downstream decrease in the phosphorylation and activation of STAT3, a key transcription factor involved in maintaining stemness.[10]
References
- 1. ipscell.com [ipscell.com]
- 2. Anti-psychotic drug pushes cancer stem cells over the edge | EurekAlert! [eurekalert.org]
- 3. Targeting Cancer Stem Cells with Differentiation Agents as an Alternative to Genotoxic Chemotherapy for the Treatment of Malignant Testicular Germ Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Stem Cells with Differentiation Agents as an Alternative to Genotoxic Chemotherapy for the Treatment of Malignant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. scienceopen.com [scienceopen.com]
- 7. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioridazine elicits potent antitumor effects in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioridazine inhibits self-renewal in breast cancer cells via DRD2-dependent STAT3 inhibition, but induces a G1 arrest independent of DRD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioridazine Hydrochloride: A Comparative Analysis of its In Vitro and In Vivo Anti-Tumor Efficacy
For Immediate Release
This comparison guide provides a detailed analysis of the anti-tumor activities of Thioridazine Hydrochloride, an antipsychotic agent that has been repurposed for its potential in oncology. The guide synthesizes experimental data on its efficacy in both laboratory (in vitro) and animal (in vivo) models, offering a valuable resource for researchers, scientists, and professionals in drug development.
In Vitro Anti-Tumor Activity
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily targeting the PI3K/Akt/mTOR signaling pathway.
Comparative Efficacy Across Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency, varies across different cancer cell types. A summary of these values is presented below, showcasing its differential effectiveness.
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 9.87 | 72 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 18.70 | 72 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 10.7 | 24 | [2] |
| T98G | Glioblastoma | 12.67 | 24 | [3] |
| U-87 MG | Glioblastoma | 12.80 | 24 | [3] |
| GBM8401 | Glioblastoma | <10 | 72 | [4] |
Induction of Apoptosis and Cell Cycle Arrest
This compound effectively induces apoptosis and disrupts the normal progression of the cell cycle in cancer cells. Treatment leads to an increase in the proportion of cells in the G0/G1 phase, thereby halting cell proliferation.
| Cell Line | Treatment | Apoptotic Cells (%) | G0/G1 Phase Cells (%) | Reference |
| 4T1 | 15 µM Thi-hyd | - | 46.77 ± 1.67 | [1] |
| MDA-MB-231 | 15 µM Thi-hyd | - | 64.98 ± 0.51 | [1] |
| A549/DDP | DDP + THD | 23.0 ± 1.3 | - | [5] |
| Jurkat | 10 µM TR | Significant increase | - | [2] |
Note: "-" indicates data not specified in the cited source.
In Vivo Anti-Tumor Activity
Animal studies have corroborated the in vitro findings, demonstrating the potent anti-tumor effects of this compound in various cancer models. These studies highlight its ability to inhibit tumor growth and, in some cases, prevent metastasis.
Summary of In Vivo Efficacy
| Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Observed Toxicity | Reference |
| Triple-Negative Breast Cancer (4T1) | BALB/c mice | 32 mg/kg | 25 days | 55% inhibition rate | Not specified | |
| Triple-Negative Breast Cancer (4T1) | BALB/c mice | 10 mg/kg | Not specified | 63.73% inhibition in tumor weight | No apparent side effects | [1] |
| Ovarian Cancer (2774) | Nude mice | 25 mg/kg, orally every 3 days | 4 weeks | ~Five-fold suppression | Not specified | |
| Lung Cancer (A549 sphere cells) | Mice | 1 µM and 10 µM pre-treatment | 51 days | Significant inhibition | Not specified | [6] |
| Breast Cancer (4T1) | BALB/c mice | Not specified | 25 days | Reduced tumor volume by 55% | Not specified | [7] |
Signaling Pathway and Experimental Workflow
The anti-tumor effects of this compound are largely attributed to its inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: this compound's mechanism of action.
A typical experimental workflow to assess the anti-tumor activity of this compound involves a series of in vitro and in vivo assays.
Caption: Standard workflow for evaluating anti-tumor drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Add various concentrations of this compound to the wells.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
Annexin V/PI Staining for Apoptosis
-
Cell Collection: Induce apoptosis using the desired method and collect 1-5 x 10^5 cells by centrifugation.[8]
-
Washing: Wash the cells once with cold 1X PBS.[8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Add 5 µL of Annexin V-FITC and propidium iodide (PI) staining solution to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Cell Cycle Analysis with Propidium Iodide
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol for at least 30 minutes on ice.[9]
-
Washing: Pellet the cells by centrifugation and wash twice with PBS.[9]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) to degrade RNA.[9]
-
PI Staining: Add propidium iodide solution (e.g., 50µg/ml) to the cells.[9]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the samples by flow cytometry, collecting data from at least 10,000 single cells.[9]
Western Blot for Protein Expression
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle shaking.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Subcutaneous Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of HBSS and Matrigel.[11]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).[12]
-
Cell Injection: Subcutaneously inject approximately 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Measure tumor volume every 3 days using calipers (Volume = (length × width^2)/2).[12]
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment and control groups and begin administration of this compound or vehicle.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine Enhances Cisplatin-Induced DNA Damage in Cisplatin-Resistant Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. pubcompare.ai [pubcompare.ai]
Thioridazine Hydrochloride: A Comparative Transcriptomic Analysis in Cancer Therapy
Thioridazine hydrochloride, a phenothiazine antipsychotic, has demonstrated significant potential as an anti-cancer agent. This guide provides a comparative overview of its effects on the transcriptomics of cancer cells, drawing from various studies to offer researchers, scientists, and drug development professionals a comprehensive resource. By examining its impact on gene expression and key signaling pathways, we can better understand its mechanism of action and potential therapeutic applications in oncology.
Comparative Analysis of Gene Expression Changes
This compound elicits a range of transcriptomic and proteomic changes in cancer cells, primarily centered around the induction of apoptosis, cell cycle arrest, and inhibition of key survival pathways. The following tables summarize the observed effects on various cancer cell lines as reported in the literature.
| Target Gene/Protein | Cancer Cell Line | Observed Effect of Thioridazine | Reference |
| Cell Cycle Regulators | |||
| Cyclin D1 | Cervical (HeLa), Endometrial (HEC-1-A), Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Downregulation | [1][2][3] |
| CDK4 | Cervical (HeLa), Endometrial (HEC-1-A), Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Downregulation | [1][2] |
| p21 | Cervical (HeLa), Endometrial (HEC-1-A), Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Upregulation | [1][2] |
| p27 | Cervical (HeLa), Endometrial (HEC-1-A), Triple-Negative Breast Cancer (4T1, MDA-MB-231) | Upregulation | [1][2] |
| Apoptosis Regulators | |||
| Bax | Non-small cell lung cancer (A549), Cervical (HeLa), Endometrial (HEC-1-A) | Upregulation | [2][4] |
| Bcl-2 | Non-small cell lung cancer (A549), Cervical (HeLa), Endometrial (HEC-1-A) | Downregulation | [2][4] |
| Cleaved Caspase-3 | Triple-Negative Breast Cancer (4T1) | Increased expression in vivo | [1] |
| Signaling Pathway Components | |||
| p-AKT | Triple-Negative Breast Cancer (4T1, MDA-MB-231), Lung Cancer Stem-like Cells (A549 spheres), Hepatocellular Carcinoma (HepG2) | Downregulation/Inhibition of phosphorylation | [1][5][6] |
| PI3K (mRNA) | Hepatocellular Carcinoma (HepG2) | Significant decrease | [5] |
| AKT (mRNA) | Hepatocellular Carcinoma (HepG2) | Significant decrease | [5] |
| Metabolism-Related | |||
| MPC1 (mRNA) | Non-small cell lung cancer (A549) | 5-fold increase | [4] |
| Other | |||
| Ki67 | Triple-Negative Breast Cancer (4T1) | Increased expression in vivo (Note: This is contrary to what would be expected with tumor inhibition and may reflect a complex response or a specific time point of measurement). | [1] |
Comparison with Other Anti-Cancer Agents
While comprehensive head-to-head transcriptomic data is limited in the reviewed literature, some studies provide a basis for comparison.
| Comparison | Cancer Cell Line | Key Findings | Reference |
| Thioridazine vs. Nisin | Hepatocellular Carcinoma (HepG2) | Both agents decreased PI3K and AKT mRNA expression. Thioridazine showed a more significant decrease in PI3K mRNA expression compared to Nisin. | [5] |
| Thioridazine vs. Cisplatin | Cervical (HeLa) and Endometrial (HEC-1-A) | Similar patterns of G1 cell cycle arrest and induction of apoptosis were observed between the two drugs. | [2] |
| Thioridazine vs. Known PI3K inhibitors (Wortmannin and LY294002) | Ovarian Cancer Cells | Gene expression profiles showed similarities, indicating Thioridazine could inhibit the PI3K/Akt pathway. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols from the cited research.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines have been utilized, including:
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations.
-
Treatment Concentrations and Durations: Concentrations ranging from 5 µM to 40 µM have been used, with treatment durations typically between 24 and 72 hours, depending on the cell line and experimental endpoint.[1][4][6]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated and untreated cells, followed by reverse transcription to cDNA. qRT-PCR is then performed using gene-specific primers to quantify the relative mRNA expression levels of target genes.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., p-AKT, Cyclin D1, Bcl-2), followed by incubation with secondary antibodies and detection.
-
Immunohistochemistry: Tumor tissues from in vivo studies are fixed, sectioned, and stained with antibodies against proteins of interest (e.g., Ki67, cleaved caspase-3) to assess their expression and localization within the tumor microenvironment.[1]
Cell Viability and Apoptosis Assays
-
Cell Viability Assays (e.g., CCK-8, MTT): Cells are treated with varying concentrations of Thioridazine, and cell viability is measured at different time points to determine the half-maximal inhibitory concentration (IC50).[1][6]
-
Colony Formation Assay: This assay assesses the long-term proliferative potential of cells following drug treatment.[1]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis: Treated cells are stained with propidium iodide (PI) to analyze cell cycle distribution. For apoptosis, cells are stained with Annexin V and PI to differentiate between early and late apoptotic cells.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its transcriptomic analysis.
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: A standard workflow for transcriptomic analysis of Thioridazine's effects.
References
- 1. This compound: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioridazine Induces Increase in Expression of the Pyruvate Transporter MPC1 Associated with Immune Infiltration in Malignant Tumors | Semantic Scholar [semanticscholar.org]
- 5. The Comparative Effect of Nisin and Thioridazine as Potential Anticancer Agents on Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Thioridazine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of Thioridazine Hydrochloride is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent pharmaceutical compound with significant environmental toxicity, it requires management as a hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before disposal, adherence to proper handling procedures is mandatory to minimize exposure risks. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][4]
-
Ventilation: Handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2][4]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the solid material into a designated, labeled waste container.[3] Clean the spill area thoroughly with a suitable detergent and water.[5]
Waste Classification and Regulatory Overview
Proper disposal is governed by federal and state environmental regulations. The key regulatory considerations are:
-
DEA Classification: this compound is not a controlled substance under the Drug Enforcement Administration (DEA) regulations. Therefore, DEA-specific disposal protocols, such as the use of DEA Form 41, are not required.
-
EPA/RCRA Classification: While not specifically listed on the EPA's P-list or U-list of hazardous wastes, this compound is classified as very toxic to aquatic life with long-lasting effects.[1][2] Safety Data Sheets often identify it under UN 3077 , "Environmentally hazardous substance, solid, n.o.s."[1] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify their waste.[6] Due to its high ecotoxicity, it must be managed as a hazardous waste to prevent environmental contamination.
Key Prohibitions:
-
DO NOT dispose of this compound in standard laboratory or household trash.[1]
-
DO NOT flush down the drain or allow it to enter any sewage system.[1][7] This practice is explicitly banned for hazardous pharmaceutical waste by the EPA.
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be in good condition and compatible with the chemical.
-
Collect all waste, including expired product, non-reusable contaminated labware (e.g., weigh boats, contaminated wipes), and spilled material, in this container.
-
Label the container clearly as "Hazardous Waste," and include "this compound" and the associated hazards (e.g., "Ecotoxic").
-
-
Storage:
-
Store the sealed waste container in a secure, designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is away from incompatible materials and general lab traffic.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
If your institution does not have an EHS department, contract with a licensed hazardous waste disposal company.
-
Provide the waste hauler with the Safety Data Sheet (SDS) for this compound to ensure they can manage and transport it correctly.
-
-
Final Treatment:
-
The standard and required method for treating this type of pharmaceutical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
-
-
Documentation:
-
Maintain meticulous records of all hazardous waste generated and disposed of, including the substance name, quantity, and date of disposal. Retain all manifests and certificates of destruction provided by the waste disposal company, as required by law.
-
Quantitative Data: Toxicological Profile
To underscore the hazardous nature of this compound, the following toxicological data has been compiled from safety data sheets. This data highlights the potential danger and reinforces the need for careful handling and disposal.
| Toxicity Metric | Species | Route of Administration | Value | Reference |
| LD50 | Rat | Oral | 1060 mg/kg | [5] |
| LD50 | Mouse | Oral | 360 mg/kg | [5] |
| LD50 | Rabbit | Oral | 1100 mg/kg | [5] |
| LD50 | Mouse | Intraperitoneal | 100 g/kg (100,000 mg/kg) | [1] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Mandatory Visualizations
Disposal Decision Pathway for this compound
The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for Thioridazine HCl waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. pwaste.com [pwaste.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. dea.gov [dea.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemos.de [chemos.de]
- 8. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling of Thioridazine Hydrochloride: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Thioridazine Hydrochloride. The following procedures are designed to ensure a safe laboratory environment by outlining operational steps, personal protective equipment (PPE) requirements, and disposal plans.
Hazard Identification and Summary
This compound is a hazardous substance that requires careful handling. Key hazards are summarized below.
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3][4][5] |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][5] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][3][5] |
| Specific Target Organ Toxicity - Repeated Exposure | Causes damage to organs (heart, nervous system) through prolonged or repeated exposure.[1] |
| Aquatic Hazard (Acute & Chronic, Category 1) | Very toxic to aquatic life with long lasting effects.[2][3][5] |
Operational and Safety Plan
A systematic approach is crucial when working with this compound. This plan covers all stages from preparation to disposal.
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling, ensure all engineering controls are in place and functioning correctly. The appropriate PPE must be worn at all times.
-
Engineering Controls :
-
Ventilation : Always handle this compound in a well-ventilated area. A laboratory chemical fume hood is required for procedures that may generate dust, such as weighing, grinding, or crushing.[1][3]
-
Safety Stations : Ensure easy access to a safety shower and an eyewash station.[3]
-
Designated Area : It is recommended to use a designated area for handling potent materials.[1]
-
-
Personal Protective Equipment (PPE) :
| Area | Required PPE | Specifications and Best Practices |
| Eye/Face | Safety glasses with side-shields or chemical safety goggles. | A face shield may be required if there is a splash potential.[1] Approved eye protection (e.g., ANSI Z87 or CSA stamped) is preferred.[1] |
| Skin/Hands | Chemical-resistant gloves. | Use appropriate gloves meeting standards such as BS EN 374:2003.[3][4] Inspect gloves for any damage before use. Wash and dry hands thoroughly after handling.[3][4] |
| Body | Laboratory coat or impervious clothing. | Wear suitable protective clothing to prevent skin contact.[3][4] |
| Respiratory | NIOSH-approved respirator. | A respirator is necessary if ventilation is inadequate or if a risk assessment indicates potential for inhalation of dust.[4][6][7] |
Step-by-Step Handling Protocol
-
Preparation :
-
Confirm the fume hood or other ventilated enclosure is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and materials in the designated handling area.
-
-
Handling :
-
Storage :
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Spill Response :
-
Evacuate : Immediately evacuate personnel from the affected area.[3][10]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Do not re-enter without appropriate PPE, including respiratory protection.[1][3]
-
Contain : Prevent the spill from entering drains.[3]
-
Clean-up : Avoid generating dust.[1] Carefully sweep or vacuum the spilled material and collect it in a suitable, sealed container labeled for hazardous waste disposal.[1][3][9]
-
Decontaminate : Clean the spill site with a suitable detergent or solvent and dispose of cleaning materials as hazardous waste.[1]
-
-
First Aid Measures :
| Exposure Route | First Aid Instructions |
| Ingestion | Rinse mouth thoroughly with water.[1][4] Call a poison control center or doctor immediately.[1][11] Do NOT induce vomiting .[1][3][4] |
| Inhalation | Move the person to fresh air.[1][3][4] If symptoms such as coughing or difficulty breathing develop or persist, seek medical attention.[1][3][4] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[3][4] Remove contaminated clothing.[3][4] If skin irritation occurs, get medical advice.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3][4] Continue rinsing. If eye irritation persists, seek medical attention.[1][4] |
Disposal Plan
Proper disposal is a legal and safety requirement.
-
Waste Product : Dispose of this compound and any resulting waste material at an approved waste disposal plant.[3] All disposal practices must be in accordance with local, regional, and national regulations.[1]
-
Contaminated Materials : Empty containers may retain product residue and should be treated as hazardous waste.[1] All PPE and cleaning materials that have come into contact with the chemical should be collected in a sealed, labeled container for disposal by an approved waste handling service.
Quantitative Data Summary
The following table provides key quantitative data for this compound.
| Property | Value |
| Acute Oral Toxicity (LD50, Rat) | 1060 mg/kg[9] |
| Acute Oral Toxicity (LD50, Mouse) | 360 mg/kg[9] |
| Melting Point | 159 - 165 °C (318.2 - 329 °F)[1] |
| Recommended Storage Temperature | 2°C to 8°C (Refrigerated)[7] |
Operational Workflow Diagram
The following diagram illustrates the standard operational and emergency workflow for handling this compound.
Caption: Workflow for handling Thioridazine HCl, from preparation to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Thioridazine (Professional Patient Advice) - Drugs.com [drugs.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. gps.mylwebhub.com [gps.mylwebhub.com]
- 11. mountsinai.org [mountsinai.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
